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  • Product: Methyl ethenesulfonate
  • CAS: 1562-31-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Fundamental Properties of Methyl Ethenesulfonate

For Researchers, Scientists, and Drug Development Professionals Foreword Methyl ethenesulfonate, also known as methyl vinyl sulfonate, is a highly reactive organosulfur compound with the chemical formula C₃H₆O₃S. Its uni...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl ethenesulfonate, also known as methyl vinyl sulfonate, is a highly reactive organosulfur compound with the chemical formula C₃H₆O₃S. Its unique bifunctionality, featuring both a reactive vinyl group and a sulfonate ester, renders it a valuable reagent and building block in a multitude of applications, from polymer synthesis to the development of novel pharmaceutical agents. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of the fundamental properties of methyl ethenesulfonate. We will delve into its physicochemical characteristics, spectroscopic signature, reactivity profile, synthesis and purification, and critical safety considerations. Our aim is to equip the reader with the foundational knowledge necessary for the effective and safe utilization of this versatile compound in a research and development setting.

Physicochemical Properties

Methyl ethenesulfonate is a colorless liquid with a pungent odor.[1] A thorough understanding of its physical properties is paramount for its appropriate handling, storage, and application in experimental design.

PropertyValueSource(s)
Molecular Formula C₃H₆O₃S[1]
Molecular Weight 122.14 g/mol [1]
Boiling Point 84-85 °C at 12 Torr[1]
Density (predicted) 1.214 ± 0.06 g/cm³[1]
Melting Point 114.5-115.6 °C[1]

Note on the Melting Point: The reported melting point of 114.5-115.6 °C appears to be anomalously high for a small molecule of this nature and may be inaccurate or refer to a different compound. Further experimental verification is recommended.

Solubility

Spectroscopic Characterization

The unique structural features of methyl ethenesulfonate give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet system for the vinyl protons (CH₂=CH-) in the range of 6-7 ppm. The methyl protons (-OCH₃) would appear as a sharp singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the two vinyl carbons and the methyl carbon. The carbon of the methyl group would be expected in the upfield region, while the vinyl carbons would appear in the downfield region characteristic of sp² hybridized carbons.

Infrared (IR) Spectroscopy

The IR spectrum of methyl ethenesulfonate will be dominated by strong absorptions characteristic of the sulfonate group and the vinyl group.

  • S=O stretching: Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonate group, typically found in the regions of 1350-1420 cm⁻¹ and 1150-1210 cm⁻¹, respectively.

  • C=C stretching: A medium intensity peak corresponding to the C=C stretching of the vinyl group is expected around 1620-1680 cm⁻¹.

  • C-H stretching: C-H stretching vibrations of the vinyl group will appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of methyl ethenesulfonate would show a molecular ion peak (M⁺) at m/z = 122. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 91, and cleavage of the sulfonate group, leading to characteristic sulfur-containing fragments.

Reactivity and Mechanistic Insights

The reactivity of methyl ethenesulfonate is dominated by the electrophilic nature of the vinyl group, making it a potent Michael acceptor.

Michael Addition

The electron-withdrawing sulfonate group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This 1,4-conjugate addition, known as the Michael reaction, is a cornerstone of its synthetic utility.[4] A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction, leading to the formation of a diverse array of functionalized ethanesulfonates.[4]

The general mechanism for the base-catalyzed Michael addition of a thiol to methyl ethenesulfonate is depicted below:

Michael_Addition cluster_0 Mechanism of Michael Addition NuH Nucleophile (e.g., R-SH) Nu- Nucleophile Anion (e.g., R-S⁻) NuH->Nu- Deprotonation Base Base HBase+ Protonated Base MES Methyl Ethenesulfonate Nu-->MES Nucleophilic Attack Intermediate Enolate Intermediate MES->Intermediate Product Adduct Intermediate->Product Protonation

Caption: Generalized mechanism of a base-catalyzed Michael addition to methyl ethenesulfonate.

The rate of the Michael addition is highly dependent on the nature of the nucleophile and the reaction conditions. Kinetic studies on related vinyl sulfones have shown that the reaction with thiols is significantly faster than with acrylates, highlighting the high reactivity of the vinyl sulfone moiety.[5]

Polymerization

The vinyl group of methyl ethenesulfonate allows it to act as a monomer in polymerization reactions, leading to the formation of polyvinylsulfonates.

  • Free Radical Polymerization: This can be initiated by common radical initiators such as AIBN or benzoyl peroxide. The polymerization proceeds via the addition of free radicals across the double bond of the monomer.

  • Anionic Polymerization: Due to the electron-withdrawing nature of the sulfonate group, methyl ethenesulfonate is an excellent candidate for anionic polymerization. This method offers a high degree of control over the molecular weight and architecture of the resulting polymer. The polymerization is typically initiated by strong nucleophiles such as organolithium compounds.[6]

The choice of polymerization technique allows for the synthesis of polymers with tailored properties for specific applications, such as in ion-exchange resins, hydrogels, and specialty coatings.

Synthesis and Purification

A common and effective method for the synthesis of vinyl sulfonate esters involves a one-pot sulfonation-elimination reaction starting from 2-chloroethanol and the corresponding sulfonyl chloride.

Experimental Protocol: Synthesis of Methyl Ethenesulfonate

This protocol is adapted from a general procedure for the synthesis of vinyl sulfonates.

Materials:

  • 2-Chloroethanol

  • Methanesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 2N Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a stirred solution of 2-chloroethanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.1 eq.) dropwise.

  • Maintain the reaction mixture at 0 °C and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and 2N HCl.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude methyl ethenesulfonate by vacuum distillation.

Synthesis_Workflow cluster_1 Synthesis and Purification Workflow A 1. Reaction Setup (2-Chloroethanol, TEA, DCM at 0°C) B 2. Addition of Methanesulfonyl Chloride A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Workup (NaHCO₃, HCl washes) C->D E 5. Drying and Concentration D->E F 6. Purification (Vacuum Distillation) E->F G Pure Methyl Ethenesulfonate F->G

Caption: A typical workflow for the synthesis and purification of methyl ethenesulfonate.

Safety and Handling

Given the high reactivity of methyl ethenesulfonate and the known hazards of related sulfonate esters, it must be handled with extreme caution. Safety data for analogous compounds like ethyl methanesulfonate indicate that these substances are harmful if swallowed, may cause genetic defects, and are suspected of causing cancer.[7][8]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

The unique chemical properties of methyl ethenesulfonate make it a valuable tool in several areas of research and development:

  • Pharmaceutical Synthesis: As a key intermediate, it is used in the synthesis of more complex molecules with potential therapeutic applications.[1]

  • Polymer Chemistry: It serves as a monomer for the creation of functional polymers with applications in materials science and biomedical engineering.[1]

  • Organic Synthesis: Its role as a Michael acceptor allows for the facile introduction of the ethanesulfonate moiety into organic molecules, enabling the synthesis of a wide range of compounds.[1]

  • Agrochemical Synthesis: It is also employed in the synthesis of new agrochemicals.[1]

Conclusion

Methyl ethenesulfonate is a versatile and highly reactive compound with significant potential in various scientific disciplines. Its fundamental properties, particularly its reactivity as a Michael acceptor and a polymerizable monomer, have established it as a valuable building block in organic synthesis and materials science. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. As research continues to uncover new applications for this dynamic molecule, a solid foundation in its core properties will be indispensable for innovation.

References

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  • Molecular Toxicology. (2015, December 7). Ethyl Methanesulfonate - SAFETY DATA SHEET. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

  • Gao, Y., et al. (2015). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 6(34), 6183-6193. Retrieved from [Link]

  • Kakadiya, P., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. American Journal of Analytical Chemistry, 2(2), 1-8. Retrieved from [Link]

  • Spex. (2025, January 8). Ethyl Methanesulfonate Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Reddick, J. J., Cheng, J., & Roush, W. R. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Organic Letters, 5(11), 1967–1970. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Thermal Analysis. Retrieved from [Link]

  • Various Authors. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • MassBank. (2024, June 14). Methyl methanesulfonate. Retrieved from [Link]

  • Veenaeesh, P., Manikumar, G., & Padmasri, A. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Semantic Scholar. Retrieved from [Link]

  • CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • PS ChemEducation. (2022, July 30). mechanism of anionic polymerization technique/ M.Sc. polymer chemistry/(easy and better explanation). YouTube. Retrieved from [Link]

  • O'Brien, S. P., et al. (2018). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Macromolecules, 51(15), 5837–5847. Retrieved from [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(1), 429-433. Retrieved from [Link]

  • Syafiq, M., et al. (2021). FTIR Analysis of Methyl Ester Sulfonate. ResearchGate. Retrieved from [Link]

  • Maurad, Z. A., et al. (2018). Solubility of MES in solvents. ResearchGate. Retrieved from [Link]

  • Fetters, L. J. (1966). Procedures for homogeneous anionic polymerization. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 70A(5), 421-433. Retrieved from [Link]

  • Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (4), 482-483. Retrieved from [Link]

  • SCIRP. (n.d.). Synthesis and Characterization of Methanesulfonate and Ethanesulfonate Intercalated Lithium Aluminum LDHs. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxyethyl ethanesulfonate. Retrieved from [Link]

  • Various Authors. (n.d.). 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
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  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Szwarc, M., & Van Beylen, M. (1993). Developments in Anionic Polymerization—A Critical Review. Progress in Polymer Science, 18(5), 815-866. Retrieved from [Link]

  • Parker, S. F., et al. (2014). Structure and vibrational spectroscopy of methanesulfonic acid. Wikimedia Commons. Retrieved from [Link]

  • Organic Syntheses. (2024, October 30). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Retrieved from [Link]

  • Boduszek, B., & Olszewski, T. (2005). Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates. Magnetic Resonance in Chemistry, 43(1), 85–88. Retrieved from [Link]

  • Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. ResearchGate. Retrieved from [Link]

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Sources

Exploratory

Introduction: The Significance of Activated Vinyl Systems

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Ethenesulfonate Abstract: Methyl ethenesulfonate (CH₂=CHSO₃CH₃) is a functionalized vinyl sulfonate ester possessing significant potential as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Ethenesulfonate

Abstract: Methyl ethenesulfonate (CH₂=CHSO₃CH₃) is a functionalized vinyl sulfonate ester possessing significant potential as a reactive intermediate and Michael acceptor in synthetic chemistry. As a member of the vinyl sulfonate class, it shares characteristics with highly reactive monomers and "click" chemistry reagents, making it a molecule of interest for drug development and materials science. This guide provides a comprehensive overview of plausible synthetic routes and detailed characterization methodologies for methyl ethenesulfonate. The narrative emphasizes the causal relationships behind experimental choices, ensuring protocols are robust and self-validating. All claims are substantiated with references to authoritative literature.

Vinyl sulfonates and their derivatives are powerful electrophiles, a property conferred by the potent electron-withdrawing sulfonyl group, which activates the carbon-carbon double bond for nucleophilic attack. The most prominent example in modern chemistry is ethenesulfonyl fluoride (ESF), a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, valued for its high reactivity and ability to form stable covalent linkages.[1][2] Methyl ethenesulfonate, its methyl ester analogue, is expected to exhibit similar reactivity as a potent Michael acceptor, making it a valuable building block for introducing the vinylsulfonyl moiety into complex molecules.

This guide addresses the absence of a consolidated resource on methyl ethenesulfonate by proposing robust synthetic strategies derived from established chemical principles and providing a detailed roadmap for its unambiguous structural characterization.

Synthesis of Methyl Ethenesulfonate: Proposed Methodologies

While dedicated literature for the synthesis of methyl ethenesulfonate is sparse, its preparation can be confidently approached through established methods for forming sulfonate esters. The most direct and reliable strategy involves the reaction of a suitable methanol-based nucleophile with an activated ethenesulfonyl electrophile.

Primary Synthetic Route: Nucleophilic Substitution on Ethenesulfonyl Fluoride (ESF)

This method leverages the high reactivity of ethenesulfonyl fluoride (ESF), a commercially available and potent electrophile.[3] The core of this synthesis is the substitution of the fluoride—a good leaving group—with a methoxy group.

Mechanism Rationale: The reaction proceeds via a nucleophilic attack of the methoxide ion at the electrophilic sulfur center of ESF. The use of a non-nucleophilic base, such as sodium hydride (NaH), is critical to deprotonate methanol, forming the highly nucleophilic sodium methoxide in situ. This prevents competitive side reactions and ensures the reaction proceeds cleanly towards the desired ester. Anhydrous conditions are paramount, as water would hydrolyze the ESF and quench the methoxide.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Methanol Methanol (CH₃OH) Methoxide_Formation 1. In situ Methoxide Formation (0°C to rt) Methanol->Methoxide_Formation NaH Sodium Hydride (NaH) NaH->Methoxide_Formation ESF Ethenesulfonyl Fluoride (ESF) Esterification 2. Nucleophilic Substitution (0°C to rt) ESF->Esterification Solvent Anhydrous THF Solvent->Methoxide_Formation Methoxide_Formation->Esterification Sodium Methoxide Quench 3. Reaction Quench (Saturated NH₄Cl) Esterification->Quench Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation or Flash Chromatography) Concentration->Purification Product Product: Methyl Ethenesulfonate Purification->Product

Caption: Proposed workflow for the synthesis of methyl ethenesulfonate.

Detailed Experimental Protocol:

  • Preparation of Sodium Methoxide: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) and wash with anhydrous hexane (3x) to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Reaction with Methanol: Add anhydrous methanol (1.0 eq.) dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating the complete formation of sodium methoxide.

  • Addition of Ethenesulfonyl Fluoride: Cool the resulting sodium methoxide solution back to 0°C. Add a solution of ethenesulfonyl fluoride (1.05 eq.) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material (ESF) is consumed.

  • Quenching and Workup: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure methyl ethenesulfonate.[4]

Alternative Synthetic Route: From Carbyl Sulfate

An alternative, though less common, route involves the hydrolysis of carbyl sulfate (1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide) under controlled alkaline conditions with methanol. A German patent describes a similar process for producing vinylsulfonic acid salts using alkali hydroxides.[5] Adapting this method by using sodium methoxide in methanol could potentially yield the desired methyl ester directly. This method avoids the handling of highly reactive ethenesulfonyl halides but requires the preparation of carbyl sulfate.

Characterization: A Multi-Technique Approach

Unambiguous identification of the synthesized methyl ethenesulfonate requires a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system for confirming the product's identity and purity.[6]

G MES Methyl Ethenesulfonate (C₃H₆O₃S) NMR NMR Spectroscopy MES->NMR IR IR Spectroscopy MES->IR MS Mass Spectrometry MES->MS NMR_Info Provides: - Carbon-Hydrogen Framework - Number of Unique Protons/Carbons - Connectivity via Coupling (J) - Confirms Vinyl & Methyl Groups NMR->NMR_Info IR_Info Provides: - Identification of Functional Groups - Confirms C=C Double Bond - Confirms S=O & C-O-S Bonds IR->IR_Info MS_Info Provides: - Molecular Weight (MW) - Elemental Formula (HRMS) - Fragmentation Pattern MS->MS_Info

Caption: Interrelation of techniques for characterizing methyl ethenesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.[6]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve ~5-10 mg of purified methyl ethenesulfonate in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[7]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans for a good signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) and a greater number of scans are necessary due to the low natural abundance of the ¹³C isotope.[8]

Expected Spectral Data: The vinyl group protons will form a complex AMX spin system, with distinct chemical shifts and coupling constants (J-values) characteristic of geminal, cis, and trans relationships.

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl Ethenesulfonate (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) ¹³C Chemical Shift (δ, ppm)
-OCH₃ ~3.8 - 4.0 Singlet (s) N/A ~53 - 55
H C=CH₂ (Hgem) ~6.0 - 6.2 Doublet of Doublets (dd) Jgem ≈ 1.5, Jcis ≈ 9.5 ~128 - 130
HC=CH ₂ (Hcis) ~6.3 - 6.5 Doublet of Doublets (dd) Jcis ≈ 9.5, Jtrans ≈ 16.5 ~135 - 138

| HC=CH ₂ (Htrans) | ~6.7 - 6.9 | Doublet of Doublets (dd) | Jtrans ≈ 16.5, Jgem ≈ 1.5 | (Same as above) |

Note: Predicted values are based on analogous structures like methyl vinyl sulfone and other vinyl sulfonates. Actual values may vary.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule, providing rapid confirmation of a successful synthesis.[11][12]

Protocol for IR Analysis:

  • Sample Preparation: As methyl ethenesulfonate is expected to be a liquid, a neat spectrum can be obtained by placing a small drop of the pure sample between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (4000 - 600 cm⁻¹).

Expected Spectral Data: The spectrum will be characterized by strong absorptions corresponding to the sulfonyl group and the vinyl C=C bond.

Table 2: Key IR Absorption Bands for Methyl Ethenesulfonate

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100 - 3000 =C-H Stretch (vinyl) Medium
~1645 C=C Stretch (vinyl) Medium
~1360 - 1340 S=O Asymmetric Stretch Strong
~1180 - 1160 S=O Symmetric Stretch Strong

| ~980 - 960 | C-O-S Stretch | Strong |

Note: These frequencies are characteristic of sulfonate esters and vinyl groups.[13][14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate method (e.g., direct infusion or GC-MS). Electron Ionization (EI) is suitable for observing fragmentation, while Electrospray Ionization (ESI) may be used to observe the molecular ion or adducts.[6][15]

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular weight of methyl ethenesulfonate (C₃H₆O₃S) is 122.14 g/mol . The molecular ion peak should be observed at m/z = 122.

  • Key Fragments: Common fragmentation pathways for sulfonate esters include the loss of the alkoxy group or cleavage of the C-S bond.[16] Expected fragments include:

    • m/z = 91 ([M - OCH₃]⁺)

    • m/z = 107 ([M - CH₃]⁺)

    • m/z = 59 ([CH₂=CH-S]⁺)

    • m/z = 43 ([CH₂=CH-C=O]⁺ - rearrangement)

Conclusion

Methyl ethenesulfonate represents a versatile yet underexplored synthetic building block. While direct synthetic literature is not abundant, this guide demonstrates that its preparation is readily achievable through the application of fundamental principles of organic sulfur chemistry, primarily via the nucleophilic substitution of ethenesulfonyl fluoride. The provided multi-technique characterization workflow, incorporating NMR, IR, and MS, establishes a robust and self-validating system for confirming the successful synthesis and purity of the target compound. This comprehensive guide equips researchers, scientists, and drug development professionals with the necessary foundational knowledge to confidently synthesize, identify, and utilize methyl ethenesulfonate in their research endeavors.

References

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  • Am Ende, C. W., et al. (2020). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. Organic Letters, 22(19), 7549-7554. Available at: [Link][23]

  • ResearchGate. (n.d.). Mass spectra of alkyl methane sulfonates. Scientific Diagram. Available at: [Link][16]

  • Parker, S. F., et al. (2010). Structure and vibrational spectroscopy of methanesulfonic acid. Journal of Physical Chemistry A, 114(20), 6172-6179. Available at: [Link][14]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Table. Available at: [Link][9]

  • McKenna, C. E., et al. (2021). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Future Medicinal Chemistry, 13(3), 295-312. Available at: [Link][24]

  • Dong, J., et al. (2018). Sulfur Fluoride Exchange (SuFEx). In Click Chemistry. Wiley. Available at: [Link][2]

  • Smith, B. C. (1998). Infrared Spectroscopy. MMRC. Available at: [Link][12]

  • Stoyanov, S., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4587. Available at: [Link][10]

  • Moses, J. E., et al. (2018). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophile. Angewandte Chemie International Edition, 57(40), 13149-13153. Available at: [Link][3]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link][7]

Sources

Foundational

An In-depth Technical Guide to Methyl Ethenesulfonate

Executive Summary This technical guide provides a comprehensive overview of methyl ethenesulfonate (CAS Number: 1562-31-8), a reactive and versatile chemical intermediate. Addressed to researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of methyl ethenesulfonate (CAS Number: 1562-31-8), a reactive and versatile chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, and characteristic reactivity. Particular emphasis is placed on its role as a Michael acceptor and its applications in organic synthesis, including its potential as a building block in the pharmaceutical industry. This guide also details analytical characterization methods and critical safety and handling protocols, ensuring a thorough understanding for its practical application.

Nomenclature and CAS Number: A Point of Clarification

A critical first step in discussing any chemical entity is the precise definition of its identity to avoid ambiguity. The compound of interest, methyl ethenesulfonate , is unequivocally assigned the CAS Number 1562-31-8 .

It is imperative to distinguish methyl ethenesulfonate from its saturated analog, methyl ethanesulfonate . The latter, possessing a fully saturated ethyl group, is registered under CAS Number 1912-28-3. The presence of the vinyl (ethenyl) group in methyl ethenesulfonate imparts unique reactivity, which is a central theme of this guide.

Synonyms for Methyl Ethenesulfonate include:

  • Methyl vinyl sulfone

  • Ethenesulfonic acid, methyl ester

  • Methyl ethylenesulfonate

This guide will exclusively focus on the unsaturated compound, methyl ethenesulfonate (CAS 1562-31-8).

Physicochemical Properties

Methyl ethenesulfonate is a colorless liquid with a pungent odor.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1562-31-8[1]
Molecular Formula C₃H₆O₃S[1]
Molecular Weight 122.14 g/mol [1]
Boiling Point 84-85 °C (at 12 Torr)[1]
Density (Predicted) 1.214 ± 0.06 g/cm³[1]
Appearance Colorless liquid[1]

Synthesis and Manufacturing

The synthesis of methyl ethenesulfonate is not as straightforward as a direct esterification between ethenesulfonic acid and methanol, as sulfonic acids and alcohols do not readily undergo this transformation.[2] Instead, indirect methods are typically employed. One established method for the synthesis of vinyl sulfones is the pyrolysis of β-hydroxyethyl sulfones.[3] A more common laboratory-scale synthesis involves the dehydration of a precursor alcohol.

A plausible and documented synthetic route to methyl ethenesulfonate is the dehydration of 2-(methylsulfonyl)ethanol. This reaction can be achieved using a mesyl chloride and a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM).

G cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_products Products 2_methylsulfonyl_ethanol 2-(Methylsulfonyl)ethanol Reaction_Vessel Reaction 2_methylsulfonyl_ethanol->Reaction_Vessel Mesyl_Chloride Methanesulfonyl Chloride (MsCl) Mesyl_Chloride->Reaction_Vessel TEA Triethylamine (TEA) TEA->Reaction_Vessel Solvent Dichloromethane (DCM) Temperature 0 °C to Room Temp. Methyl_Ethenesulfonate Methyl Ethenesulfonate TEA_HCl Triethylammonium Chloride Mesylate_Anion Methanesulfonate Anion Reaction_Vessel->Methyl_Ethenesulfonate Dehydration Reaction_Vessel->TEA_HCl Byproduct Reaction_Vessel->Mesylate_Anion Byproduct

General workflow for the synthesis of methyl ethenesulfonate.
Experimental Protocol: Synthesis of Methyl Ethenesulfonate via Dehydration

The following protocol is adapted from a general procedure for the synthesis of vinyl sulfones from β-hydroxy sulfones.[4][5][6]

Materials:

  • 2-(Methylsulfonyl)ethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of 2-(methylsulfonyl)ethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.1 equivalents).

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1.5 to 2 hours.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and 2N HCl.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved via vacuum distillation.

Reactivity and Mechanistic Pathways

The defining characteristic of methyl ethenesulfonate's reactivity is the presence of the electron-withdrawing sulfonate group in conjugation with the carbon-carbon double bond. This electronic arrangement polarizes the double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This reactivity pattern is characteristic of a Michael acceptor .

The Michael Addition Reaction

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8][9] In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl or other electron-deficient alkene (the Michael acceptor).

G Methyl_Ethenesulfonate Methyl Ethenesulfonate (Michael Acceptor) Intermediate Enolate Intermediate Methyl_Ethenesulfonate->Intermediate Forms Nucleophile Nucleophile (Nu⁻) (Michael Donor) Nucleophile->Methyl_Ethenesulfonate 1,4-Addition Product Adduct Intermediate->Product Protonation Proton_Source Proton Source (H⁺) Proton_Source->Intermediate

Mechanism of the Michael addition with methyl ethenesulfonate.

A wide range of nucleophiles can act as Michael donors in reactions with methyl ethenesulfonate, including:

  • Enolates derived from ketones, esters, and malonates

  • Amines

  • Thiols

  • Organocuprates

This reactivity makes methyl ethenesulfonate a valuable tool for introducing the -CH₂-CH₂-SO₂-OCH₃ fragment into a molecule, which can be a key structural motif in more complex targets.

Applications in Research and Industry

The versatile reactivity of methyl ethenesulfonate lends itself to several applications in both industrial and research settings.

  • Polymer Chemistry: As a vinyl monomer, methyl ethenesulfonate can be polymerized to form polyvinylsulfonates.[1][10] These polymers and their derivatives have applications as ion-exchange resins and in materials science.

  • Organic Synthesis Intermediate: Its primary role is as a building block in organic synthesis. The ability to participate in Michael additions allows for the construction of complex molecular frameworks.[1]

  • Pharmaceutical and Agrochemical Synthesis: Methyl ethenesulfonate serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific, publicly disclosed examples in late-stage drug synthesis are not abundant, its potential lies in the early-stage construction of core structures. The sulfonate group is a common functionality in many bioactive molecules. The formation of related methanesulfonate esters is a known source of potential genotoxic impurities in drug substances, necessitating careful control and analysis during drug development.[11]

Analytical Characterization

The identity and purity of methyl ethenesulfonate are typically confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a key tool for identifying the vinyl and methyl groups. Based on reported data for methylsulfonylethene, the following chemical shifts can be expected:[4]

  • Vinyl Protons: Three distinct signals in the range of δ 6.1-6.8 ppm. These protons will exhibit complex splitting patterns due to both geminal and cis/trans couplings.

    • One proton as a doublet of doublets (dd)

    • Two protons as doublets (d)

  • Methyl Protons: A singlet at approximately δ 2.9-3.0 ppm.

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the two vinyl carbons and the methyl carbon. Expected chemical shifts are:

  • Vinyl Carbons: In the range of δ 120-140 ppm.[12][13][14]

  • Methyl Carbon: In the range of δ 40-50 ppm.

Other Analytical Techniques
  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the S=O stretches (around 1350 and 1150 cm⁻¹), the C=C stretch (around 1620 cm⁻¹), and C-H bonds.

  • Mass Spectrometry (MS): Will show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

Methyl ethenesulfonate is a reactive chemical and should be handled with appropriate safety precautions. It is considered a Michael-type genotoxin, with a reactivity profile similar to acrylamide.[15]

Hazard Summary:

  • Irritant: Causes irritation to the skin, eyes, and respiratory system.[16]

  • Genotoxicity: Considered a potential genotoxin due to its ability to alkylate biological macromolecules.[15]

  • Reactivity: Incompatible with strong oxidizing agents.[16]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

In case of exposure, follow standard first-aid procedures and seek medical attention.[17]

Conclusion

Methyl ethenesulfonate (CAS 1562-31-8) is a valuable and highly reactive chemical intermediate with distinct properties conferred by its vinyl sulfonate functionality. Its primary utility lies in its role as a Michael acceptor in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While its direct application in late-stage drug synthesis is not extensively documented in public literature, its importance as a building block for creating complex molecular architectures is clear. A thorough understanding of its nomenclature, synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development.

References

  • LookChem. Cas 1562-31-8, Ethenesulfonic acid methyl ester. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wikipedia. Michael addition reaction. [Link]

  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1950.
  • Ethyl Methanesulfonate Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(3), 429–433.
  • Warrington, D., et al. (1990). Methyl vinyl sulphone: a new class of Michael-type genotoxin.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Google Patents.
  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • Google Patents.
  • Chemsrc. Methyl Vinyl sulphone | CAS#:3680-02-2. [Link]

  • Organic Syntheses. Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Wikipedia. Vinylsulfonic acid. [Link]

  • ResearchGate. Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. [Link]

  • OrganicChemGuide. 12.04 1H NMR Chemical Shifts. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]

  • Santos. Vinylamide/vinyl sulfonated polymer. [Link]

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  • YouTube. Chemical Shift In NMR Spectroscopy. [Link]

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  • Ataman Kimya. SODIUM VINYL SULPHONATE. [Link]

  • Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. [Link]

  • ACS Publications. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • Wikipedia. Methyl methanesulfonate. [Link]

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  • Scilit. Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. [Link]

  • Sample Lab Report for “ Dehydration of 2-methylcyclohexanol: Study of C=C orientation in the products” April 29, 2001 John D. [Link]

  • Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol). [Link]

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Exploratory

Methyl Ethenesulfonate: Mechanistic Reactivity, Stability, and Implications in Drug Development

An In-Depth Technical Guide for Chemical and Pharmaceutical Scientists Executive Summary Methyl ethenesulfonate (MES), commonly referred to as methyl vinyl sulfonate (CAS: 1562-31-8), is a highly reactive, bifunctional o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical and Pharmaceutical Scientists

Executive Summary

Methyl ethenesulfonate (MES), commonly referred to as methyl vinyl sulfonate (CAS: 1562-31-8), is a highly reactive, bifunctional organosulfur compound. Structurally, it is defined by an activated vinyl double bond coupled with an electrophilic methyl ester[1]. This dual-site reactivity makes MES an invaluable building block in advanced organic synthesis and polymer material science[2]. However, this exact chemical profile classifies MES as a potent alkylating agent, raising critical stability and safety concerns—specifically its classification as a potential genotoxic impurity (PGI) in pharmaceutical drug development[3].

This guide provides a comprehensive analysis of the causality behind MES's reactivity, its degradation profile, and field-proven, self-validating protocols for both its controlled polymerization and trace analytical quantification.

Chemical Profile & Structural Dynamics

The core driver of MES (


) reactivity is the profound electron-withdrawing nature of the sulfonate ester group (

). This functional group dictates two distinct mechanistic pathways:
  • The Michael Acceptor Pathway: The sulfonate moiety withdraws electron density from the adjacent vinyl group via resonance and inductive effects. This polarization renders the

    
    -carbon highly electrophilic, facilitating rapid, catalyst-free Michael-type addition reactions with nucleophiles such as thiols, amines, and alcohols.
    
  • The Alkylating Agent Pathway: The sulfonate group acts as an exceptional leaving group. Nucleophilic attack directly at the methyl carbon leads to the cleavage of the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     bond, transferring the methyl group to the attacking nucleophile. This is the primary mechanism behind its genotoxicity, as it readily methylates nucleophilic centers on DNA bases and proteins[3].
    

G MES Methyl Ethenesulfonate (Bifunctional Electrophile) Michael Michael Addition (β-Carbon Attack) MES->Michael Activated C=C Alkylation Alkylation (Methyl Transfer) MES->Alkylation Electrophilic -CH3 Polymerization Radical Polymerization (Vinyl Propagation) MES->Polymerization Radical Addition Nuc1 Amines / Thiols (Synthesis & Metabolism) Nuc1->Michael Nuc2 DNA / Proteins (Genotoxic Pathway) Nuc2->Alkylation Radical Initiators / CTAs (Material Science) Radical->Polymerization

Divergent reactivity pathways of Methyl Ethenesulfonate driven by its bifunctional structural motifs.

Stability and Genotoxic Profiling in Drug Development

Because it is a strong alkylating agent, MES is inherently unstable in the presence of nucleophiles, strong bases, and oxidizing agents. In pharmaceutical manufacturing, sulfonate esters like MES are rarely introduced intentionally; rather, they are generated as unintended side-products. When sulfonic acids (e.g., methanesulfonic acid, often used to form API mesylate salts) react with residual low-molecular-weight alcohols (like methanol) under acidic conditions, MES can form in situ[3].

Regulatory Context (ICH M7): Due to its capacity to alkylate DNA (e.g., at the N7 position of guanine), MES is flagged as a Class 1 or Class 2 potential genotoxic impurity (PGI). Regulatory agencies (FDA, EMA) mandate strict control of MES levels based on the Threshold of Toxicological Concern (TTC), which typically limits patient exposure to 1.5 µ g/day for long-term treatments[3]. This stringent threshold dictates the necessity for highly sensitive, self-validating analytical methodologies to monitor API stability.

Polymerization Dynamics: The RAFT Approach

While its reactivity is a hurdle in drug purity, it is a massive asset in polymer chemistry. Uncontrolled free-radical polymerization of vinyl sulfonates yields polymers with broad molecular weight distributions due to the high reactivity and instability of the propagating radicals[2].

To harness MES for advanced materials (e.g., ion-exchange membranes, drug delivery vehicles), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is employed. By utilizing specific xanthate-type chain transfer agents (CTAs), the process establishes a rapid, dynamic equilibrium between active propagating radicals and dormant polymeric chains. This prevents premature chain termination and significantly lowers the dispersity (


) of the resulting polymer[2].

Quantitative Data Summaries

Table 1: Physicochemical and Reactivity Profile of Methyl Ethenesulfonate

ParameterValue / DescriptionImpact on Experimental Design
Molecular Weight 122.14 g/mol Baseline for all stoichiometric and molarity calculations.
Boiling Point 84-85 °C (at 12 Torr)Requires careful vacuum distillation for purification; volatile under high heat[1].
Density ~1.214 g/cm³Must be accounted for in precision volumetric dispensing[1].
Primary Hazard Strong Alkylating AgentMandates use of fume hoods, PPE, and strict waste quenching (e.g., using 1M NaOH)[1].
Polymerization Dispersity (Free Radical) > 2.0 (

)
Indicates poor kinetic control; necessitates RAFT for precision polymers[2].
Polymerization Dispersity (RAFT) 1.1 - 1.3 (

)
Achieved via Xanthate CTAs, yielding well-defined, predictable block copolymers[2].

Experimental Protocols: Self-Validating Systems

Protocol A: Controlled RAFT Polymerization of MES

Objective: Synthesize poly(methyl ethenesulfonate) with a narrow molecular weight distribution. Causality & Design: Conventional initiation leads to rapid, uncontrolled propagation. Introducing a xanthate CTA creates a reversible dormant state, ensuring all chains grow simultaneously.

  • Monomer Purification: Pass neat MES through a basic alumina column immediately prior to use.

    • Causality: Commercial MES contains acidic stabilizers/inhibitors. If not removed, these quench primary radicals, causing unpredictable induction periods and skewing the target molecular weight.

  • Reaction Assembly: In a Schlenk flask, combine MES (monomer), O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate (Xanthate CTA), and 2,2′-azobis(isobutyronitrile) (AIBN, initiator) in a molar ratio of 100:1:0.2 using anisole as the solvent[2].

  • Deoxygenation (Critical Control): Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a diradical that reacts with propagating carbon-centered radicals at diffusion-controlled rates, forming stable peroxyl radicals and permanently halting polymerization.

  • Polymerization: Backfill the flask with Argon and immerse in a thermostatic oil bath pre-heated to 60 °C for 12 hours.

    • Causality: 60 °C provides an optimal half-life for AIBN (~10 hours), ensuring a steady, low concentration of primary radicals to maintain the RAFT equilibrium.

  • Termination & Isolation: Quench the reaction by exposing the solution to air and cooling it rapidly in an ice bath. Precipitate the polymer dropwise into cold methanol. Filter and dry under high vacuum to constant weight.

G Prep Monomer Purification Mix Add CTA & AIBN (100:1:0.2) Prep->Mix Degas Freeze-Pump-Thaw (Remove O2) Mix->Degas Heat Polymerization (60°C, 12h) Degas->Heat Argon Quench Air Quench & Precipitation Heat->Quench Controlled Đ

Step-by-step workflow for the controlled RAFT polymerization of MES.

Protocol B: Trace Quantification of MES in API via LC-MS/MS

Objective: Validate that MES levels in a pharmaceutical API remain below the TTC threshold (e.g., < 1 ppm). Causality & Design: MES lacks a strong chromophore for standard UV detection at trace levels. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary specificity and sensitivity by isolating the parent ion and a specific fragment[3].

  • Sample Preparation: Dissolve 100 mg of the target API in 1.0 mL of a quenching extraction solvent (e.g., 50:50 Water:Acetonitrile containing 1% 2-mercaptopyridine as a derivatizing agent).

    • Causality: Derivatizing MES via a rapid Michael addition stabilizes the highly reactive vinyl group, preventing loss during analysis, and significantly enhances ionization efficiency in the mass spectrometer.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 UPLC column. Use a gradient elution of 0.1% Formic acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: The gradient ensures the polar, derivatized MES adduct elutes sharply while washing away the high-concentration API matrix, preventing detector saturation.

  • Mass Spectrometry (ESI+): Operate the triple quadrupole MS in positive Electrospray Ionization mode. Monitor the specific MRM transition for the derivatized MES adduct (e.g.,

    
     parent ion to a stable product ion).
    
  • Validation (Internal Control): Construct a calibration curve using stable-isotope labeled internal standards (e.g., MES-d3) spiked directly into the sample matrix prior to extraction.

    • Causality: The internal standard perfectly mimics the analyte's behavior, automatically correcting for matrix effects (ion suppression or enhancement) that occur during ESI, ensuring absolute quantitative accuracy.

References

  • Cas 1562-31-8, Ethenesulfonic acid methyl ester - LookChem LookChem.
  • VINYL SULFONIC ACID 30% AVRUPA - Ataman Kimya
  • RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate)
  • Advances on genotoxic impurities of sulfonate esters in pharmaceuticals ResearchG

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Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl Ethenesulfonate as a Michael Acceptor This guide provides a comprehensive technical overview of methyl ethenesulfonate and related vinyl sulfonates as potent Michael acceptors in che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl Ethenesulfonate as a Michael Acceptor

This guide provides a comprehensive technical overview of methyl ethenesulfonate and related vinyl sulfonates as potent Michael acceptors in chemical synthesis and drug development. It explores the underlying chemical principles, practical experimental protocols, and critical safety considerations, offering field-proven insights for professionals in the field.

The Michael Addition: A Cornerstone of C-C Bond Formation

The Michael reaction, or conjugate 1,4-addition, is a fundamental transformation in organic chemistry that involves the addition of a nucleophile (the "Michael donor") to an α,β-unsaturated electron-withdrawing group (the "Michael acceptor").[1][2] The driving force is the formation of a stable carbon-carbon single bond at the expense of a weaker pi bond.[1]

Michael Donors are typically nucleophiles derived from resonance-stabilized carbanions, such as enolates from malonic esters or β-keto esters, but can also include other nucleophiles like amines, thiols (thiolates), and enamines.[1][3]

Michael Acceptors are characterized by a carbon-carbon double bond in conjugation with a potent electron-withdrawing group (EWG). Common examples include α,β-unsaturated ketones, esters, nitriles, and nitro compounds.[3][4][5] The EWG polarizes the molecule, creating an electrophilic β-carbon that is susceptible to nucleophilic attack.[5]

Vinyl Sulfonates: Activating the Alkene for Conjugate Addition

Methyl ethenesulfonate belongs to the class of vinyl sulfonates, which are highly effective Michael acceptors. The power of this class of compounds stems from the potent electron-withdrawing nature of the sulfonyl group (-SO₂R).

Electronic Properties: The sulfur atom in the sulfonate group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and an alkoxy group. This configuration makes the sulfonyl group one of the strongest electron-withdrawing groups used in Michael acceptors. This strong induction and resonance effect delocalizes the pi-electron density of the vinyl group, rendering the β-carbon significantly electron-deficient and thus highly electrophilic.[2]

The general mechanism for the Michael addition involving a vinyl sulfonate is a three-step process:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the vinyl sulfonate.

  • Intermediate Formation: The attack breaks the C=C pi bond, with the electrons moving to the α-carbon to form a resonance-stabilized carbanion intermediate.

  • Protonation: The carbanion is subsequently protonated by a proton source in the reaction medium (e.g., solvent or a conjugate acid) to yield the final, stable adduct.[1][4]

Michael_Addition_Mechanism cluster_intermediate Transition State / Intermediate cluster_product Product R_Nu R-Nu (Nucleophile) Intermediate Resonance-Stabilized Carbanion Intermediate R_Nu->Intermediate 1. Nucleophilic Attack on β-Carbon MES Methyl Ethenesulfonate (Michael Acceptor) MES->Intermediate Product Final Adduct Intermediate->Product 2. Protonation Proton H+

Caption: Generalized mechanism of the Michael addition to methyl ethenesulfonate.

Reactivity and Applications in Drug Development

The high reactivity of vinyl sulfonates makes them valuable tools, particularly in the realm of drug development for creating covalent inhibitors. By incorporating a vinyl sulfonate moiety into a drug candidate, the molecule can form a stable covalent bond with a nucleophilic amino acid residue (e.g., cysteine's thiol group or lysine's amine group) in the active site of a target protein.[6]

However, this high reactivity also poses a challenge. A key consideration in drug design is balancing the need for sufficient reactivity for target engagement with the need to minimize off-target reactions with other biological nucleophiles like glutathione. Researchers have developed strategies to modulate the reactivity of Michael acceptors, for instance, by introducing steric hindrance near the reaction center to slow the rate of nucleophilic addition.

Experimental Protocols

The following are generalized protocols for the Michael addition of thiol and amine nucleophiles to a vinyl sulfonate. These protocols are based on standard procedures and should be adapted and optimized for specific substrates.[7]

Protocol 1: Michael Addition of a Thiol Nucleophile

This protocol describes the addition of a thiol to methyl ethenesulfonate in the presence of a mild base.

Materials:

  • Methyl ethenesulfonate (1.0 eq)

  • Thiol of interest (e.g., benzyl mercaptan, 1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiol (1.05 eq) and anhydrous DCM (to achieve ~0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of methyl ethenesulfonate (1.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Michael Addition of a Primary Amine Nucleophile

This protocol outlines the direct addition of a primary amine to methyl ethenesulfonate.

Materials:

  • Methyl ethenesulfonate (1.0 eq)

  • Primary amine of interest (e.g., benzylamine, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl ethenesulfonate (1.0 eq) in anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Add the primary amine (1.0 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can often be of high purity. If necessary, further purification can be achieved by flash chromatography or recrystallization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Nucleophile & Base (if needed) in Anhydrous Solvent B 2. Cool to 0 °C (if required) A->B C 3. Add Methyl Ethenesulfonate B->C D 4. Stir at RT & Monitor (TLC/LCMS) C->D E 5. Quench Reaction (e.g., aq. NH4Cl) D->E F 6. Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: A typical experimental workflow for a Michael addition reaction.

Quantitative Data Summary

The yields of Michael additions are highly dependent on the nucleophile, solvent, and reaction conditions. The table below provides expected yield ranges for the addition of various nucleophiles to activated alkenes, which are predictive for methyl ethenesulfonate.

Nucleophile ClassExample NucleophileBaseTypical SolventExpected Yield (%)
Thiols Benzyl mercaptanTEADCM90-99%
Primary Amines BenzylamineNoneTHF85-95%
Secondary Amines MorpholineNoneTHF80-95%
Malonates Diethyl malonateNaOEtEtOH75-90%

Yields are estimates based on reactions with analogous, highly reactive Michael acceptors and may vary.

Safety and Handling

Sulfonate esters, including methyl ethenesulfonate and its saturated analog methyl methanesulfonate, are potent alkylating agents. This reactivity is the basis of their utility but also their primary hazard.

  • Toxicity: Many sulfonate esters are considered potential carcinogens, mutagens, and teratogens.[8][9][10] Methyl methanesulfonate is a known genotoxic impurity, and its presence in pharmaceuticals is strictly regulated.[11][12]

  • Handling: Due to their hazardous nature, methyl ethenesulfonate and related compounds must be handled with extreme caution in a well-ventilated chemical fume hood.[10][13]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene), is mandatory.[14][15]

  • Disposal: All waste containing sulfonate esters must be disposed of as hazardous chemical waste according to institutional and local regulations.[13][14]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[8][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][14]

  • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[10][13]

Conclusion

Methyl ethenesulfonate serves as a highly reactive and versatile Michael acceptor, driven by the strong electron-withdrawing capacity of the sulfonate group. Its utility is particularly pronounced in applications requiring efficient carbon-heteroatom or carbon-carbon bond formation, such as in the synthesis of covalent inhibitors for drug discovery. However, its high reactivity necessitates careful handling and adherence to strict safety protocols due to its potential as a hazardous alkylating agent. By understanding the principles of its reactivity and employing appropriate experimental design and safety measures, researchers can effectively leverage methyl ethenesulfonate as a powerful tool in modern organic synthesis.

References

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • ADICHEMISTRY. MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Product Quality Research Institute. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism. YouTube. [Link]

  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • New Jersey Department of Health. (2000, May). ETHYL METHANESULFONATE HAZARD SUMMARY. [Link]

  • Organic Syntheses. (2024, October 30). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. [Link]

  • Palte, M. J., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. ACS Medicinal Chemistry Letters. [Link]

  • Krulec, G. K., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Molecules. [Link]

  • ResearchGate. Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Cytotoxic compounds. Part XX. Reactions of the methanesulphonates of 2-aryl-2-(arylthio)ethanols and of 1-aryl-2-(arylthio)ethanols with nucleophiles. [Link]

  • ResearchGate. (2006, May). Michael addition reactions in macromolecular design for emerging technologies. [Link]

  • Google Patents.
  • The Journal of Organic Chemistry. Nucleophilic Fluoroalkylation of r,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones. [Link]

  • PubChem. Methyl Methanesulfonate. [Link]

  • Acros Organics. (2022, April 1). Ethyl methanesulfonate SAFETY DATA SHEET. [Link]

  • Chemical Reviews. Michael Additions to Activated Vinylphosphonates. [Link]

  • MDPI. (2022, January 24). Nucleophilic Substitution Reactions in the [B3H8]− Anion in the Presence of Lewis Acids. [Link]

Sources

Exploratory

Technical Guide: Methyl Ethenesulfonate (MES) as a Covalent Modifier

Executive Summary & Core Directive Methyl Ethenesulfonate (MES) (CAS: 1562-31-8), also known as Methyl Vinyl Sulfonate (MVS), represents a class of "hard" electrophiles utilized in covalent drug discovery and bioconjugat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Methyl Ethenesulfonate (MES) (CAS: 1562-31-8), also known as Methyl Vinyl Sulfonate (MVS), represents a class of "hard" electrophiles utilized in covalent drug discovery and bioconjugation. While often colloquially categorized as an "alkylating agent," its primary utility in chemical biology stems from its function as a potent Michael Acceptor .

This guide addresses the duality of MES:

  • The Warhead (Michael Acceptor): It reacts rapidly with soft nucleophiles (cysteine thiols) via 1,4-conjugate addition. This is the desired pathway for targeted covalent inhibitors (TCIs).

  • The Liability (Alkylating Agent): As a sulfonate ester, it possesses a leaving group potential that can facilitate

    
     methylation of DNA bases, driving genotoxicity.
    

Target Audience: Medicinal Chemists, Chemical Biologists, and Process Safety Engineers.

Chemical Mechanism & Reactivity Profile[1]

The Electrophilic Warhead

Unlike acrylamides (e.g., Ibrutinib, Osimertinib), which are "tunable" and moderately reactive, vinyl sulfonates are inherently more reactive due to the strong electron-withdrawing nature of the sulfonyl group (


).
  • Hard/Soft Acid-Base (HSAB) Theory: The

    
    -carbon of the vinyl group is a "soft" electrophile, making it highly selective for "soft" nucleophiles like the thiolate anion of Cysteine (
    
    
    
    ).
  • The Selectivity Challenge: Because MES is more reactive than acrylamides, it poses a higher risk of off-target labeling (reacting with non-catalytic cysteines or even lysines).

Mechanism of Action (Michael Addition)

The reaction proceeds via a nucleophilic attack on the


-carbon, generating a stabilized sulfonyl-stabilized carbanion intermediate, which is subsequently protonated.

MichaelAddition Cys Cysteine Thiolate (Nu:) TS Transition State (Anionic Intermediate) Cys->TS 1,4-Addition (k_inact) MES Methyl Ethenesulfonate (Electrophile) MES->TS Product Thioether Adduct (Covalent Bond) TS->Product Protonation

Figure 1: Mechanism of Cysteine-mediated Michael addition to Methyl Ethenesulfonate.

Applications in Drug Discovery[2][3]

Covalent Fragment Screening

MES is often used as a "limit test" warhead. If a cysteine cannot be labeled by MES, it is likely inaccessible to milder warheads (acrylamides). Conversely, if MES labels promiscuously, the scaffold requires significant optimization to impart non-covalent binding affinity (


) to drive selectivity.

Comparative Reactivity Table:

Warhead ClassElectrophile TypeReactivity (

)
SelectivityStability (

pH 7.4)
Acrylamide Amide-conjugated alkeneLow - ModerateHighHigh
Vinyl Sulfonamide Sulfonamide-conjugated alkeneModerateModerateHigh
Methyl Ethenesulfonate Sulfonate-conjugated alkeneHigh Low (Promiscuous)Moderate (Hydrolysis risk)
Vinyl Sulfone Sulfone-conjugated alkeneHighLowHigh
Bioconjugation & Proteomics

MES is utilized in Activity-Based Protein Profiling (ABPP) to map the "ligandable" cysteine proteome. Its small size allows it to penetrate cryptic pockets that bulkier reagents (like Iodoacetamide derivatives) might miss.

Experimental Protocols

Protocol A: Synthesis of Methyl Ethenesulfonate

Rationale: Commercial MES can degrade or polymerize. Fresh synthesis ensures consistent kinetic data. This protocol utilizes the elimination of 2-chloroethanesulfonyl chloride.[1]

Reagents:

  • 2-Chloroethanesulfonyl chloride (1.0 eq)

  • Methanol (1.1 eq)

  • Triethylamine (Et

    
    N) (2.2 eq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere. Add DCM (anhydrous) and 2-Chloroethanesulfonyl chloride. Cool to 0°C.
    
  • Esterification: Add Methanol dropwise. Stir for 15 min.

  • Elimination: Add Triethylamine dropwise over 30 minutes. Note: The first equivalent neutralizes the HCl from esterification; the second equivalent effects the elimination of HCl to form the double bond.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (formation of UV-active spot).

  • Workup: Wash with 1M HCl (cold) to remove amine salts, followed by saturated NaHCO

    
     and Brine.
    
  • Purification: Dry organic layer over MgSO

    
    , concentrate in vacuo. Purify via vacuum distillation (bp ~65°C at 20 mmHg) to prevent polymerization.
    
  • Storage: Store at -20°C with trace hydroquinone (stabilizer) if not used immediately.

Protocol B: Glutathione (GSH) Reactivity Assay ( Determination)

Rationale: To quantify the electrophilicity of MES compared to other warheads.

Methodology:

  • Preparation: Prepare a 10 mM stock of MES in DMSO-d6. Prepare a 20 mM stock of L-Glutathione (reduced) in D

    
    O (buffered to pH 7.4 with phosphate).
    
  • Incubation: Mix MES and GSH in an NMR tube at a 1:10 ratio (pseudo-first-order conditions). Final concentration: 1 mM MES, 10 mM GSH.

  • Measurement: Acquire

    
    H-NMR spectra every 5 minutes for 60 minutes.
    
  • Analysis: Monitor the disappearance of the vinyl proton signals (

    
     6.0–7.0 ppm).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      

Safety & Toxicity (Critical)

Genotoxicity Alert: MES is a dual-threat genotoxin .

  • Aneugenicity: Via alkylation of tubulin/spindle proteins (Michael addition).

  • Mutagenicity: As a methyl ester of a strong acid (sulfonic acid), MES can act as a methylating agent (

    
     attack on the methyl group), methylating DNA bases (e.g., N7-guanine).
    

Handling Requirements:

  • Containment: All weighing and handling must occur in a certified chemical fume hood or glovebox.

  • Quenching: All glassware and waste must be treated with a solution of 10% bleach (sodium hypochlorite) or 1M NaOH + Thiols (e.g., cysteine/methionine) to quench the electrophile before disposal.

  • PPE: Double nitrile gloves are mandatory.

Strategic Workflow for MES Usage

The following diagram illustrates the decision matrix for employing MES in a drug discovery campaign.

MES_Workflow Start Target Identification (Cysteine-rich pocket) Screen Covalent Fragment Screen (Include MES) Start->Screen Hit Is MES a Hit? Screen->Hit NoHit Cysteine Inaccessible Stop/Change Strategy Hit->NoHit No YesHit Hit Validation (MS/Proteomics) Hit->YesHit Yes Opt Optimization Phase YesHit->Opt Tuning Tune Reactivity: Switch to Acrylamide/Vinyl Sulfonamide Opt->Tuning Reduce Toxicity

Figure 2: Strategic workflow for utilizing MES in covalent ligand discovery.

References

  • Synthesis & Reactivity of Vinyl Sulfonates

    • Title: Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads.[2][3][4]

    • Source: Chemical Science (via NIH/PubMed).
    • URL:[Link] (Note: Contextual match for vinyl sulfonate reactivity comparisons).

  • Genotoxicity of Michael Acceptors

    • Title: Methyl vinyl sulphone: a new class of Michael-type genotoxin.[5]

    • Source: Mut
    • URL:[Link]

  • Covalent Drug Discovery Principles

    • Title: The resurgence of covalent drugs.[6][2][3]

    • Source: N
    • URL:[Link]

  • Chemical Properties & CAS Verification

    • Title: Ethenesulfonic acid, methyl ester (CAS 1562-31-8).[7]

    • Source: PubChem.[8]

    • URL:[Link]

Sources

Foundational

Methyl Ethenesulfonate (MES): Mechanistic Profiling &amp; Synthetic Utility

Executive Summary Methyl ethenesulfonate (MES) represents a high-value synthon in organic chemistry, characterized by its potent electron-withdrawing sulfonate group ( ) conjugated to a vinyl moiety. Unlike its saturated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl ethenesulfonate (MES) represents a high-value synthon in organic chemistry, characterized by its potent electron-withdrawing sulfonate group (


) conjugated to a vinyl moiety. Unlike its saturated analogue, methyl methanesulfonate (MMS)—a known SN2 alkylating carcinogen—MES functions primarily as a Michael acceptor  and dienophile . This guide dissects the mechanistic pathways of MES, providing validated protocols for its synthesis, application in covalent drug discovery (cysteine targeting), and controlled polymerization.
Critical Safety Distinction

WARNING: Do not confuse Methyl Ethenesulfonate (MES) (CAS: 1562-41-0) with Methyl Methanesulfonate (MMS) (CAS: 66-27-3).

  • MMS: A direct SN2 alkylating agent and potent mutagen.

  • MES: A vinyl sulfonate acting via Michael addition. While structurally related, its reactivity profile is distinct. Treat MES with high containment precautions (potential genotoxin) due to its alkylating capability.

Chemical Profile & Electronic Properties

MES is an


-unsaturated sulfonate ester. The sulfonyl group is a stronger electron-withdrawing group (EWG) than the carbonyl group found in acrylates.
PropertyMethyl Ethenesulfonate (MES)Methyl Acrylate (MA)Implication
Structure


MES is structurally analogous but electronically distinct.
LUMO Energy LowerHigherMES is a more reactive Michael acceptor and dienophile.
Hard/Soft Character Soft ElectrophileSoft ElectrophileExcellent reactivity with soft nucleophiles (thiols, phosphines).
Leaving Group Methoxide (poor)Methoxide (poor)Reaction proceeds via addition, not substitution.

Mechanistic Core

Michael Addition (Covalent Inhibition)

The primary utility of MES in drug discovery is as a covalent warhead . The


-carbon is highly electrophilic, making it susceptible to attack by nucleophilic cysteine residues in protein binding pockets.

Mechanism:

  • Nucleophilic Attack: The thiolate anion (

    
    ) attacks the 
    
    
    
    -carbon of MES.
  • Enolate-like Intermediate: The negative charge is delocalized onto the sulfonyl oxygens (forming a sulfonyl-stabilized carbanion).

  • Protonation: The

    
    -carbon picks up a proton from the solvent or the protein environment to form the stable thioether adduct.
    
Diels-Alder Cycloaddition

MES acts as a reactive dienophile in [4+2] cycloadditions. The sulfonate group lowers the LUMO energy, facilitating reactions with electron-rich dienes (Normal Electron Demand).

  • Stereoselectivity: The reaction typically favors the endo product due to secondary orbital interactions between the sulfonyl group and the developing

    
    -system of the diene, although the effect is often less pronounced than in carbonyl systems.
    
Visualization of Reactivity Pathways

MES_Reactivity MES Methyl Ethenesulfonate (MES) TS_Michael Transition State (Anionic Intermediate) MES->TS_Michael + Nu: TS_DA Transition State (Concerted [4+2]) MES->TS_DA + Diene Nuc Nucleophile (Nu:) (e.g., Cysteine-SH) Nuc->TS_Michael Diene Diene (e.g., Cyclopentadiene) Diene->TS_DA Prod_Michael Michael Adduct (Thioether) TS_Michael->Prod_Michael Protonation Prod_DA Cycloadduct (Sulfonyl Norbornene) TS_DA->Prod_DA Endo/Exo

Figure 1: Dual reactivity pathways of MES acting as a Michael acceptor and Diels-Alder dienophile.

Experimental Protocols

Synthesis of Methyl Ethenesulfonate

Rationale: MES is often synthesized fresh to avoid polymerization or hydrolysis. The most robust route involves the elimination of HCl from 2-chloroethanesulfonyl chloride.

Reagents:

  • 2-Chloroethanesulfonyl chloride (1.0 equiv)

  • Methanol (1.1 equiv)

  • Triethylamine (

    
    ) (2.2 equiv)
    
  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add 2-chloroethanesulfonyl chloride (10 mmol) and anhydrous DCM (20 mL). Cool to 0°C.

  • Esterification: Add Methanol (11 mmol) dropwise.

  • Elimination (One-Pot): Add

    
     (22 mmol) dropwise over 30 minutes. The amine acts as both a base for the esterification (scavenging HCl) and the elimination of the 
    
    
    
    -chloro group.
    • Observation: A white precipitate (

      
      ) will form immediately.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Filter off the amine salts. Wash the filtrate with cold 1M HCl (to remove excess amine) and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Distill under reduced pressure (approx. 60-65°C at 15 mmHg) to obtain MES as a colorless oil.

    • Stability:[1][2] Store at -20°C under inert atmosphere.

Diels-Alder Reaction with Cyclopentadiene

Rationale: This protocol demonstrates the dienophilic activity of MES.

Protocol:

  • Diene Prep: Freshly crack dicyclopentadiene to obtain monomeric cyclopentadiene (boiling point 41°C).

  • Reaction: In a pressure vial, mix MES (5 mmol) and Cyclopentadiene (10 mmol, 2 equiv).

    • Solvent: Toluene (2 mL) can be used, but neat reactions are faster.

  • Conditions: Seal and heat to 80°C for 12 hours.

  • Workup: Remove excess cyclopentadiene and solvent via rotary evaporation.

  • Analysis: The product is a mixture of endo and exo 5-(methoxysulfonyl)-2-norbornene. The endo isomer typically predominates (approx. 3:1 ratio).

Controlled Polymerization (RAFT)

MES can be polymerized to form polysulfonates, which are useful for solid polymer electrolytes. Because the sulfonate group is not as stabilizing to the radical as a phenyl or carbonyl group, MES is often classified as a Less Activated Monomer (LAM) , similar to vinyl acetate.

RAFT Agent Selection:

  • Recommended: Xanthates (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) or Dithiocarbamates (MADIX agents).

  • Avoid: Trithiocarbonates (typically too stable for LAMs, leading to retardation).

General RAFT Protocol:

  • Components: MES (Monomer), Xanthate (CTA), AIBN (Initiator).

  • Ratio: [M]:[CTA]:[I] = 200:1:0.2.

  • Solvent: 1,4-Dioxane (50% w/w).

  • Conditions: Degas (freeze-pump-thaw x3). Heat at 70°C for 16 hours.

  • Termination: Quench by cooling and exposing to air. Precipitate in methanol.

References

  • Synthesis of Vinyl Sulfonates

    • Title: "Synthesis of vinyl sulfonate esters
    • Source: ResearchG
    • URL:[Link]

  • Diels-Alder Reactivity

    • Title: "Diels–Alder reaction: Mechanism and Stereochemistry"[3][4]

    • Source: Wikipedia / Master Organic Chemistry
    • URL:[Link]

  • Covalent Inhibition (General Mechanism)

    • Title: "Recent advances in the development of covalent inhibitors"
    • Source: RSC Medicinal Chemistry
    • URL:[Link]

  • RAFT Polymerization of LAMs: Title: "RAFT polymerization - specific polymers and conditions" Source: Specific Polymers / Sigma-Aldrich

Sources

Exploratory

Methyl Ethenesulfonate: A Guide to Solubility and Solvent System Compatibility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl ethenesulfonate, also known as methyl vinyl sulfonate, is a highly reactive organosulfur compound valued for its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ethenesulfonate, also known as methyl vinyl sulfonate, is a highly reactive organosulfur compound valued for its role as a monomer in specialty polymer production and as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, featuring a polar sulfonate ester group and a reactive vinyl moiety, presents unique challenges and opportunities in solvent selection and handling. An understanding of its solubility and compatibility is paramount for its effective use, whether in polymerization, as an alkylating agent, or in the synthesis of novel pharmaceutical and agrochemical compounds.[1] This guide provides a comprehensive overview of the principles governing the solubility of methyl ethenesulfonate, offers guidance on solvent selection, details potential chemical incompatibilities, and provides a robust experimental protocol for accurately determining its solubility.

Foundational Physicochemical Properties

To understand the solubility of a compound, one must first understand its intrinsic properties. Methyl ethenesulfonate (MES) is a colorless liquid with a pungent odor.[1] Its structure is key to its behavior, combining a polar, electron-withdrawing sulfonate ester group with a nonpolar, reactive carbon-carbon double bond.

PropertyValueSource(s)
Synonyms Methyl vinyl sulfonate, Ethenesulfonic acid methyl ester[1]
CAS Number 1562-31-8[1]
Molecular Formula C₃H₆O₃S[1]
Molecular Weight 122.14 g/mol [1]
Density ~1.214 g/cm³ (Predicted)[1]
Boiling Point 84-85 °C @ 12 Torr[1]

Note: Specific solubility data for methyl ethenesulfonate is not widely published; therefore, much of the subsequent guidance is derived from first principles of physical organic chemistry and data from structurally analogous compounds.

The Principles of Solubility: A Dichotomous Nature

The solubility of methyl ethenesulfonate is governed by the classic principle of "like dissolves like," but its molecular structure creates a fascinating dichotomy.

  • The Polar Head: The methyl sulfonate (-SO₃CH₃) group is highly polar and capable of strong dipole-dipole interactions. This region of the molecule is hydrophilic and drives solubility in polar solvents. The behavior of related compounds, such as the water-soluble vinylsulfonic acid and its sodium salt, underscores the powerful solubilizing effect of the sulfonate group.[2]

  • The Nonpolar Tail: The vinyl (CH₂=CH-) group is nonpolar, composed entirely of carbon and hydrogen. This region is hydrophobic and favors interactions with nonpolar solvents through weaker van der Waals forces.

The overall solubility in a given solvent is a balance between these two competing characteristics. A solvent must be able to effectively solvate both the polar sulfonate "head" and the less polar vinyl "tail" to be effective.

cluster_MES Methyl Ethenesulfonate Molecule cluster_Solvents Solvent Interactions MES H₂C=CH-S(O)₂-OCH₃ PolarHead Polar Head (-SO₃CH₃) MES->PolarHead Dipole-Dipole NonpolarTail Nonpolar Tail (H₂C=CH-) MES->NonpolarTail van der Waals PolarSolvent Polar Solvent (e.g., Water, Acetonitrile) PolarHead->PolarSolvent Strong Interaction (Favorable) NonpolarSolvent Nonpolar Solvent (e.g., Hexane) PolarHead->NonpolarSolvent Weak Interaction (Unfavorable) NonpolarTail->PolarSolvent Weak Interaction (Unfavorable) NonpolarTail->NonpolarSolvent Strong Interaction (Favorable)

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

Methyl ethenesulfonate is a molecule of dual character, whose solubility and compatibility are dictated by a balance between its polar sulfonate group and its reactive vinyl group. It exhibits good solubility in a range of polar aprotic and intermediate polarity organic solvents, which are the recommended media for most applications to avoid side reactions. Protic solvents, while capable of dissolving the compound, pose a risk of nucleophilic addition and should be used with caution. Due to its propensity for polymerization, appropriate handling measures, including the use of inhibitors and controlled storage conditions, are essential. For critical applications, the predictive solubility guidance in this document should be confirmed using a robust experimental method, such as the modified shake-flask protocol provided.

References

  • LookChem. Ethenesulfonic acid methyl ester. [Link]

  • Ataman Kimya. VINYL SULFONIC ACID 30% (Vinilsülfonik asit). [Link]

  • Ataman Kimya. SODIUM VINYL SULPHONATE. [Link]

  • Wikipedia. Vinylsulfonic acid. [Link]

  • DTIC. Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Ataman Kimya. VINYL SULFONIC ACID 30% AVRUPA. [Link]

  • Ataman Kimya. SODIUM VINYL SULFONATE. [Link]

  • ACS Publications. Strategic Vinyl Sulfone Nucleophile β‑Substitution Significantly Impacts Selectivity in Vinylogous Darzens and Aza-Darzens Reactions. [Link]

  • Ataman Kimya. SODIUM VINYL SULFONATE (SODYUM VINIL SÜLFONAT). [Link]

  • IndiaMART. EHS Hydroxyl Vinyl Sulfonate Sodium Salt at Best Prices. [Link]

  • Zenodo. Procedure for solubility testing of NM suspension. [Link]

  • DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

  • Google Patents.
  • RSC Publishing. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry. [Link]

  • Google Patents.
  • Figshare. RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers - Macromolecules. [Link]

  • NIH. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Ataman Kimya. VINYL SULFONIC ACID 30%. [Link]

  • Ataman Kimya. SODIUM ETHENESULFONATE. [Link]

  • National Toxicology Program. RoC Profile: Methyl Methanesulfonate. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl Ethenesulfonate

Introduction Methyl ethenesulfonate, also known as methyl vinylsulfonate, is a reactive monomer and a key building block in organic synthesis. Its utility in the development of novel polymers and as a Michael acceptor in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl ethenesulfonate, also known as methyl vinylsulfonate, is a reactive monomer and a key building block in organic synthesis. Its utility in the development of novel polymers and as a Michael acceptor in the synthesis of complex molecules necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this compound. This guide provides an in-depth analysis of the spectroscopic data of methyl ethenesulfonate, offering field-proven insights for researchers, scientists, and professionals in drug development.

The structural integrity and purity of methyl ethenesulfonate are paramount for its application. Spectroscopic analysis provides a detailed fingerprint of the molecule, enabling not only its identification but also the detection of potential impurities. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of methyl ethenesulfonate.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data of methyl ethenesulfonate lies in its molecular structure, which features a vinyl group directly attached to a sulfonate ester. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Structure of Methyl Ethenesulfonate with atom labeling for NMR.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule. For methyl ethenesulfonate, the ¹H NMR spectrum is expected to show distinct signals for the vinyl and methyl protons.

Expected ¹H NMR Spectral Data

The chemical shifts of the vinyl protons are influenced by the electron-withdrawing sulfonate group. Based on data for analogous compounds like benzyl vinyl sulfonate and vinylsulfonic acid, the vinyl protons are expected to appear in the downfield region.[1][2]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Hα (geminal)~6.0 - 6.5Doublet of Doublets (dd)J(Hα-Hβ_trans) ≈ 16-17 Hz, J(Hα-Hβ_cis) ≈ 9-10 Hz
Hβ (cis)~6.0 - 6.5Doublet of Doublets (dd)J(Hβ_cis-Hα) ≈ 9-10 Hz, J(Hβ_cis-Hβ_trans) ≈ 1-2 Hz
Hβ (trans)~6.4 - 6.8Doublet of Doublets (dd)J(Hβ_trans-Hα) ≈ 16-17 Hz, J(Hβ_trans-Hβ_cis) ≈ 1-2 Hz
-OCH₃~3.8 - 4.0Singlet (s)N/A

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns of the vinyl protons. Deuterated chloroform (CDCl₃) is a common solvent for this type of analysis.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of methyl ethenesulfonate in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

Caption: Workflow for acquiring a ¹H NMR spectrum of methyl ethenesulfonate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. The spectrum for methyl ethenesulfonate will show distinct signals for the two vinyl carbons and the methyl carbon.

Expected ¹³C NMR Spectral Data

The chemical shifts of the vinyl carbons are significantly affected by the sulfonate group.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Cα (=CH₂)~125 - 130
Cβ (-CH=)~135 - 140
-OCH₃~50 - 55

Causality Behind Experimental Choices: Due to the low natural abundance of ¹³C, a greater number of scans is required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled spectrum.

    • A longer acquisition time and a higher number of scans (e.g., 1024 or more) are necessary.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of methyl ethenesulfonate will be characterized by strong absorptions corresponding to the S=O and C=C bonds.

Expected IR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹) Intensity
Asymmetric SO₂ Stretch~1350 - 1380Strong
Symmetric SO₂ Stretch~1170 - 1200Strong
C=C Stretch (vinyl)~1640 - 1650Medium
=C-H Stretch (vinyl)~3020 - 3100Medium
C-H Stretch (methyl)~2950 - 3000Medium
S-O-C Stretch~900 - 1000Strong

Causality Behind Experimental Choices: The analysis can be performed on a neat liquid sample using a thin film between salt plates (e.g., NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Thin Film): Place a small drop of neat methyl ethenesulfonate between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a high-quality spectrum.

    • Acquire a background spectrum of the clean salt plates or ATR crystal prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI)

The molecular ion peak (M⁺) for methyl ethenesulfonate (C₃H₆O₃S) is expected at m/z 122. The fragmentation pattern will be influenced by the relative stability of the resulting ions.

m/z Value Possible Fragment Ion
122[CH₂=CHSO₃CH₃]⁺ (Molecular Ion)
107[CH₂=CHSO₃]⁺
91[SO₃CH₃]⁺
79[SO₃H]⁺
43[CH₂=CH]⁺
31[OCH₃]⁺

Causality Behind Experimental Choices: Electron Ionization (EI) is a common technique for volatile organic compounds and provides reproducible fragmentation patterns that are useful for library matching. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this compound, providing both retention time and mass spectral data.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of methyl ethenesulfonate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a GC-MS system equipped with an EI source.

  • GC Conditions:

    • Use a suitable capillary column (e.g., DB-5ms or equivalent).

    • Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

  • MS Conditions:

    • Acquire data in the m/z range of 30-200.

    • Use a standard electron energy of 70 eV.

Caption: General workflow for the GC-MS analysis of methyl ethenesulfonate.

Conclusion

The spectroscopic characterization of methyl ethenesulfonate by NMR, IR, and MS provides a comprehensive understanding of its molecular structure and purity. This technical guide outlines the expected spectral data and provides robust experimental protocols for their acquisition. By leveraging these techniques, researchers can confidently identify and utilize methyl ethenesulfonate in their synthetic endeavors, ensuring the integrity and success of their research and development projects. The presented data, synthesized from established knowledge of related compounds, serves as a reliable reference for the scientific community.

References

  • Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. (n.d.). PMC. Retrieved from [Link]

  • Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. (n.d.). PMC. Retrieved from [Link]

  • Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers. (n.d.). MDPI. Retrieved from [Link]

Sources

Exploratory

Methyl Ethenesulfonate: High-Hazard Handling &amp; Deactivation Guide

This technical guide details the safety, handling, and neutralization of Methyl Ethenesulfonate (MES), also known as Methyl Vinylsulfonate. CAS No: 1655-29-4 Formula: Molecular Weight: 122.14 g/mol Core Directive: The "D...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and neutralization of Methyl Ethenesulfonate (MES), also known as Methyl Vinylsulfonate.

CAS No: 1655-29-4 Formula:


Molecular Weight:  122.14  g/mol 

Core Directive: The "Double Warhead" Hazard

Methyl ethenesulfonate (MES) is not a standard reagent; it is a bifunctional electrophile . Unlike simple solvents or acids, MES possesses two distinct reactive sites that make it a potent genotoxin and alkylating agent.

  • The Michael Acceptor (Vinyl Group): The electron-withdrawing sulfonate group activates the vinyl double bond (

    
    ), allowing it to rapidly form covalent bonds with "soft" nucleophiles in biology, specifically the cysteine thiols (
    
    
    
    ) in proteins and glutathione.
  • The Alkylating Agent (Methyl Ester): The methoxysulfonyl group (

    
    ) can act as a methyl donor, transferring a methyl group to DNA bases (guanine/adenine), similar to Methyl Methanesulfonate (MMS).
    

Implication for Researchers: Standard nitrile gloves provide insufficient protection against this small, amphiphilic molecule. Handling requires an engineered containment strategy, not just PPE.[1]

Hazard Profiling & Toxicology

Toxicological Mechanisms
EndpointClassificationMechanism of Action
Genotoxicity Category 1B Mutagen Direct methylation of DNA (N7-guanine) and Michael addition to DNA bases.
Carcinogenicity Category 1B Inferred from structural analogs (MMS, EMS, Vinyl Sulfone).
Skin Sensitization High Potency Haptenization of skin proteins via cysteine modification (Michael addition).
Acute Toxicity Oral/Dermal/Inhalation Systemic alkylation leading to cellular apoptosis and tissue necrosis.
Physical Hazards
  • Polymerization: MES is prone to spontaneous exothermic polymerization if stored improperly or if inhibitors (e.g., BHT/MEHQ) are depleted.

  • Flash Point: >110°C (predicted), but volatile enough to create hazardous local atmospheres in headspace.

Engineering Controls & PPE (The "Barrier" Strategy)

Primary Containment (Engineering)
  • Fume Hood: Mandatory.[1] Operate with sash at the lowest working height.

  • Balance Enclosure: Weighing pure MES powder or liquid must be done inside a hood or a dedicated powder containment enclosure. Never weigh on an open bench.

  • Closed Systems: Use syringe/cannula transfer techniques for volumes >5 mL to prevent aerosolization.

Personal Protective Equipment (PPE)

Standard laboratory nitrile gloves (0.1 mm) are permeable to MES within minutes.

  • Glove Protocol:

    • Inner Layer: Disposable Nitrile (inspection layer).

    • Outer Layer: Silver Shield® (EVOH/PE) or Viton® . These laminates provide >4 hours of breakthrough time.

    • Alternative: If dexterity is critical for small volumes (<1 mL), use double-gloved High-Thickness Nitrile (minimum 8 mil total) and change every 15 minutes.

  • Respiratory: If work must occur outside a hood (e.g., spill cleanup), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

Operational Protocols

Storage & Stability
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen to prevent moisture ingress (hydrolysis) and oxygen-induced radical polymerization.

  • Segregation: Keep away from "soft" nucleophiles (thiols, amines) and strong bases.

Experimental Setup (The "Trace" Rule)

Treat every surface touching MES as contaminated until proven otherwise.

  • Bench Protection: Cover the hood work surface with plastic-backed absorbent pads. Tape the edges.

  • Glassware: Use disposable glass vials where possible. If reusing glassware, it must be decontaminated before leaving the hood.

  • Syringe Disposal: Do not recap. Place directly into a solid waste container located inside the hood.

Decontamination & Quenching (The "Scavenger" System)

Water alone is insufficient to quench MES rapidly. You must use a "Soft Nucleophile" solution to scavenge the Michael acceptor and hydrolyze the ester.

The Universal Decontamination Solution

Prepare this solution fresh for spills or glassware cleaning:

  • Composition: 10% Sodium Thiosulfate (

    
    ) + 1% Sodium Hydroxide (
    
    
    
    ) in water.
  • Mechanism:

    • Thiosulfate: Acts as a potent nucleophile to attack the vinyl group (Michael addition) and the methyl group (

      
      ).
      
    • Hydroxide: Catalyzes the hydrolysis of the sulfonate ester.

Quenching Workflow
  • Reaction Mixtures: Pour the reaction mixture slowly into a stirring bath of the Decontamination Solution (10:1 ratio of Quench:Substrate). Stir for 1 hour.

  • Spills:

    • Do not wipe immediately. Cover the spill with absorbent pads soaked in the Decontamination Solution.

    • Wait 20 minutes for reaction.

    • Collect pads as hazardous waste.

    • Clean surface again with soap and water.[2][3][4]

Visualization: Mechanism & Decision Logic

Mechanism of Toxicity (The "Double Warhead")

MES_Toxicity MES Methyl Ethenesulfonate (MES) Vinyl Vinyl Group (Michael Acceptor) MES->Vinyl Methyl Methyl Ester (Alkylator) MES->Methyl Protein Protein Cysteine (Thiol Group) Vinyl->Protein Michael Addition DNA DNA (Guanine N7) Methyl->DNA SN2 Alkylation Adduct_P Protein Adduct (Cellular Dysfunction) Protein->Adduct_P Adduct_D Methylated DNA (Mutagenesis) DNA->Adduct_D

Caption: MES exhibits dual toxicity: Michael addition to proteins (cytotoxicity) and direct methylation of DNA (genotoxicity).

Safe Handling Workflow

Handling_Protocol Start Start: Handling MES PPE_Check PPE Check: Silver Shield Gloves? Fume Hood Functional? Start->PPE_Check Transfer Transfer/Weighing (Closed System / Hood) PPE_Check->Transfer Pass Spill Spill Occurs? Transfer->Spill Quench_Sol Apply Decon Solution: 10% Thiosulfate + 1% NaOH Spill->Quench_Sol Yes Disposal Dispose as Hazardous Waste (No Drain Disposal) Spill->Disposal No (Routine Waste) Wait Wait 20 Mins (Allow Hydrolysis) Quench_Sol->Wait Wait->Disposal

Caption: Operational decision tree for routine handling and emergency spill response.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15372, Methyl ethenesulfonate. Retrieved from [Link]

  • Warr, T. J., et al. (1990).[5] "Methyl vinyl sulphone: a new class of Michael-type genotoxin."[5] Mutation Research/Genetic Toxicology, 245(3), 191-199.[5] [Link]

  • Lijinsky, W., & Andrews, A. W. (1980). "Mutagenicity of vinyl compounds in Salmonella typhimurium." Teratogenesis, Carcinogenesis, and Mutagenesis, 1(3), 259-267. [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Resistance Guide (Silver Shield). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Methyl Ethenesulfonate in the Covalent Modification of Proteins

For Researchers, Scientists, and Drug Development Professionals Introduction: The Utility of Michael Acceptors in Chemical Biology Covalent modification of proteins is a cornerstone of chemical biology and drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of Michael Acceptors in Chemical Biology

Covalent modification of proteins is a cornerstone of chemical biology and drug discovery, enabling the study of protein function, the development of activity-based probes, and the design of targeted covalent inhibitors. Among the arsenal of reagents for such modifications, Michael acceptors have proven to be particularly versatile. Methyl ethenesulfonate, also known as methyl vinyl sulfone, belongs to the class of vinyl sulfones, which are potent Michael acceptors.[1][2] The electron-withdrawing nature of the sulfonyl group renders the double bond of methyl ethenesulfonate electrophilic and susceptible to nucleophilic attack by specific amino acid residues in proteins.[1][2] This reactivity makes it a valuable tool for the site-specific and covalent labeling of proteins. This guide provides a comprehensive overview of the principles and protocols for using methyl ethenesulfonate in the covalent modification of proteins.

Mechanism of Action: The Michael Addition Reaction

The covalent modification of proteins by methyl ethenesulfonate proceeds via a Michael-type 1,4-addition reaction.[1][2][3] In this reaction, a nucleophilic amino acid side chain attacks the β-carbon of the vinyl group, leading to the formation of a stable thioether or amino-ether bond. The primary nucleophiles in proteins that react with methyl ethenesulfonate are the side chains of cysteine, lysine, and histidine.[4][5]

cluster_0 Methyl Ethenesulfonate cluster_1 Nucleophilic Amino Acid Residue cluster_2 Covalent Adduct MES H₂C=CH-S(O)₂-CH₃ Adduct Protein-Nu-CH₂-CH₂-S(O)₂-CH₃ Nu Protein-Nu:⁻ Nu->MES Michael Addition

Caption: General mechanism of protein modification by methyl ethenesulfonate.

The reaction is typically irreversible and results in a stable covalent bond between the protein and the methyl ethylsulfonyl moiety.

Selectivity and Reactivity

The chemoselectivity of methyl ethenesulfonate towards different amino acid residues is a key consideration for its application.

Cysteine as the Primary Target

The thiol group of cysteine is the most nucleophilic amino acid side chain and therefore the primary target for vinyl sulfones.[1][6][7][8][9] The reaction with cysteine is generally rapid and can often be achieved with high selectivity, especially at neutral or slightly acidic pH where the more nucleophilic thiolate anion is present.[1][7][8]

Reactivity with Other Nucleophilic Residues

While cysteine is the preferred target, methyl ethenesulfonate can also react with other nucleophilic residues, such as the ε-amino group of lysine and the imidazole ring of histidine.[4][5] This reactivity is more pronounced at higher pH values, where these residues are deprotonated and thus more nucleophilic.[1]

Amino Acid ResidueNucleophilic GroupGeneral Reactivity with Methyl EthenesulfonateOptimal pH for Reaction
CysteineThiol (-SH)High7.0 - 8.5
Lysineε-Amino (-NH₂)Moderate> 8.5
HistidineImidazoleModerate> 6.5
N-terminusα-Amino (-NH₂)Low> 8.5

Table 1. Reactivity of methyl ethenesulfonate with nucleophilic amino acid residues.

Applications in Protein Science

The ability of methyl ethenesulfonate to covalently modify proteins has led to its use in a variety of applications:

  • Protein Labeling: Introduction of reporter tags, such as fluorophores or biotin, for protein tracking and detection.[9][10][11]

  • Activity-Based Protein Profiling (ABPP): Design of probes to selectively label and identify active enzymes within a complex proteome.[1][2]

  • Enzyme Inhibition: Development of irreversible inhibitors that target nucleophilic residues in the active site of enzymes, particularly cysteine proteases.[1][2][6]

  • Cross-Linking Mass Spectrometry: As a component of bifunctional cross-linkers to study protein-protein interactions and protein structure.[4][12][13]

Experimental Protocols

Protocol 1: Covalent Labeling of a Protein with Methyl Ethenesulfonate

This protocol provides a general procedure for the covalent labeling of a protein with methyl ethenesulfonate. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Methyl ethenesulfonate (handle with care, as it is a reactive alkylating agent)

  • Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., 1 M dithiothreitol (DTT) or 1 M β-mercaptoethanol)

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Desalting column or dialysis cassette for removal of excess reagent

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is pure and in a buffer free of primary amines (e.g., Tris) or thiols, as these will compete with the protein for reaction with methyl ethenesulfonate.

    • The protein concentration should ideally be between 1-10 mg/mL.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of methyl ethenesulfonate in DMSO immediately before use.

  • Labeling Reaction:

    • To the protein solution, add the methyl ethenesulfonate stock solution to achieve the desired final concentration. A 10- to 100-fold molar excess of the reagent over the protein is a good starting point.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal incubation time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent to a final concentration of 10-20 mM. For example, add DTT to a final concentration of 10 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove the unreacted methyl ethenesulfonate and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

  • Analysis of Labeling:

    • Confirm the covalent modification by mass spectrometry (see Protocol 2). The mass of the protein will increase by the mass of the methyl ethenesulfonate adduct (124.16 Da).

Protocol 2: Mass Spectrometry Analysis of Modified Proteins

Mass spectrometry is a powerful tool to confirm and characterize the covalent modification of proteins.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Protein Labeled Protein Denature Denaturation, Reduction, Alkylation Protein->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest Peptides Peptide Mixture Digest->Peptides LC Liquid Chromatography (Peptide Separation) Peptides->LC MS1 MS1 Scan (Peptide Mass Measurement) LC->MS1 MS2 MS2 Scan (Peptide Fragmentation) MS1->MS2 DatabaseSearch Database Search (Peptide Identification) MS2->DatabaseSearch ModificationAnalysis Analysis of Mass Shifts (Adduct Identification) DatabaseSearch->ModificationAnalysis SiteLocalization MS2 Spectra Interpretation (Modification Site Localization) ModificationAnalysis->SiteLocalization

Caption: General workflow for the mass spectrometry analysis of proteins modified with methyl ethenesulfonate.

Procedure:

  • Sample Preparation:

    • The labeled protein sample is typically denatured, reduced, and alkylated (with a standard alkylating agent like iodoacetamide to cap any remaining free cysteines) before proteolytic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein database to identify the peptides.

    • The covalent modification by methyl ethenesulfonate will result in a mass increase of 124.0245 Da (C₃H₈O₃S) on the modified amino acid residue.

    • This mass shift should be included as a variable modification in the database search parameters.

    • The site of modification can be localized by analyzing the fragmentation pattern in the MS/MS spectra.

Note on MS-cleavability: The bond formed by vinyl sulfones can be susceptible to cleavage during higher-energy collisional dissociation (HCD) fragmentation in the mass spectrometer, which can complicate data analysis but also be leveraged for specific data filtering strategies.[4]

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low labeling efficiency Inactive protein (e.g., oxidized cysteines)Ensure protein is properly folded and cysteines are reduced. Add a reducing agent like DTT prior to labeling (and remove it before adding the vinyl sulfone).
Insufficient reagent concentration or reaction timeIncrease the molar excess of methyl ethenesulfonate and/or the incubation time.
Competing nucleophiles in the bufferUse a buffer free of primary amines (e.g., Tris) and thiols.
Non-specific labeling High pH leading to reaction with lysine and histidinePerform the labeling reaction at a lower pH (e.g., pH 7.0-7.5) to favor cysteine modification.
High reagent concentration or long incubation timeOptimize the reaction conditions by titrating the reagent concentration and incubation time.
Protein precipitation High concentration of DMSO or reagentKeep the final DMSO concentration below 5-10%.
Protein instability under reaction conditionsPerform the reaction at a lower temperature (e.g., 4°C) for a longer duration.

References

  • Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. bioRxiv.

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry.

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Future Medicinal Chemistry.

  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed.

  • Vinyl Sulfone Bifunctional Tag Reagents for Single-Point Modification of Proteins. The Journal of Organic Chemistry.

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol –Michael addition reaction and polymerization. Polymer Chemistry.

  • Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks. PMC.

  • Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules.

  • Michael addition crosslinking. Labster.

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. IntechOpen.

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate.

  • Methanethiolation of the liberated cysteine residues of human alpha 2-macroglobulin treated with methylamine generates a derivative with similar functional characteristics as native alpha 2-macroglobulin. PubMed.

  • Expanding the crosslinking mass spectrometry toolbox with vinyl sulfone crosslinkers. EMBL-EBI.

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. PMC.

  • Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Request PDF.

  • Methyl ethanesulfonate synthesis. ChemicalBook.

  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. PMC.

  • The vinyl sulfone group (red) reacts with primary amines, preferably on... ResearchGate.

  • Protein reactions with methyl and ethyl vinyl sulfones. PubMed.

  • Vinyl sulfone bifunctional tag reagents for single-point modification of proteins. PubMed.

  • Does S-Methyl Methanethiosulfonate Trap the Thiol-Disulfide State of Proteins?. PubMed.

  • Reaction engineering on amino acid models. (a) Reaction of vinyl... ResearchGate.

  • Differential adduction of proteins vs. deoxynucleosides by methyl methanesulfonate and 1-methyl-1-nitrosourea in vitro. PubMed.

  • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. PMC.

  • CAS 1912-28-3: Methyl ethanesulfonate. CymitQuimica.

  • Labeling of Proteins in vitro (S9217). NEB.

  • Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses.

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. Product Quality Research Institute.

  • A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. Organic & Biomolecular Chemistry.

  • Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. PMC.

  • Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate. PubMed.

  • Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. NIH.

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC.

  • New insights into cysteine-reactive small molecules. UCLA – Chemistry and Biochemistry.

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Application

Application Note: Methyl Ethenesulfonate (MES) as a Privileged Warhead for Selective Cysteine Alkylation and Chemoproteomic Profiling

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Chemical Biology, Proteomics, and Targeted Covalent Inhibitor (TCI) Development Introduction: The Chemoproteomic Renaissance of Vin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Chemical Biology, Proteomics, and Targeted Covalent Inhibitor (TCI) Development

Introduction: The Chemoproteomic Renaissance of Vinyl Sulfonates

The targeted alkylation of cysteine residues has become a cornerstone of modern drug discovery and chemoproteomics. Because the cysteine thiolate is the most nucleophilic amino acid side chain under physiological conditions, it serves as an ideal anchor for targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes.

While iodoacetamides and maleimides have historically dominated this space, Methyl Ethenesulfonate (MES) —a highly reactive vinyl sulfonate ester—has emerged as a superior Michael acceptor. As a Senior Application Scientist, I frequently guide research teams away from classical alkylating agents toward vinyl sulfonates when absolute chemoselectivity and adduct stability are non-negotiable. This guide details the mechanistic causality, comparative advantages, and field-proven protocols for utilizing MES in advanced bioconjugation and proteomics.

Mechanistic Rationale & Causality (E-E-A-T)

The Thia-Michael Causality

MES operates via a rapid, irreversible thia-Michael addition . The electron-withdrawing nature of the sulfonate ester highly polarizes the vinyl group, creating a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, this soft electrophile preferentially reacts with the "soft" nucleophilic thiolate of cysteine, while ignoring "hard" nucleophiles like lysine amines or serine hydroxyls.

The foundational kinetics of vinyl sulfonate esters demonstrate that they are exceptionally potent mechanism-based inhibitors of cysteine proteases ( [4]; [3]). Furthermore, the resulting thioether bond is highly stable. Unlike maleimide-thiol conjugates, which are notorious for undergoing retro-Michael reactions and payload exchange in blood plasma, MES-thiol adducts are completely irreversible under physiological conditions.

Engineering Selectivity in Complex Proteomes

In complex biological systems, standard reagents like iodoacetamide often suffer from concentration-dependent off-target alkylation of histidine and lysine. Conversely, MES maintains strict cysteine fidelity. This unique selectivity was elegantly demonstrated by Gushwa et al., who utilized 5'-vinylsulfonate probes to selectively target a poorly conserved, proximal cysteine (Cys277) in Src-family kinases, achieving single-site labeling without cross-reacting with the highly conserved catalytic lysine ( [1]).

Comparative Warhead Analysis

To understand when to deploy MES, it is critical to benchmark it against alternative cysteine-reactive warheads.

WarheadReaction MechanismCysteine SelectivityAdduct StabilityTypical Application
Methyl Ethenesulfonate Thia-Michael AdditionExtremely High Excellent (Irreversible) ABPP, Targeted Covalent Inhibitors
Iodoacetamide SN2 AlkylationModerate (Cross-reacts with Lys/His)ExcellentStandard Proteomics (Pan-alkylation)
Maleimide Thia-Michael AdditionHighPoor (Retro-Michael in plasma)Bioconjugation, in vitro ADCs
Acrylamide Thia-Michael AdditionHighGood (Slow kinetics)Reversible/Irreversible Kinase Inhibitors

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Every reagent choice and washing step is engineered to confirm the mechanistic integrity of the MES-cysteine interaction.

Protocol A: In Vitro Cysteine Alkylation of Recombinant Proteins

This protocol is optimized for the quantitative, single-site labeling of purified proteins.

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the recombinant protein into 50 mM HEPES, 150 mM NaCl, pH 7.5.

    • Causality: The pKa of a typical unperturbed cysteine thiol is ~8.3. At pH 7.5, a sufficient fraction of the thiol exists as the highly nucleophilic thiolate. We avoid pH > 8.0 to prevent the deprotonation of lysine amines (pKa ~10.5), which could compromise selectivity. We avoid Tris buffer as it contains a primary amine that can slowly scavenge the electrophile.

  • Reduction: Add 10 molar equivalents of TCEP-HCl. Incubate for 30 minutes at room temperature.

    • Causality: TCEP is a phosphine-based reducing agent that lacks thiols. Using DTT or β-mercaptoethanol is a critical error, as their free thiols will immediately react with and quench the MES warhead.

  • Alkylation: Add 50 molar equivalents of MES (prepared as a 100 mM stock in anhydrous DMSO). Incubate for 1.5 hours at 37°C.

  • Quenching & Validation (Self-Validating Step): Quench the reaction by adding 10 mM DTT. Subject the sample to Intact Mass Spectrometry.

    • Validation Metric: An exact mass shift of +122.00 Da confirms successful single-site alkylation. The strict absence of +244.00 Da or higher mass shifts validates the absolute selectivity of MES against off-target lysine modification.

Protocol B: Activity-Based Protein Profiling (ABPP) using MES-Probes

This workflow utilizes alkyne-functionalized MES probes to capture hyper-reactive, functional cysteines in live cells or lysates, a technique proven effective in mapping dynamic proteomic responses ( [2]).

Step-by-Step Methodology:

  • Proteome Preparation: Lyse cells in cold PBS (pH 7.4) using sonication. Centrifuge at 20,000 × g for 20 minutes to clear the lysate. Normalize protein concentration to 2 mg/mL.

  • Probe Labeling: Add 20 µM of the Alkyne-MES probe. Incubate for 1 hour at 37°C in the dark.

  • CuAAC Click Chemistry: To the labeled proteome, sequentially add: 100 µM Azide-PEG4-Biotin, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4. Vortex gently and incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate proteins using cold methanol/chloroform extraction to remove unreacted click reagents. Resuspend the protein pellet in 1% SDS in PBS.

  • Affinity Enrichment: Add 50 µL of Streptavidin agarose beads. Incubate for 2 hours.

    • Causality & Validation: Wash the beads sequentially with 1% SDS, 8 M Urea, and PBS. These highly stringent, denaturing washes strip away all non-covalently bound proteins. Any protein remaining on the beads is definitively linked via a covalent MES-thioether bond, self-validating the mechanism.

  • On-Bead Digestion & LC-MS/MS: Perform on-bead reduction (TCEP), alkylation (Iodoacetamide for remaining unmodified cysteines), and Trypsin digestion. Analyze the eluted peptides via high-resolution LC-MS/MS to identify the specific sites of MES modification.

Workflow Visualization

Below is the logical workflow for MES-based Activity-Based Protein Profiling, illustrating the transition from complex biological lysates to high-confidence cysteine identification.

G N1 1. Proteome Preparation (Cell Lysate, pH 7.5-8.0) N2 2. MES-Probe Labeling (Selective Thia-Michael Addition) N1->N2 Add Alkyne-MES Probe N3 3. CuAAC Click Chemistry (Biotin-Azide + Reporter) N2->N3 Bioorthogonal Tagging N4 4. Streptavidin Enrichment (Stringent Denaturing Washes) N3->N4 Affinity Purification N5 5. On-Bead Trypsin Digestion (Peptide Generation) N4->N5 Proteolysis N6 6. LC-MS/MS Analysis (Cysteine Site Identification) N5->N6 Data Acquisition

Workflow of MES-based Activity-Based Protein Profiling (ABPP) for cysteine reactivity.

References

  • Gushwa, N. N., Kang, S., Chen, J., & Taunton, J. (2012). Selective Targeting of Distinct Active Site Nucleophiles by Irreversible Src-Family Kinase Inhibitors. Journal of the American Chemical Society, 134(50), 20214-20217.[Link]

  • Wiedner, S. D., Burnum, K. E., Pederson, L. M., et al. (2012). Multiplexed Activity-based Protein Profiling of the Human Pathogen Aspergillus fumigatus Reveals Large Functional Changes upon Exposure to Human Serum. Journal of Biological Chemistry, 287(40), 33447-33459.[Link]

  • Reddick, J. J., Cheng, J., & Roush, W. R. (2003). Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. Organic Letters, 5(11), 1967-1970.[Link]

  • Palmer, J. T., Rasnick, D., Klaus, J. L., & Bromme, D. (1995). Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors. Journal of Medicinal Chemistry, 38(17), 3193-3196.[Link]

Method

Application Notes and Protocols for Michael Addition Reactions of Methyl Ethenesulfonate (Methyl Vinyl Sulfone)

Introduction: Unlocking the Synthetic Potential of Methyl Vinyl Sulfone as a Michael Acceptor Methyl ethenesulfonate, more commonly known in the scientific literature as methyl vinyl sulfone (MVS), is a potent and versat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of Methyl Vinyl Sulfone as a Michael Acceptor

Methyl ethenesulfonate, more commonly known in the scientific literature as methyl vinyl sulfone (MVS), is a potent and versatile electrophile in organic synthesis.[1] Its chemical structure, featuring a vinyl group activated by the strongly electron-withdrawing sulfonyl moiety, renders it an exceptional Michael acceptor.[1] This high reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions with a wide array of nucleophiles.[2][3] The resulting sulfone-containing products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methyl vinyl sulfone in Michael addition reactions. It delves into the mechanistic underpinnings of the reaction, offers field-proven insights for successful experimentation, and presents detailed, step-by-step protocols for typical applications.

Scientific Integrity and Logic: A Framework for Reliable Michael Additions

Expertise & Experience: Causality Behind Experimental Choices

The success of a Michael addition reaction with methyl vinyl sulfone hinges on a nuanced understanding of the interplay between the nucleophile, catalyst, and reaction conditions. The sulfone group in MVS is a powerful electron-withdrawing group, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[1]

Choice of Catalyst: The selection of a catalyst is critical and is dictated by the pKa of the Michael donor (the nucleophile).

  • Base Catalysis: For nucleophiles with acidic protons, such as thiols, alcohols, and active methylene compounds (e.g., malonates), a base is typically employed to generate the more nucleophilic conjugate base.[4] Common bases include organic amines like triethylamine (TEA) or strong inorganic bases like potassium hydroxide (KOH) and sodium ethoxide (NaOEt). The choice of base and its stoichiometry are crucial; a catalytic amount is often sufficient for highly acidic nucleophiles, while stoichiometric amounts may be necessary for less acidic precursors.

  • Nucleophilic Catalysis: In some instances, particularly with thiol additions, nucleophilic catalysts such as phosphines can initiate the reaction.[5] These catalysts operate through a different mechanism, initially adding to the Michael acceptor to form a zwitterionic intermediate that then activates the thiol.

  • Organocatalysis: For asymmetric Michael additions, where the creation of a specific stereoisomer is desired, chiral organocatalysts are employed. These catalysts, often derived from natural products like cinchona alkaloids or proline, can provide high levels of enantioselectivity.

Solvent Selection: The choice of solvent can significantly influence reaction rates and yields. Polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used as they effectively solvate the intermediates without interfering with the reaction. For certain base-catalyzed reactions, the corresponding alcohol (e.g., ethanol for sodium ethoxide) can serve as the solvent.

Trustworthiness: A Self-Validating Protocol System

The protocols outlined in this guide are designed to be self-validating. By including clear steps for reaction monitoring, work-up, and purification, the researcher can confidently assess the progress and outcome of the reaction.

Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged reaction times or excessive heating.

Work-up and Purification: The work-up procedure is designed to effectively remove the catalyst and any unreacted starting materials. A typical aqueous work-up involves quenching the reaction, followed by extraction with an organic solvent. Purification by column chromatography on silica gel is a standard and reliable method for isolating the pure Michael adduct.

Mechanistic Overview of the Michael Addition

The Michael addition of a nucleophile to methyl vinyl sulfone proceeds through a conjugate addition pathway. The reaction can be broadly described in three key steps:

  • Nucleophile Activation: In base-catalyzed reactions, the base abstracts a proton from the nucleophile (Nu-H) to generate a more potent, anionic nucleophile (Nu⁻).

  • Nucleophilic Attack: The activated nucleophile attacks the electrophilic β-carbon of the methyl vinyl sulfone. The π-electrons of the carbon-carbon double bond are displaced onto the α-carbon, forming a resonance-stabilized enolate-like intermediate.

  • Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base or during aqueous work-up, to yield the final 1,4-adduct.

Michael Addition Mechanism cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Nu-H Nu-H Nu- Nu⁻ Nu-H->Nu- + Base Base Base BH+ BH⁺ Base->BH+ + H⁺ MVS Methyl Vinyl Sulfone (H₂C=CH-SO₂CH₃) Nu-->MVS Attack at β-carbon Intermediate Resonance-Stabilized Intermediate MVS->Intermediate Product Michael Adduct (Nu-CH₂-CH₂-SO₂CH₃) Intermediate->Product + H⁺ (from BH⁺ or H₂O)

Caption: General mechanism of the base-catalyzed Michael addition to methyl vinyl sulfone.

Experimental Protocols

Safety First: Methyl vinyl sulfone is a toxic and corrosive substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Base-Catalyzed Michael Addition of Thiophenol to Methyl Vinyl Sulfone

This protocol provides a representative procedure for the highly efficient thia-Michael addition.

Materials:

  • Methyl vinyl sulfone (MVS)

  • Thiophenol

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM, 0.5 M relative to MVS).

  • Addition of Reactants: Add thiophenol (1.0 equivalent) to the stirred solvent. Follow with the addition of methyl vinyl sulfone (1.05 equivalents).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine (0.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(phenylthio)propyl methyl sulfone.

Experimental Workflow Setup 1. Reaction Setup - Inert atmosphere - Anhydrous DCM Addition 2. Add Reactants - Thiophenol - Methyl Vinyl Sulfone Setup->Addition Initiation 3. Initiate Reaction - Cool to 0°C - Add Triethylamine Addition->Initiation Monitoring 4. Monitor Reaction - Warm to RT - TLC analysis Initiation->Monitoring Workup 5. Aqueous Work-up - Dilute with DCM - Wash with HCl, NaHCO₃, Brine Monitoring->Workup Drying 6. Dry and Concentrate - Dry over MgSO₄ - Filter and evaporate Workup->Drying Purification 7. Purify - Flash column chromatography Drying->Purification

Caption: Workflow for the base-catalyzed thia-Michael addition.

Data Presentation: Versatility of Methyl Vinyl Sulfone in Michael Additions

The high reactivity of methyl vinyl sulfone allows for its successful application with a diverse range of nucleophiles. The following table summarizes typical reaction conditions and outcomes for the Michael addition of various nucleophiles to MVS.

Nucleophile (Michael Donor)CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolTriethylamineDichloromethane0 to RT2>95Adapted from[6]
BenzylamineNoneNeatRT1~90General procedure
Diethyl MalonateSodium EthoxideEthanolRT to Reflux4-1280-90Adapted from[4]
PiperidineNoneMethanolRT2>90General procedure
Indole(Organocatalyst)Toluene-2024~85 (with high ee)Asymmetric variant
NitromethaneDBUAcetonitrileRT6~90General procedure

References

  • A reagent to access methyl sulfones. Nature Communications. [Link]

  • Methyl sulfone. DrugBank. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • The vinyl sulfone group (red) reacts with primary amines, preferably on lysine residues. ResearchGate. [Link]

  • CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
  • Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. ResearchGate. [Link]

  • Synthesis and spectral studies of alkyl-3- [(substituted phenylthio)methyl] benzoates and their phenyl sulfonyl derivatives. SciSpace. [Link]

  • Step-by-step mechanism of the Michael addition between diethyl malonate and methyl vinyl ketone. Filo. [Link]

  • Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. PubMed. [Link]

  • Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. [Link]

  • Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. MDPI. [Link]

  • The mechanism of the base-catalyzed and nucleophile-initiated thia-Michael additions between a thiol and a vinyl group. ResearchGate. [Link]

  • L-proline catalyzed Michael additions of thiophenols to alpha,beta-unsaturated compounds, particularly alpha-enones, in the ionic liquid. SciSpace. [Link]

  • Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Publications. [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. RSC Publishing. [Link]

  • Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. Macmillan Group - Princeton University. [Link]

  • Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. PubMed Central. [Link]

  • Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? – Supporting Information. RSC Publishing. [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. RSC Publishing. [Link]

  • Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]

Sources

Application

Application Notes and Protocols: Synthesis and Application of Poly(methyl ethenesulfonate) in Advanced Drug Delivery Systems

Foreword: The Emerging Potential of Poly(vinylsulfonates) in Biomedicine The development of functional polymers is a cornerstone of innovation in drug delivery. Poly(methyl ethenesulfonate) (PMES) and its hydrolyzed anal...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Emerging Potential of Poly(vinylsulfonates) in Biomedicine

The development of functional polymers is a cornerstone of innovation in drug delivery. Poly(methyl ethenesulfonate) (PMES) and its hydrolyzed analogue, poly(vinylsulfonic acid) (PVSA), represent a promising class of materials. The sulfonate group imparts hydrophilicity and a persistent negative charge across a wide physiological pH range, making these polymers highly attractive for a variety of biomedical applications, from enhancing drug solubility to creating targeted delivery vehicles.[1][2][3] This document provides a comprehensive guide for the synthesis of well-defined poly(methyl ethenesulfonate) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, its subsequent hydrolysis, and a discussion of its potential applications in drug delivery, drawing upon established methodologies for analogous vinyl sulfonate esters.[4][5]

Strategic Overview: The Rationale for RAFT Polymerization of Methyl Ethenesulfonate

The synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distribution (low dispersity, Đ), and complex architectures is paramount for their application in drug delivery. Conventional free radical polymerization of vinyl sulfonate esters often yields polymers with poor control over these parameters.[4][5] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a robust and versatile controlled radical polymerization technique. It allows for the synthesis of polymers with predictable molecular weights and low dispersity by employing a chain transfer agent (CTA) to mediate the polymerization process.[4][5][6]

The strategy outlined herein involves two key stages:

  • RAFT Polymerization of Methyl Ethenesulfonate (MES): The ester group acts as a protecting group for the sulfonic acid, facilitating polymerization in common organic solvents and enabling the synthesis of well-defined block copolymers.

  • Post-Polymerization Hydrolysis: The poly(methyl ethenesulfonate) is hydrolyzed to yield poly(vinylsulfonic acid) or its salt, unmasking the hydrophilic and functional sulfonate groups.[4][5]

This approach provides a pathway to water-soluble, functional polymers with precisely controlled characteristics.

Experimental Protocols

Materials and Reagents
ReagentSupplierGradePurpose
Methyl ethenesulfonate (MES)Various>98%Monomer
O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonateVarious>97%RAFT Chain Transfer Agent (CTA)
Azobisisobutyronitrile (AIBN)Various>98%Radical Initiator
1,4-DioxaneSigma-AldrichAnhydrousSolvent
Lithium Bromide (LiBr)Sigma-Aldrich>99%Hydrolysis Reagent
2-ButanoneSigma-AldrichAnhydrousSolvent for Hydrolysis
MethanolFisher ScientificHPLC GradePrecipitation Solvent
Diethyl EtherFisher ScientificAnhydrousPrecipitation Solvent

Note: All reagents should be used as received unless otherwise specified. Anhydrous solvents are critical for the success of the polymerization.

Protocol 1: RAFT Polymerization of Methyl Ethenesulfonate

This protocol is adapted from the successful RAFT polymerization of other vinyl sulfonate esters, such as neopentyl and butyl ethenesulfonate.[4][5] The choice of a xanthate-type CTA, specifically O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate, has been shown to be effective for these monomers.[4][5]

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine methyl ethenesulfonate (MES), O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate (CTA), and azobisisobutyronitrile (AIBN) in anhydrous 1,4-dioxane. The molar ratio of [Monomer]:[CTA]:[Initiator] should be carefully controlled to target a specific molecular weight. A typical ratio for targeting a degree of polymerization of 100 would be 100:1:0.2.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours). The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: After the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., acetone or THF) and re-precipitate into cold diethyl ether. Repeat this process two more times to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified poly(methyl ethenesulfonate) under vacuum at room temperature until a constant weight is achieved.

Workflow for RAFT Polymerization of Methyl Ethenesulfonate

RAFT_Polymerization cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification reagents 1. Combine Monomer, CTA, and Initiator in Anhydrous Solvent degas 2. Freeze-Pump-Thaw (3 cycles) reagents->degas polymerize 3. Heat at 70°C (8-24 hours) degas->polymerize precipitate 4. Precipitate in Cold Diethyl Ether polymerize->precipitate purify 5. Redissolve and Re-precipitate (2x) precipitate->purify dry 6. Dry Under Vacuum purify->dry final_product Poly(methyl ethenesulfonate) dry->final_product Yields

Caption: Workflow for the synthesis of poly(methyl ethenesulfonate).

Protocol 2: Hydrolysis of Poly(methyl ethenesulfonate) to Poly(sodium vinylsulfonate)

This protocol is based on the hydrolysis of poly(neopentyl ethenesulfonate) and can be adapted for poly(methyl ethenesulfonate).[4][5]

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the purified poly(methyl ethenesulfonate) in 2-butanone in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Addition of Hydrolysis Reagent: Add an excess of lithium bromide (LiBr) or a solution of sodium hydroxide in a mixed solvent system to the polymer solution.

  • Hydrolysis Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 24-48 hours.

  • Precipitation and Purification: After cooling to room temperature, precipitate the resulting poly(sodium vinylsulfonate) by adding the reaction mixture to a large excess of a non-solvent such as acetone or isopropanol.

  • Washing: Wash the polymer repeatedly with the precipitation solvent to remove any remaining salts and byproducts.

  • Drying: Dry the final product under vacuum at a slightly elevated temperature (e.g., 40 °C) to obtain the water-soluble poly(sodium vinylsulfonate).

Characterization of the Synthesized Polymers

A thorough characterization of the synthesized polymers is essential to ensure they meet the required specifications for drug delivery applications.

TechniquePurposeExpected Outcome
¹H NMR Spectroscopy To confirm the polymer structure and determine monomer conversion.For PMES, characteristic peaks for the vinyl protons will disappear, and broad peaks corresponding to the polymer backbone will appear.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).A narrow, monomodal peak indicating a low dispersity (typically Đ < 1.2), confirming the controlled nature of the RAFT polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups and monitor the hydrolysis.For PMES, characteristic S=O and S-O-C stretching bands will be present. After hydrolysis, the S-O-C band will disappear.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.Provides information on the thermal properties and physical state of the polymer at different temperatures.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Determines the decomposition temperature of the polymer.

Applications in Drug Delivery

The unique properties of sulfonated polymers make them highly suitable for a range of drug delivery applications.[1][2][3]

Enhancing Solubility and Bioavailability

Many potent drug molecules suffer from poor water solubility, which limits their bioavailability. By conjugating or encapsulating these drugs with hydrophilic polymers like poly(vinylsulfonic acid), their solubility can be significantly enhanced.[7]

pH-Responsive Drug Release

While the sulfonate group itself is not pH-responsive in the physiological range, block copolymers containing poly(vinylsulfonic acid) and a pH-sensitive block can be designed. For instance, a block copolymer with a basic amine-containing block would be soluble at low pH but could form micelles or nanoparticles at physiological pH, entrapping a drug cargo. Changes in the local pH, such as in tumor microenvironments or endosomal compartments, could trigger a conformational change and release of the drug.[8]

Targeted Drug Delivery

The anionic nature of poly(vinylsulfonic acid) can be exploited for passive or active targeting.

  • Passive Targeting: The enhanced permeability and retention (EPR) effect in tumor tissues can lead to the accumulation of polymer-drug conjugates or nanoparticles.

  • Active Targeting: The polymer backbone can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug delivery system to specific cells or tissues.

Mucoadhesive Formulations

The strong negative charge of the sulfonate groups can promote adhesion to mucosal surfaces through electrostatic interactions, prolonging the residence time of a formulation and enhancing drug absorption.

Conceptual Diagram of a PMES-based Drug Delivery System

Drug_Delivery cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_application Therapeutic Application raft RAFT Polymerization of MES hydrolysis Hydrolysis raft->hydrolysis self_assembly Self-Assembly of Block Copolymer hydrolysis->self_assembly drug_loading Drug Encapsulation self_assembly->drug_loading administration Systemic Administration drug_loading->administration targeting Targeted Accumulation at Disease Site administration->targeting release Controlled Drug Release targeting->release final_outcome Therapeutic Effect release->final_outcome

Caption: From polymer synthesis to therapeutic application.

Safety and Biocompatibility Considerations

Sulfonated polymers are generally considered to have good biocompatibility.[1][3] However, as with any new material for biomedical use, thorough in vitro and in vivo toxicological studies are necessary. The introduction of sulfonate groups has been shown to reduce platelet adhesion and thrombosis, which is a desirable property for blood-contacting applications.[3] The biocompatibility can be influenced by factors such as molecular weight, polymer architecture, and the nature of any conjugated drug or targeting ligand.[9]

Conclusion

The synthesis of poly(methyl ethenesulfonate) via RAFT polymerization provides a versatile platform for creating well-defined sulfonated polymers. By leveraging established protocols for analogous monomers, researchers can produce materials with controlled molecular weights and low dispersities. The subsequent hydrolysis to poly(vinylsulfonic acid) unlocks a range of properties that are highly advantageous for drug delivery applications, including enhanced solubility, potential for controlled release, and good biocompatibility. This application note provides a foundational guide for researchers and drug development professionals to explore the potential of this promising class of polymers.

References

  • Slavin, S., et al. (2010). RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers. Macromolecules. Available at: [Link]

  • Santerre, J. P., et al. (1994). Biocompatibility of sulphonated polyurethane surfaces. Journal of Biomedical Materials Research. Available at: [Link]

  • Slavin, S., et al. (2010). RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers. Figshare. Available at: [Link]

  • Hilaris Publisher. (2024). Exploring the Versatility of Sulfonated Molecules in Biomaterials: Recent Advances and Applications. Journal of Biomimetics, Biomaterials and Biomedical Engineering. Available at: [Link]

  • Alhijjaj, M., et al. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. MDPI. Available at: [Link]

  • Strobl, M., & Kühn, K. (2013). Sulfonated polymers: Simple chemistry for high-tech materials & applications. ResearchGate. Available at: [Link]

  • Hussain, I., et al. (2024). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. MDPI. Available at: [Link]

  • Nilles, K., & Theato, P. (2011). Polymerization of an activated ester monomer based on 4-vinylsulfonic acid and its polymer analogous reaction. RSC Publishing. Available at: [Link]

  • Ise, N., et al. (1965). Specific Effects in Acid Catalysis by Polymeric Sulfonic Acids in the Hydrolysis of Some Carboxylic Esters. Journal of the American Chemical Society. Available at: [Link]

  • Atasagˇun, N., & Işıkver, Y. (2010). Polymer Bulletin Synthesis and Characterization of Poly(vinyl sulfonic acid) in Different pH Values. ResearchGate. Available at: [Link]

  • Atasagˇun, N., & Işıkver, Y. (2022). Synthesis and characterization of poly(vinyl sulfonic acid) in different pH values. Polymer Bulletin. Available at: [Link]

  • Ullah, F., et al. (2023). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Polymers. Available at: [Link]

  • Prokopov, N. I., et al. (2024). Gel Microparticles Based on Polymeric Sulfonates: Synthesis and Prospects for Biomedical Applications. MDPI. Available at: [Link]

  • Gallardo, A., et al. (2010). Structure, Morphology, and Bioactivity of Biocompatible Systems Derived from Functionalized Acrylic Polymers Based on 5-Amino-2-naphthalene Sulfonic Acid. Biomacromolecules. Available at: [Link]

  • Wikipedia. (n.d.). Vinylsulfonic acid. Retrieved from: [Link]

  • Wulandari, P. T., et al. (2020). pH-Triggered Drug Release Controlled by Poly(Styrene Sulfonate) Growth Hollow Mesoporous Silica Nanoparticles. ACS Omega. Available at: [Link]

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Method

Application Note: Methyl Ethenesulfonate in Targeted Drug Discovery and Polymeric Delivery Systems

Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Compound Profile: Methyl ethenesulfonate (MES) | CAS RN: 1562-31-8[1] | Molecular Formula: C₃H₆O₃S Executive Summary Methyl ethenesulfonate (ME...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Formulation Scientists Compound Profile: Methyl ethenesulfonate (MES) | CAS RN: 1562-31-8[1] | Molecular Formula: C₃H₆O₃S

Executive Summary

Methyl ethenesulfonate (MES) is a highly reactive, electron-deficient vinyl sulfonate ester[1]. In contemporary drug discovery, MES bridges two critical domains: Targeted Covalent Inhibitors (TCIs) and Macromolecular Drug Delivery . As a potent Michael acceptor, the activated C=C double bond of MES readily undergoes conjugate addition with nucleophiles such as cysteine residues, making it a privileged warhead for irreversible enzyme inactivation[2]. Conversely, in polymer chemistry, MES serves as a stable, protected monomer for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Post-polymerization deprotection yields poly(vinyl sulfonic acid) (PVSA), a highly anionic polyelectrolyte platform ideal for encapsulating cationic therapeutics[3][4].

This application note provides the mechanistic causality behind MES reactivity, quantitative comparative data, and self-validating experimental protocols for its deployment in your drug discovery pipeline.

Chemical Profile & Mechanistic Causality

The utility of MES is fundamentally driven by the strong electron-withdrawing nature of the sulfonate ester group, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent vinyl group[5].

  • In Covalent Inhibitor Design: The high electrophilicity of the

    
    -carbon makes MES an exceptional Michael acceptor. Kinetic studies demonstrate that vinyl sulfonate esters are approximately 3000-fold more reactive  toward thiols than their corresponding N-benzyl vinyl sulfonamide counterparts[6]. This causality dictates application: MES derivatives are deployed when targeting poorly nucleophilic, sterically hindered cysteines where milder warheads (like acrylamides) fail to achieve rapid target occupancy[7].
    
  • In Polymer Synthesis: Direct free-radical polymerization of unprotected vinyl sulfonic acid is kinetically unfavorable and yields broad, uncontrolled molecular weight distributions due to high acidity and electrostatic repulsion[8]. By masking the sulfonic acid as a methyl ester (MES), researchers can execute controlled RAFT polymerization, achieving narrow polydispersity indices (PDI < 1.2) before hydrolyzing the ester to reveal the active polyanion[3].

Quantitative Data: Relative Reactivity of Michael Acceptors

To guide warhead selection in TCI design, the following table summarizes the relative pseudo-first-order reaction rates of various vinyl sulfonyl classes with thiols[6].

Michael Acceptor ClassRepresentative MotifRelative Reactivity (Thiol Addition)Strategic Application in Drug Discovery
Vinyl Sulfonate Ester Methyl ethenesulfonate (MES) ~3000x Highly reactive warhead for poorly nucleophilic or buried cysteines[6].
Vinyl Sulfone Phenyl vinyl sulfone~100xTunable, broad-spectrum warhead for proteases and kinases[7].
Vinyl Sulfonamide N-benzyl vinyl sulfonamide1x (Baseline)Mild warhead for highly reactive, solvent-exposed cysteines[6].

Application 1: Targeted Covalent Inhibitors (TCIs)

When designing irreversible inhibitors, the MES motif can be appended to a target-recognition scaffold. Upon binding the active site, the proximity effect drives a rapid Michael addition between the target's nucleophilic cysteine thiolate and the MES


-carbon, forming a stable, irreversible thioether linkage[9].

CovalentInhibition Target Target Protein (Active Cys-SH) Complex Non-Covalent Encounter Complex Target->Complex MES MES Warhead (Michael Acceptor) MES->Complex Transition Thiolate Attack (Transition State) Complex->Transition Deprotonation Adduct Irreversible Covalent Adduct Transition->Adduct Michael Addition

Figure 1: Mechanistic pathway of covalent target modification via MES Michael addition.

Protocol A: Kinetic Profiling of MES-Thiol Conjugation (NMR Assay)

Self-Validation Logic: By utilizing an internal standard and tracking the disappearance of the vinylic proton, this assay provides absolute pseudo-first-order kinetic constants (


) to validate warhead reactivity before in vitro enzyme testing[6].
  • Preparation: In an NMR tube, dissolve MES (0.01 mmol) in 0.5 mL of deuterated methanol (CD₃OD).

  • Internal Standard: Add 1.0 µL of dichloromethane (CH₂Cl₂) as an inert internal integration standard.

  • Thiol Addition: Add a 10-fold molar excess (0.10 mmol) of a model thiol (e.g., 2′-(phenethyl)thiol) and 0.01 mmol of triethylamine (TEA) to initiate the reaction[6].

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer (pre-locked and shimmed). Acquire ¹H-NMR spectra at 2-minute intervals for 1 hour.

  • Validation & Analysis: Integrate the vinylic proton signal of MES (

    
     ~ 6.7 ppm) against the CH₂Cl₂ singlet (
    
    
    
    5.49 ppm). Plot
    
    
    versus time to extract the pseudo-first-order rate constant.

Application 2: Polymeric Drug Delivery Systems

MES is a critical building block for synthesizing negatively charged nanocarriers. By employing RAFT polymerization, MES can be copolymerized with targeting ligands or stealth polymers (like PEG). Subsequent deprotection yields a polyanionic core that spontaneously encapsulates cationic small molecules (e.g., salbutamol, doxorubicin) via electrostatic self-assembly[4].

RAFTWorkflow Monomer MES Monomer + RAFT CTA Polymer Poly(MES) Block Copolymer Monomer->Polymer Heat, AIBN Deprotect Hydrolysis (Ester Cleavage) Polymer->Deprotect Polyanion Poly(vinyl sulfonic acid) Platform Deprotect->Polyanion Nanoparticle Drug-Loaded Nanocarrier Polyanion->Nanoparticle Drug Cationic Drug (API) Drug->Nanoparticle Electrostatic Assembly

Figure 2: Workflow for the synthesis of MES-derived polyanionic nanocarriers via RAFT.

Protocol B: RAFT Polymerization and Nanoparticle Formulation

Self-Validation Logic: Gel Permeation Chromatography (GPC) ensures the polymer architecture is highly controlled (preventing batch-to-batch variability in drug release rates), while Dynamic Light Scattering (DLS) validates the final nanoparticle size.

  • Polymerization: In a Schlenk flask, combine MES (1.0 M), a xanthate-type Chain Transfer Agent (CTA) (0.02 M), and AIBN initiator (0.004 M) in anisole[3].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen (which quenches radicals).

  • Reaction: Heat the flask at 70 °C under nitrogen for 12 hours.

  • Isolation & GPC Validation: Precipitate the resulting Poly(MES) in cold diethyl ether. Analyze via GPC to confirm a narrow PDI (< 1.25).

  • Deprotection: Dissolve Poly(MES) in a 1 M NaOH aqueous solution and stir at 60 °C for 24 hours to cleave the methyl ester, yielding Poly(vinyl sulfonic acid) sodium salt[3]. Dialyze against deionized water for 48 hours to remove residual salts.

  • Drug Loading: Dropwise add a 1 mg/mL aqueous solution of a cationic drug (e.g., doxorubicin hydrochloride) into the polyanion solution under rapid stirring. Validate the resulting self-assembled nanoparticles via DLS (target size: 50–150 nm).

Application 3: Late-Stage Functionalization (Oxidative Alkenylation)

For medicinal chemists seeking to rapidly diversify an API's structure, MES can be directly grafted onto unactivated aromatic C-H bonds via transition-metal catalysis (the Fujiwara-Moritani reaction)[10]. This circumvents the need for pre-functionalized halogenated starting materials.

Protocol C: Pd-Catalyzed C-H Alkenylation with MES

Self-Validation Logic: LC-MS and 2D-NMR (NOESY) are utilized post-reaction to confirm that the alkenylation occurred at the correct regiochemical position dictated by the directing group.

  • Reaction Setup: In a sealed reaction vial, combine the target arene (0.1 mmol, containing a directing group such as a pyridine or amide), MES (0.2 mmol), Pd(OAc)₂ catalyst (5 mol%), and an oxidant such as AgOAc (2.0 equiv)[10].

  • Solvent & Heating: Add 1.0 mL of 1,2-dichloroethane (DCE). Seal the vial and heat at 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium and silver salts.

  • Validation: Concentrate the filtrate and purify via flash chromatography. Confirm the trans-alkene geometry and regioselectivity using ¹H-NMR (coupling constant

    
     ~ 15-16 Hz for the vinylic protons) and LC-MS.
    

References

  • [8] Okayasu, T., et al. "Synthesis of sulfonated organic–inorganic hybrids through the radical copolymerization of vinyl sulfonate esters and vinyl trialkoxysilanes." Chemical Communications, 2009. URL:[Link]

  • [1] LookChem. "Cas 1562-31-8, Ethenesulfonic acid methyl ester." URL:[Link]

  • [10] RSC Publishing. "Transition-metal-catalyzed oxidative alkenylation." Organic Chemistry, 2014. URL:[Link]

  • [3] Saito, Y., et al. "RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers." Macromolecules, 2012. URL:[Link]

  • [4] Pozdnyakov, A. S., et al. "Biodegradable Branched Polyesters Poly(vinyl sulfonate-covinyl alcohol)-graft Poly(d,l-lactic-coglycolic acid) as a Negatively Charged Polyelectrolyte Platform for Drug Delivery." Biomacromolecules, 2010. URL:[Link]

  • [7] ResearchGate. "Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets." Explor Target Antitumor Ther, 2021. URL:[Link]

  • [2] TandFOnline. "The vinyl sulfone motif as a structural unit for novel drug design and discovery." Expert Opinion on Drug Discovery, 2023. URL:[Link]

  • [6] Reddick, J. J., et al. "Relative Rates of Michael Reactions of 2′-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors." Organic Letters, 2003. URL:[Link]

  • [9] ACS Publications. "Biospecific Chemistry for Covalent Linking of Biomacromolecules." Chemical Reviews, 2024. URL:[Link]

Sources

Application

The Vinyl Sulfone Moiety: A Versatile Chemical Probe for Elucidating Biological Function

A Note on Terminology: From "Methyl Ethenesulfonate" to the Vinyl Sulfone Class The term "methyl ethenesulfonate" suggests a molecule with a vinyl group attached to a sulfonate ester. While this specific chemical entity...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Terminology: From "Methyl Ethenesulfonate" to the Vinyl Sulfone Class

The term "methyl ethenesulfonate" suggests a molecule with a vinyl group attached to a sulfonate ester. While this specific chemical entity is not widely documented as a chemical probe, it points to a broader, highly significant class of reagents in chemical biology: vinyl sulfones . This guide will focus on the versatile applications of vinyl sulfone-based probes, which feature the core reactive ethenesulfonate (vinyl sulfone) functional group. These probes have become indispensable tools for covalent labeling, target identification, and the development of targeted covalent inhibitors.[1][2]

Introduction: The Power of Covalent Probes in Biological Discovery

In the intricate landscape of cellular biology, understanding the function and regulation of proteins is paramount. Chemical probes, small molecules designed to interact with specific proteins, are essential tools in this endeavor.[3] Among these, covalent probes, which form a stable, irreversible bond with their target, offer unique advantages. They can achieve high potency and selectivity, enabling the study of challenging protein targets and providing a durable signal for detection and analysis.[4][5]

The vinyl sulfone moiety has emerged as a powerful "warhead" in the design of such covalent probes.[1][6][7] Its utility stems from its nature as a Michael acceptor, readily undergoing a conjugate addition reaction with nucleophilic amino acid residues on proteins.[8] This guide provides a comprehensive overview of the application of vinyl sulfone-based chemical probes in biological systems, complete with detailed protocols for their use in protein labeling, activity-based protein profiling, and cross-linking studies.

Mechanism of Action: The Michael Addition Reaction

The reactivity of vinyl sulfones is centered on the electrophilic nature of the β-carbon of the vinyl group, which is activated by the electron-withdrawing sulfone group. This makes it susceptible to nucleophilic attack by amino acid side chains. The primary targets within proteins are the "soft" nucleophiles, with a particular preference for the thiol group of cysteine residues.[6][9]

The reaction proceeds via a Michael-type 1,4-addition. The nucleophilic amino acid residue attacks the β-carbon of the vinyl sulfone, leading to the formation of a stable thioether (with cysteine) or amine (with lysine or histidine) linkage.[8] This reaction is typically irreversible under physiological conditions, providing a stable covalent label on the target protein.[10]

Michael Addition Mechanism cluster_reactants Reactants cluster_product Product Protein_Cys Protein-Cys-S⁻ Covalent_Adduct Protein-Cys-S-CH₂-CH₂-SO₂-R Protein_Cys->Covalent_Adduct Michael Addition Vinyl_Sulfone R-SO₂-CH=CH₂ Vinyl_Sulfone->Covalent_Adduct Protein Labeling Workflow Start Start: Purified Protein Labeling Incubate with Vinyl Sulfone-Biotin Probe Start->Labeling Quench Quench with DTT Labeling->Quench Purify Remove Excess Probe (Desalting Column) Quench->Purify Analyze Analyze by SDS-PAGE and Western Blot Purify->Analyze End End: Labeled Protein Detected Analyze->End

Caption: Workflow for in vitro labeling of a protein with a vinyl sulfone-biotin probe.

Application II: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to study the functional state of enzymes in complex biological systems. Vinyl sulfone probes are well-suited for ABPP, particularly for targeting cysteine proteases and other enzymes with a reactive cysteine in their active site.

Protocol for Competitive ABPP in Cell Lysate

This protocol outlines a competitive profiling experiment to identify the targets of a small molecule inhibitor using a broad-spectrum vinyl sulfone-based probe.

I. Materials and Reagents

  • Cultured cells

  • Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4, with protease inhibitors

  • Test inhibitor (e.g., 10 mM stock in DMSO)

  • Vinyl sulfone-alkyne probe (e.g., 1 mM stock in DMSO)

  • Click Chemistry Reagents: Azide-biotin, CuSO₄, TBTA (or other copper ligand), Sodium Ascorbate

  • Streptavidin-agarose beads

  • Urea (8 M)

  • DTT

  • Iodoacetamide (IAA)

  • Trypsin

  • Mass spectrometer

II. Experimental Procedure

  • Cell Lysis: Harvest cells and lyse in ice-cold Lysis Buffer. Clarify the lysate by centrifugation.

  • Competitive Inhibition:

    • Divide the lysate into two aliquots: one for the inhibitor treatment and one for the vehicle control (DMSO).

    • Incubate the lysates with the test inhibitor or DMSO at a desired concentration for 30 minutes at 37°C.

  • Probe Labeling: Add the vinyl sulfone-alkyne probe to both lysates (e.g., to a final concentration of 10 µM). Incubate for 30 minutes at room temperature.

  • Click Chemistry:

    • To each lysate, add the click chemistry reagents in the following order: azide-biotin, sodium ascorbate, TBTA, and CuSO₄.

    • Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to each lysate and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 8 M urea.

    • Reduce the proteins with DTT and alkylate with IAA.

    • Dilute the urea and digest the proteins with trypsin overnight.

  • LC-MS/MS Analysis:

    • Collect the tryptic peptides and analyze by LC-MS/MS.

    • Identify and quantify the proteins in both the inhibitor-treated and control samples. Proteins that are targets of the inhibitor will show a reduced signal in the inhibitor-treated sample compared to the control.

ABPP Workflow Start Start: Cell Lysate Inhibit Incubate with Inhibitor or DMSO (Control) Start->Inhibit Probe Label with Vinyl Sulfone-Alkyne Probe Inhibit->Probe Click Click Chemistry with Azide-Biotin Probe->Click Enrich Enrich with Streptavidin Beads Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest Analyze LC-MS/MS Analysis Digest->Analyze End End: Target Identification Analyze->End

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Application III: Protein Cross-Linking with Divinyl Sulfone

Divinyl sulfone is a homobifunctional cross-linking agent that can react with two nucleophilic residues, thereby forming a covalent bridge between them. [10]This is particularly useful for studying protein-protein interactions and for stabilizing protein complexes. [6]

Protocol for In Vitro Protein Cross-Linking

This protocol describes the cross-linking of two interacting proteins using divinyl sulfone.

I. Materials and Reagents

  • Purified protein complex or a mixture of interacting proteins

  • Cross-linking Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5

  • Divinyl sulfone (DVS) (e.g., 100 mM stock in DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • SDS-PAGE reagents

II. Experimental Procedure

  • Protein Preparation: Prepare the protein sample in the Cross-linking Buffer. The buffer should be free of primary amines (like Tris) that could compete with the reaction.

  • Cross-linking Reaction:

    • Add DVS to the protein solution to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE.

    • Successful cross-linking will result in the appearance of a new, higher molecular weight band corresponding to the cross-linked protein complex.

Conclusion and Future Perspectives

Vinyl sulfone-based chemical probes represent a versatile and powerful class of tools for modern chemical biology and drug discovery. Their tunable reactivity, high selectivity for cysteine, and ability to form stable covalent adducts make them ideal for a wide range of applications, from fundamental protein labeling to sophisticated chemoproteomic studies. As our understanding of protein function and regulation continues to grow, the development of novel vinyl sulfone probes with enhanced properties will undoubtedly play a crucial role in advancing our knowledge of biological systems and in the development of new therapeutic strategies. [1][2]

References
  • Blum, G., & Bogyo, M. (2009). Covalent inhibitors and activity-based probes as tools for protease research. Current opinion in chemical biology, 13(5-6), 613–620.
  • Ovaa, H., et al. (2003). Chemistry in living cells: detection of active proteasomes by a two-step labeling strategy.
  • Wang, C., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 18(11), 1279-1294.
  • Borodovsky, A., et al. (2005). A new class of deubiquitinating enzymes revealed by ubiquitin-vinyl sulfone probes. Chemistry & biology, 12(12), 1325-1332.
  • Gilbert, A. M., et al. (2013). Reactivity of vinyl sulfones and vinyl sulfonamides with glutathione. Journal of medicinal chemistry, 56(1), 196-209.
  • Friday, B. B., et al. (2021). Design and testing of selective inactivators against an antifungal enzyme target. Journal of medicinal chemistry, 64(15), 11333-11346.
  • Kersten, C., et al. (2014). Vinyl sulfone-based probes for cysteine proteases. Bioorganic & medicinal chemistry, 22(1), 553-560.
  • BenchChem. (2025). Application Notes: Thiol-Specific Labeling of Cysteine Residues with Sulfone Reagents. BenchChem.
  • Costanzo, M. J., et al. (2008). Development of peptidomimetics with a vinyl sulfone warhead as irreversible falcipain-2 inhibitors. Journal of medicinal chemistry, 51(4), 988-996.
  • Lapek, J. D., Jr, et al. (2021). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics, 20, 100065.
  • Christopher, J. A., & Thomson, C. G. (2020). Activatable covalent labeling probes: design, mechanism, and biological applications. Chemical Society Reviews, 49(21), 7775-7791.
  • Henning, N. J. (2022). Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities. University of California, Berkeley.
  • Schneider, T. H., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. New Journal of Chemistry, 39(8), 5969-5981.
  • Arastu-Kapur, S., et al. (2011). Covalent Tethering of Fragments For Covalent Probe Discovery. Journal of the American Chemical Society, 133(40), 16049–16055.
  • Brennan, P., & Rodriguez, S. V. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes for Biological Systems (pp. 69-99). The Royal Society of Chemistry.
  • Sinha, S., et al. (2004). Divinyl sulfone as a postdigestion modifier for enhancing the a(1) Ion in MS/MS and postsource decay: potential applications in proteomics. Analytical chemistry, 76(14), 4044-4052.
  • Liang, S. H., et al. (2020). RXH-Reactive 18F-Vinyl Sulfones as Versatile Agents for PET Probe Construction.
  • Bull, J. A., & Ziegler, C. G. (2021). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads.
  • Suttisintong, K., et al. (2023). Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors. RSC advances, 13(25), 17135-17143.
  • Bernardes, G. J., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling.
  • Wnuk, S. F., et al. (2020). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. The Journal of organic chemistry, 85(1), 405-419.
  • Söveges, B., et al. (2016). A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. Organic & biomolecular chemistry, 14(24), 6071-6078.
  • Zhang, Z. Y., et al. (2008). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. Journal of the American Chemical Society, 130(26), 8359-8367.
  • Zhang, Z. Y., et al. (2008). Aryl Vinyl Sulfonates and Sulfones as Active Site-Directed and Mechanism-Based Probes for Protein Tyrosine Phosphatases. Journal of the American Chemical Society, 130(26), 8359-8367.
  • Suttisintong, K., et al. (2023). Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors. RSC advances, 13(25), 17135–17143.
  • Fernández-González, M., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. In Proteomics - Human Diseases and Protein Functions. IntechOpen.
  • Wnuk, S. F., et al. (2011). Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. Organic letters, 13(16), 4224-4227.
  • Suttisintong, K., et al. (2023). Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors. RSC advances, 13(25), 17135-17143.
  • Lapek, J. D., Jr, et al. (2021). Expanding the crosslinking mass spectrometry toolbox with vinyl sulfone crosslinkers. PRIDE Archive.
  • Gu, Y. (2012). Enantioselective Synthesis of Functionalised Vinyl Sulfones. University College Dublin.
  • Bernardes, G. J., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling.
  • Arrowsmith, C. H., et al. (2023). On quality criteria for covalent and degrader probes. Molecular Design, 1(1), 1-10.
  • Tokyo Chemical Industry Co., Ltd. (2023). Divinyl Sulfone, a Useful Cross-linking Agent. TCI Chemicals.
  • Parker, C. G., & Cravatt, B. F. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes.
  • Wang, C., et al. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert opinion on drug discovery, 19(2), 195-210.
  • Söveges, B., et al. (2016). Systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. Organic & biomolecular chemistry, 14(24), 6071-6078.
  • Lapek, J. D., Jr, et al. (2021). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers.
  • Fernández-González, M., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics.
  • Yao, S. Q. (2007). Facile synthesis of combinatorial vinyl sulfone libraries and their applications in large scale proteomics.
  • Weerapana, E., et al. (2010). A chemoproteomic platform to quantitatively map targets of lipid-derived electrophiles.
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Method

Mastering Thiol Modifications: Experimental Conditions and Protocols for Reactions with Methyl Ethenesulfonate (Methyl Vinyl Sulfone)

An Application Guide for Researchers Abstract Methyl ethenesulfonate, more commonly known as methyl vinyl sulfone (MVS), is a highly efficient Michael acceptor used for the covalent modification of thiols. Its robust rea...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

Methyl ethenesulfonate, more commonly known as methyl vinyl sulfone (MVS), is a highly efficient Michael acceptor used for the covalent modification of thiols. Its robust reactivity and high selectivity towards sulfhydryl groups, particularly under mild physiological conditions, have established it as a critical tool in chemical biology, drug development, and materials science. The reaction proceeds via a thiol-Michael addition, forming a highly stable thioether bond. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental conditions and protocols for reacting methyl vinyl sulfone with thiols. It delves into the underlying reaction mechanism, explores the critical parameters that govern the reaction's success, offers detailed step-by-step protocols for both small molecule and protein conjugation, and provides essential safety and handling information.

Scientific Principles and Reaction Mechanism

The core chemistry driving the modification of thiols with methyl vinyl sulfone is the Thiol-Michael Addition , a type of conjugate addition reaction. The exceptional reactivity of MVS is attributed to the potent electron-withdrawing nature of the sulfone group (-SO₂CH₃), which renders the β-carbon of the vinyl group (H₂C=C H-SO₂CH₃) highly electrophilic and susceptible to nucleophilic attack.

The reaction is most effectively performed under base-catalyzed or nucleophile-initiated conditions.[1][2] For reactions involving biological thiols like cysteine, the key step is the deprotonation of the thiol (R-SH) to its conjugate base, the thiolate anion (R-S⁻). The thiolate is a significantly stronger nucleophile than the corresponding thiol.

Mechanism Steps (Base-Catalyzed):

  • Thiolate Formation: A base (B:) abstracts the acidic proton from the thiol, establishing an equilibrium that favors the highly nucleophilic thiolate anion. This step is critically pH-dependent.[1]

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the methyl vinyl sulfone. This forms a transient, resonance-stabilized carbanion (enolate) intermediate.[2]

  • Protonation: The carbanion is rapidly protonated by a proton source in the medium (typically the conjugate acid of the base, BH⁺, or the solvent) to yield the final, stable thioether product.[1]

This process is highly efficient and selective. Vinyl sulfones react significantly faster with thiols than with amines at neutral to slightly alkaline pH, allowing for the specific targeting of cysteine residues in proteins even in the presence of numerous lysine residues.[1][3][4]

Caption: Base-catalyzed Thiol-Michael addition of a thiol to methyl vinyl sulfone.

Critical Experimental Parameters

The success, rate, and selectivity of the thiol-MVS reaction are governed by several key parameters. Understanding and controlling these factors is essential for achieving desired outcomes and reproducibility.

ParameterRecommended RangeRationale & Causality
pH 7.5 - 9.0The reaction rate is highly pH-dependent. The pKa of a typical cysteine thiol is ~8.3. At pH > 7.5, a significant population of the more nucleophilic thiolate anion exists, accelerating the reaction. Below pH 7, the reaction is very slow. Above pH 9.0, the risk of side reactions with other nucleophiles, such as the ε-amino group of lysine (pKa ~10.5), increases.[1][5]
Temperature 4 - 37 °CThe reaction is typically performed at room temperature (20-25 °C) for convenience and rapid kinetics.[1] For sensitive biomolecules like proteins, conducting the reaction at 4 °C can help maintain stability, albeit with a slower reaction rate.
Stoichiometry 1:1 to 1:1.5 (Thiol:MVS)For complete modification of the thiol, a slight excess (1.2 to 1.5 equivalents) of methyl vinyl sulfone is often used to drive the reaction to completion. For bioconjugation, a larger excess (5-20 fold) of MVS may be used to ensure modification of the target cysteine.
Solvent Aqueous Buffers, DMF, DMSO, AcetonitrileFor bioconjugation, aqueous buffers (e.g., PBS, HEPES, borate) are standard.[5] For small molecule synthesis, polar aprotic solvents like DMF or acetonitrile are suitable. MVS has good water solubility.[6]
Catalyst None (pH control) or NucleophilicFor most applications, simply controlling the pH is sufficient to catalyze the reaction. In organic synthesis, nucleophilic catalysts like dimethylaminopyridine (DMAP) or phosphines (e.g., TCEP) can be used to accelerate the reaction, especially at neutral pH.[7][8]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Reaction with a Small Molecule Thiol

This protocol describes a general method for conjugating a simple thiol-containing molecule with methyl vinyl sulfone in an organic solvent.

Materials:

  • Thiol-containing compound (e.g., 1-dodecanethiol)

  • Methyl Vinyl Sulfone (MVS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or similar organic base

  • Reaction vial, magnetic stirrer, and stir bar

  • TLC plates, ethyl acetate, hexanes

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a clean, dry reaction vial, dissolve the thiol compound (1.0 eq.) in anhydrous DMF to a final concentration of approximately 0.1 M.

  • Initiation: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature. This deprotonates a portion of the thiol to the active thiolate.

  • Addition of MVS: Add methyl vinyl sulfone (1.2 eq.) to the reaction mixture. It is often added dropwise if the reaction is expected to be highly exothermic, though this is not typical on a small scale.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product should have a different Rf value than the starting thiol. The reaction is often complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl to remove the base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel flash column chromatography to obtain the pure thioether product.

Protocol 2: Bioconjugation of a Cysteine-Containing Protein with MVS

This protocol provides a method for the site-specific labeling of a cysteine residue on a protein.

Materials:

  • Cysteine-containing protein/peptide

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8

  • Methyl Vinyl Sulfone (MVS)

  • Anhydrous DMSO for MVS stock solution

  • Reducing agent (e.g., TCEP, tris(2-carboxyethyl)phosphine)

  • Purification system (e.g., dialysis tubing, size-exclusion chromatography (SEC) column)

Workflow Diagram:

Bioconjugation Workflow A 1. Prepare Protein Solution (in buffer, pH 7.8) B 2. Reduce Disulfides (Optional) (Add TCEP, incubate) A->B D 4. Add MVS to Protein (10-fold molar excess) B->D C 3. Prepare MVS Stock (e.g., 100 mM in DMSO) C->D E 5. Incubate Reaction (1-2h at RT or 4h at 4°C) D->E F 6. Purify Conjugate (Dialysis or SEC) E->F G 7. Characterize Product (SDS-PAGE, Mass Spec) F->G

Caption: General workflow for protein cysteine modification with MVS.

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a concentration of 1-5 mg/mL. If the protein has been stored with reducing agents like DTT, they must be removed prior to conjugation (e.g., via a desalting column).

  • Reduction of Disulfides (if necessary): If the target cysteine may be oxidized or part of a disulfide bond, it must be reduced. Add a 5-10 fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. TCEP does not contain a thiol and will not react with MVS.

  • MVS Stock Solution: Prepare a fresh stock solution of MVS (e.g., 100 mM) in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the MVS stock solution to the stirring protein solution. Ensure the final concentration of DMSO is less than 10% (v/v) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing. The optimal time may need to be determined empirically.

  • Purification: Remove the unreacted MVS and byproducts. For larger proteins, dialysis against the storage buffer is effective. For more rigorous purification, size-exclusion chromatography (SEC) is recommended.

  • Characterization: Confirm the successful conjugation. This can be done by SDS-PAGE (which may show a mass shift), and more definitively by mass spectrometry (MALDI-TOF or ESI-MS) to confirm the mass increase corresponding to the addition of one or more MVS molecules.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction pH too low: Insufficient thiolate formation. Oxidized Thiol: Cysteine has formed a disulfide bond. Inaccessible Thiol: The cysteine residue is buried within the protein's structure.Verify buffer pH is between 7.5-8.5. Pre-treat the protein with a reducing agent like TCEP. Consider performing the reaction under partially denaturing conditions (e.g., with low concentrations of urea), followed by refolding.
Non-Specific Labeling pH too high: Reaction with other nucleophilic residues (e.g., lysine). Long reaction time: Extended incubation increases the chance of side reactions.Lower the reaction pH to 7.5-8.0.[1] Optimize the reaction time by taking time points and analyzing for product formation.
Protein Precipitation Organic Solvent: DMSO concentration is too high. Reagent Instability: The protein is not stable under the reaction conditions (pH, temp).Keep the final DMSO concentration below 10% (v/v). Screen for optimal buffer conditions. Perform the reaction at a lower temperature (4°C).
Multiple Products Observed Multiple Cysteines: The protein has more than one reactive cysteine. Heterogeneity in Starting Material: The protein sample is not pure.If single labeling is desired, use site-directed mutagenesis to remove other accessible cysteines. Ensure the purity of the starting protein before conjugation.

Safety and Handling of Methyl Vinyl Sulfone

Methyl vinyl sulfone is a reactive chemical and must be handled with extreme caution.

  • Hazard Classification: Methyl vinyl sulfone is classified as harmful if swallowed , fatal in contact with skin , and causes serious eye damage .[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile).[11]

  • Handling: All work with methyl vinyl sulfone, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6] Avoid all contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[6][12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

References

  • Xi, W., Wang, C., Kloxin, C. J., & Bowman, C. N. (2012). Nitrogen-Centered Nucleophile Catalyzed Thiol-Vinylsulfone Addition, Another Thiol-ene “Click” Reaction. ACS Macro Letters.

  • BenchChem. (2025). Application Notes and Protocols for m-PEG8-thiol Reaction with Vinyl Sulfone Groups. BenchChem.

  • Xi, W., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry.

  • Gore, M. A., et al. (2018). Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. Macromolecules.

  • Phelps, E. A., et al. (2012). Thiol–ene click hydrogels for therapeutic delivery. Advanced Drug Delivery Reviews.

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl vinyl sulfone. Fisher Scientific.

  • Saleh, T., & Christman, K. L. (2016). Thiol‐Methylsulfone Crosslinked Hydrogels for Cell Encapsulation: Molecular Scale Modulation of Physiochemical Properties. Advanced Healthcare Materials.

  • MilliporeSigma. (n.d.). Methyl vinyl sulfone. MilliporeSigma.

  • Fisher Scientific. (2024). Safety Data Sheet: Methyl vinyl sulfone. Fisher Scientific.

  • Long, K. F., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules.

  • ResearchGate. (2019). Synthetic hydrogels formed by thiol-ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-: Alt -maleic acid) with α,ω-dithio-polyethyleneglycol.

  • IADR Abstract Archives. (2014). Kinetics of Photoinitiated Thiol–Michael Addition Reactions.

  • ResearchGate. (2025). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization.

  • NOAA. (n.d.). METHYL VINYL SULFONE. CAMEO Chemicals.

  • Semantic Scholar. (2018). Multifunctional monomers based on vinyl sulfonates and vinyl sulfonamides for crosslinking thiol-Michael polymerizations: monomer reactivity and mechanical behavior.

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials.

  • Strasser, S., & Slugovc, C. (2015). Nucleophile-mediated oxa-Michael addition reactions of divinyl sulfone – a thiol-free option for step-growth polymerisations. RSC Publishing.

  • Kolosov, M. A., et al. (2013). Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. Beilstein Journal of Organic Chemistry.

  • ResearchGate. (2015). Possible reactions of vinyl sulfones (MeS)RCQCX(SO 2 Ph) with methyl thiol HSMe 0.

  • Schedler, M., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl vinyl sulfone. Thermo Fisher Scientific.

  • Isal, M. B., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Communications.

  • Ortega-Muñoz, M., et al. (2010). Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. Journal of the American Chemical Society.

  • ResearchGate. (2010). Scheme 1 Synthesis of vinyl sulfone-functionalized tags and sugars.

  • Garty, S., et al. (2018). Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. Soft Matter.

  • Megia-Fernandez, A., et al. (2011). Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. Organic & Biomolecular Chemistry.

  • Semantic Scholar. (n.d.). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization.

  • Johnson, J. A., et al. (2010). Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers. Biomacromolecules.

Sources

Application

The Strategic Employment of Methyl Ethenesulfonate in the Synthesis of Heterocyclic Architectures: Application Notes and Protocols

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of methyl ethenesulfonate as a versatile reagent in the synthesis of d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of methyl ethenesulfonate as a versatile reagent in the synthesis of diverse heterocyclic compounds. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and explore the causality behind experimental choices. This guide is designed to be a self-validating resource, grounded in authoritative scientific literature, to empower researchers in leveraging this powerful synthetic tool.

Introduction: The Unique Reactivity of Methyl Ethenesulfonate

Methyl ethenesulfonate, also known as methyl vinyl sulfonate, is a highly reactive and versatile Michael acceptor. Its potent electrophilicity, stemming from the electron-withdrawing sulfonate group, makes the β-carbon of the vinyl moiety highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in constructing a wide array of heterocyclic systems, which are privileged scaffolds in medicinal chemistry and materials science. The strategic use of methyl ethenesulfonate allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex molecular architectures.[1]

This guide will focus on two primary modes of reactivity: Michael addition and cycloaddition reactions, providing both the theoretical framework and practical protocols for their successful implementation in the laboratory.

Safety and Handling of Methyl Ethenesulfonate

Before proceeding with any experimental work, it is crucial to acknowledge the hazardous nature of methyl ethenesulfonate. It is a potent alkylating agent and should be handled with extreme caution in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][4] All manipulations should be performed to minimize the risk of inhalation, ingestion, and skin contact.[4][5] In case of exposure, immediate and thorough washing of the affected area is critical, and medical attention should be sought.[4] Waste containing methyl ethenesulfonate must be disposed of according to institutional and regulatory guidelines for hazardous chemical waste.

Michael Addition Reactions: A Gateway to Saturated and Partially Saturated Heterocycles

The thia-Michael addition, a subset of the broader Michael reaction, is a powerful method for C-S bond formation.[6] In the context of heterocyclic synthesis, the reaction of a nucleophile with methyl ethenesulfonate generates a stabilized carbanion intermediate that can be trapped by various electrophiles, leading to the formation of diverse ring systems.[7]

General Mechanism of Michael Addition

The reaction is typically initiated by the conjugate addition of a nucleophile to the β-carbon of methyl ethenesulfonate. This process can be catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. The resulting enolate or stabilized carbanion intermediate is a key species that can undergo subsequent intramolecular or intermolecular reactions to form the desired heterocyclic ring.[1]

Diagram 1: General Mechanism of Michael Addition

Michael_Addition reagents Methyl Ethenesulfonate + Nucleophile (Nu-H) base Base reagents->base Deprotonation intermediate Stabilized Carbanion Intermediate base->intermediate Nucleophilic Attack electrophile Electrophile (E+) intermediate->electrophile Trapping cyclized_product Heterocyclic Product intermediate->cyclized_product Intramolecular Cyclization product Michael Adduct electrophile->product

Caption: General workflow of a Michael addition reaction.

Protocol: Synthesis of a Tetrahydrothiophene Derivative via Michael Addition

This protocol details the synthesis of a substituted tetrahydrothiophene, a common scaffold in medicinal chemistry, using a thiol as the nucleophile.

Materials:

  • Methyl ethenesulfonate

  • Thiophenol

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.0 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Michael Acceptor Addition: Slowly add a solution of methyl ethenesulfonate (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl). Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired tetrahydrothiophene derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table 1: Representative Yields for Tetrahydrothiophene Synthesis

NucleophileBaseSolventTime (h)Yield (%)
ThiophenolEt3NDCM585
Benzyl MercaptanDBUTHF492
Cysteine Methyl EsterK2CO3MeCN678

Cycloaddition Reactions: Constructing Aromatic and Non-Aromatic Heterocycles

Methyl ethenesulfonate can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile to construct various six- and five-membered heterocyclic rings. These reactions offer a powerful and atom-economical route to complex molecular frameworks.[8]

[4+2] Cycloaddition (Diels-Alder Reaction)

In a Diels-Alder reaction, methyl ethenesulfonate can react with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the sulfonate group activates the double bond, making it a good dienophile.[9]

Diagram 2: [4+2] Cycloaddition (Diels-Alder Reaction)

Diels_Alder reactants Methyl Ethenesulfonate (Dienophile) + Diene transition_state Concerted Transition State reactants->transition_state Heat or Lewis Acid product Cyclohexene Derivative (Adduct) transition_state->product

Caption: Schematic of a Diels-Alder cycloaddition reaction.

Protocol: Synthesis of a Dihydropyran Derivative via Hetero-Diels-Alder Reaction

This protocol describes the synthesis of a dihydropyran ring system, a core structure in many natural products, through a hetero-Diels-Alder reaction where methyl ethenesulfonate acts as the dienophile.

Materials:

  • Methyl ethenesulfonate

  • Danishefsky's diene

  • Zinc chloride (ZnCl2), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous zinc chloride (0.2 eq) and anhydrous toluene (0.1 M).

  • Reagent Addition: Add Danishefsky's diene (1.0 eq) to the stirred suspension. Then, add methyl ethenesulfonate (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate. Extract the mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the dihydropyran product.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (NMR, MS).

Applications in Drug Discovery and Development

The heterocyclic scaffolds synthesized using methyl ethenesulfonate are of significant interest in drug discovery. The "magic methyl" effect, where the introduction of a methyl group can profoundly impact a molecule's pharmacological properties, is a well-established concept.[10] The methyl group in methyl ethenesulfonate can be strategically incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic profiles. For instance, the sulfonyl group can act as a hydrogen bond acceptor, influencing drug-target interactions. Furthermore, the development of robust analytical methods for detecting related impurities, such as methyl methanesulfonate, is crucial for ensuring the safety and quality of active pharmaceutical ingredients (APIs).[11][12][13]

Conclusion

Methyl ethenesulfonate is a powerful and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its high reactivity as a Michael acceptor and a dienophile allows for the efficient construction of complex molecular architectures that are highly sought after in medicinal chemistry and materials science. By understanding the underlying reaction mechanisms and adhering to safe handling practices, researchers can effectively utilize this reagent to accelerate their synthetic endeavors. The protocols provided in this guide serve as a validated starting point for the exploration of new synthetic methodologies and the discovery of novel bioactive molecules.

References

  • Duong, V. K., & McGarrigle, E. M. (n.d.). APPLICATION OF VINYLSULFONIUM SALTS TO THE SYNTHESIS OF HETEROCYCLES. UCD School of Chemistry.
  • Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors | Request PDF. (2025, October 8).
  • Clarke, S. J., Davies, D. E., & Gilchrist, T. L. (1983). Competing [4 + 2] and [3 + 2] cycloaddition in the reactions of nucleophilic olefins with ethyl 3-(toluene-p-sulphonylazo)but-2-enoate. Journal of the Chemical Society, Perkin Transactions 1, 1803-1807.
  • Methylation synthesis method of N-heterocyclic compound. (n.d.).
  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.
  • CAS 1912-28-3: Methyl ethanesulfon
  • Wang, Y., Feng, J., Wu, S., Shao, H., Zhang, W., Zhang, K., Zhang, H., & Yang, Q. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1950.
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (n.d.).
  • Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalon
  • The Use of Vinyl Sulfonium Salts in the Stereocontrolled Asymmetric Synthesis of Epoxide‐ and Aziridine‐Fused Heterocycles: Application to the Synthesis of (−)‐Balanol | Request PDF. (2025, August 10).
  • Methyl Methanethiosulfon
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2025, October 13).
  • Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. (2026, January 1). MDPI.
  • Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. (2020, December 29).
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • A reagent to access methyl sulfones. (2025, January 29). PMC.
  • A Novel Cycloaddition Reaction of Thermally Gener
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). PMC.
  • Vinyl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal.
  • Shimizu, M., Shimazaki, T., & Hiyama, T. (2009, December 1).
  • Diels–Alder Cycloaddition Reactions in Sustainable Media. (n.d.). PMC.
  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.).
  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. (2023, October 20). MDPI.
  • Ethyl methanesulfonate – Knowledge and References. (n.d.). Taylor & Francis.
  • methyl methanesulfon
  • Wang, Y., Feng, J., Wu, S., Shao, H., Zhang, W., Zhang, K., Zhang, H., & Yang, Q. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1950.
  • Thia-Michael Addition in Diverse Organic Synthesis. (2023, December 23).
  • Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine C
  • Eleven Examples Of Cycloaddition/Elimin
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A - Product Quality Research Institute. (n.d.).

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Method

Application Notes and Protocols for Site-Specific Protein Adduct Formation Using Methyl Ethenesulfonate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Precision in Protein Modification The ability to create specific, covalent adducts on protei...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Precision in Protein Modification

The ability to create specific, covalent adducts on proteins is a cornerstone of modern chemical biology and drug development. Such modifications are instrumental in a wide array of applications, from identifying and validating drug targets to developing novel therapeutic modalities and diagnostic tools. The ideal reagent for this purpose should exhibit high reactivity towards a specific amino acid residue under physiological conditions, forming a stable covalent bond without perturbing the protein's overall structure and function.

Methyl ethenesulfonate, a member of the vinyl sulfonate class of compounds, has emerged as a potent and selective reagent for the modification of proteins. Its reactivity is governed by the Michael addition mechanism, which allows for the targeted formation of covalent adducts with nucleophilic amino acid residues, most notably cysteine. This application note provides a comprehensive guide to the use of methyl ethenesulfonate for creating specific protein-adducts, including the underlying chemical principles, detailed experimental protocols, and methods for the characterization of the resulting modified proteins.

The Underpinning Chemistry: Michael Addition of Vinyl Sulfonates

The utility of methyl ethenesulfonate as a protein modification reagent is rooted in its nature as a Michael acceptor. The electron-withdrawing sulfonate group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. Among the canonical amino acids, the thiol group of cysteine is a potent nucleophile at physiological pH, making it the primary target for vinyl sulfonates.

The reaction proceeds via a 1,4-conjugate addition, where the cysteine thiol attacks the β-carbon of the vinyl group, leading to the formation of a stable thioether linkage. This reaction is highly specific for cysteine residues due to the high nucleophilicity of the thiolate anion. While other nucleophilic residues such as lysine and histidine can also react with vinyl sulfones, the reaction with cysteine is significantly more rapid and efficient under typical experimental conditions.[1][2]

G cluster_0 Reaction Mechanism Protein_Cys_SH Protein-Cys-SH Transition_State Transition State Protein_Cys_SH->Transition_State Nucleophilic Attack Methyl_Ethenesulfonate Methyl Ethenesulfonate (H2C=CH-SO3-CH3) Methyl_Ethenesulfonate->Transition_State Covalent_Adduct Stable Thioether Adduct (Protein-Cys-S-CH2-CH2-SO3-CH3) Transition_State->Covalent_Adduct Protonation G cluster_0 Experimental Workflow Start Start Prepare_Protein 1. Prepare Protein Solution Start->Prepare_Protein Prepare_Reagent 2. Prepare Methyl Ethenesulfonate Solution Prepare_Protein->Prepare_Reagent Incubate 3. Incubate Reaction Mixture Prepare_Reagent->Incubate Quench 4. Quench Reaction Incubate->Quench Remove_Excess 5. Remove Excess Reagent Quench->Remove_Excess Characterize 6. Characterize Adduct Remove_Excess->Characterize End End Characterize->End

Caption: Workflow for protein modification with methyl ethenesulfonate.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris), pH 7.0-8.5. The buffer should be free of primary amines and thiols.

  • Methyl ethenesulfonate

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching reagent (e.g., 1 M β-mercaptoethanol or dithiothreitol)

  • Desalting column or dialysis tubing

Procedure:

  • Prepare Protein Solution:

    • Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to free cysteine residues, treat the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. [3]It is critical to remove the reducing agent before adding methyl ethenesulfonate, which can be achieved using a desalting column.

  • Prepare Methyl Ethenesulfonate Solution:

    • Immediately before use, prepare a 100 mM stock solution of methyl ethenesulfonate in anhydrous DMSO or DMF.

  • Incubate Reaction Mixture:

    • Add the desired molar excess of the methyl ethenesulfonate stock solution to the protein solution.

    • Incubate the reaction mixture for 1-24 hours at the desired temperature (4-37°C) with gentle mixing. The optimal reaction time should be determined empirically.

  • Quench Reaction:

    • To stop the reaction, add a quenching reagent such as β-mercaptoethanol or DTT to a final concentration of 10-50 mM. This will react with any unreacted methyl ethenesulfonate.

  • Remove Excess Reagent:

    • Remove the unreacted methyl ethenesulfonate and quenching reagent by buffer exchange using a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Characterization of Protein Adducts by Mass Spectrometry

Mass spectrometry is the gold-standard for confirming the formation of protein adducts and identifying the site of modification.

Materials:

  • Modified protein from Protocol 1

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in 8 M urea.

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate free cysteine residues with 55 mM iodoacetamide for 45 minutes in the dark at room temperature.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid.

    • Analyze the peptide mixture by LC-MS/MS. Use a data-dependent acquisition method to acquire MS/MS spectra of the most abundant peptides. [4]

  • Data Analysis:

    • Search the acquired MS/MS data against the protein sequence database using a search engine that allows for the specification of variable modifications.

    • Define a variable modification corresponding to the mass of the methyl ethenesulfonate adduct on cysteine (+124.02 Da).

    • The identification of peptides with this mass shift will confirm the presence of the adduct and pinpoint the site of modification. [1]

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Insufficient molar excess of reagentIncrease the molar excess of methyl ethenesulfonate.
Cysteine residues are not accessibleEnsure complete reduction of disulfide bonds. Consider denaturing conditions if the protein structure allows.
Incorrect pHEnsure the reaction buffer is within the optimal pH range of 7.0-8.5.
Protein Precipitation High protein concentrationReduce the protein concentration.
Reagent solvent incompatibilityEnsure the final concentration of DMSO or DMF is low (typically <10%).
Off-target Modification Prolonged reaction time or high reagent concentrationOptimize the reaction time and reagent concentration to favor cysteine modification.

References

  • Wu, Y., et al. (2008). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. PLoS ONE, 3(4), e1891. [Link]

  • Craven, G., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 10(4), 586-590. [Link]

  • O'Neill, J. C., et al. (2022). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics, 21(3), 100195. [Link]

  • Friedman, M., et al. (1975). Protein reactions with methyl and ethyl vinyl sulfones. Journal of Agricultural and Food Chemistry, 23(4), 634-637. [Link]

Sources

Application

Application Notes and Protocols for Vinyl Sulfonyl Reagents in Bioconjugate Development

This guide provides a detailed exploration of vinyl sulfonyl compounds, a class of reagents inclusive of structures like methyl ethenesulfonate, for the development of advanced bioconjugates. We move beyond simple proced...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of vinyl sulfonyl compounds, a class of reagents inclusive of structures like methyl ethenesulfonate, for the development of advanced bioconjugates. We move beyond simple procedural lists to offer a deep dive into the reaction mechanisms, strategic experimental design, and practical, field-tested protocols for researchers, chemists, and drug development professionals. Our focus is on empowering scientists to leverage this powerful chemistry with confidence, ensuring reproducibility and success in their bioconjugation endeavors.

Introduction: The Strategic Value of Vinyl Sulfonyl Reagents

Bioconjugation, the science of covalently linking biomolecules, is a cornerstone of modern therapeutics, diagnostics, and proteomics research.[1] The choice of chemical ligation strategy is paramount, dictating the stability, homogeneity, and ultimate function of the resulting conjugate. Among the arsenal of available methods, reagents based on the vinyl sulfone moiety (and its precursors, sulfonyl acrylates) have emerged as exceptionally robust tools for modifying specific amino acid residues.

While the term "methyl ethenesulfonate" points to this class, the broader family of vinyl sulfonyl reagents offers versatile platforms for targeting two of the most common nucleophilic residues in proteins: cysteine and lysine. This guide will dissect these two primary applications, providing the underlying chemical principles and actionable protocols for their successful implementation.

  • For Cysteine: The vinyl sulfone group acts as a classic Michael acceptor, reacting selectively with the thiol side chain of cysteine to form a highly stable thioether bond.[2]

  • For Lysine: A modern evolution of this chemistry, using sulfonyl acrylates, enables a novel two-step modification of lysine residues. This proceeds via an aza-Michael addition, followed by the elimination of a sulfinic acid, which uniquely installs a reactive acrylate handle onto the protein for subsequent functionalization.[3][4]

These reactions are prized for their high selectivity, efficiency under biocompatible conditions, and the exceptional stability of the resulting covalent linkage, making them ideal for applications ranging from fluorescent labeling to the construction of complex Antibody-Drug Conjugates (ADCs).

Part 1: Cysteine-Selective Modification via Michael Addition

The reaction between a cysteine thiol and a vinyl sulfone is a cornerstone of stable bioconjugate synthesis. Its predictability and the robustness of the resulting bond make it a preferred method for creating long-circulating protein conjugates.

Mechanism of Action: The Thiol-Michael Addition

The process is a conjugate addition reaction where the nucleophilic thiolate anion (Cys-S⁻) of a cysteine residue attacks the β-carbon of the electron-deficient alkene in the vinyl sulfone. This reaction is highly efficient and proceeds readily under mild, aqueous conditions, typically at a slightly basic pH (7.5-8.5) to favor the deprotonation of the cysteine thiol into the more reactive thiolate form. The resulting thioether bond is irreversible and stable against hydrolysis and enzymatic degradation.

Caption: Cysteine modification via Thiol-Michael addition.

Protocol 1: Cysteine-Specific Labeling of an Antibody Fragment (Fab)

This protocol describes the labeling of a Fab fragment containing a free cysteine with a vinyl sulfone-functionalized payload (e.g., a fluorescent dye or drug).

1. Materials and Reagents:

  • Antibody Fragment (Fab): With at least one accessible free cysteine, dissolved in a suitable buffer (e.g., PBS).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5. Degas thoroughly before use to prevent cysteine oxidation.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water). Required if interchain disulfides need to be partially reduced to generate free thiols.[5]

  • Vinyl Sulfone Reagent: Stock solution (10-20 mM) in a water-miscible organic solvent like DMSO.

  • Quenching Reagent: N-acetylcysteine or L-cysteine stock solution (100 mM in water).

  • Purification: Desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) system.

2. Step-by-Step Methodology:

  • Step 1: Protein Preparation (and Reduction, if necessary)

    • Rationale: This step ensures the target cysteine(s) are in the reduced, thiol form, ready for conjugation. EDTA is included to chelate trace metals that can catalyze thiol oxidation.

    • If starting with a protein with existing free cysteines, dissolve the Fab to a final concentration of 5-10 mg/mL in degassed Reaction Buffer.

    • If reduction is needed, add TCEP to the Fab solution to a final concentration of 1-2 mM. Incubate for 60-90 minutes at 37°C. Allow the solution to cool to room temperature before proceeding.

  • Step 2: Conjugation Reaction

    • Rationale: A molar excess of the vinyl sulfone reagent drives the reaction to completion. The reaction is typically performed at room temperature for convenience and to maintain protein stability.

    • Add the vinyl sulfone stock solution to the protein solution to achieve a 5- to 10-fold molar excess of the reagent over the protein. Add the DMSO solution dropwise while gently stirring. The final DMSO concentration should not exceed 10% (v/v) to prevent protein denaturation.

    • Incubate the reaction for 2-4 hours at room temperature with gentle agitation.

  • Step 3: Quenching

    • Rationale: Any unreacted vinyl sulfone reagent is quenched to prevent non-specific reactions during purification and storage.

    • Add the quenching reagent to the reaction mixture to a final concentration that is ~10-fold higher than the initial concentration of the vinyl sulfone reagent. Incubate for 30 minutes.

  • Step 4: Purification

    • Rationale: It is critical to remove the unreacted payload, quenched reagent, and any organic solvent to obtain a pure bioconjugate.

    • Equilibrate a desalting column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column and collect the eluate containing the purified bioconjugate, following the manufacturer's instructions. For higher purity, SEC-HPLC is recommended.

  • Step 5: Characterization

    • Rationale: Verifying the success of the conjugation and the integrity of the product is a mandatory quality control step.

    • Drug-to-Antibody Ratio (DAR): Determine using UV-Vis spectroscopy (if the payload has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).

    • Protein Integrity: Analyze by SDS-PAGE to check for aggregation or fragmentation.

    • Mass Confirmation: Confirm the mass of the conjugate using mass spectrometry (e.g., ESI-MS).

Part 2: Lysine-Selective Modification via Sulfonyl Acrylates

A more recent innovation allows for the modification of lysine residues using methanesulfonyl acrylate reagents. This strategy is particularly powerful for targeting hyper-reactive lysines on proteins like human serum albumin (HSA) and for creating a platform for subsequent, secondary conjugations.[4]

Mechanism of Action: Aza-Michael Addition and Elimination

This elegant two-step process begins with the nucleophilic attack of a lysine's ε-amino group on the methanesulfonyl acrylate reagent (Aza-Michael Addition). This is immediately followed by the elimination of methanesulfinic acid, which is the thermodynamic driving force of the reaction. The key outcome is the installation of a new, electrophilic acrylate moiety onto the lysine side chain. This newly formed acrylate can then be used as a handle for a second, highly specific conjugation with another amine- or thiol-containing molecule.[3]

Caption: Lysine modification via sulfonyl acrylate chemistry.

Protocol 2: Two-Step Modification of Human Serum Albumin (HSA)

This protocol outlines the regioselective modification of HSA's most reactive lysine, followed by conjugation to an amine-containing payload.[4]

1. Materials and Reagents:

  • Human Serum Albumin (HSA): Lyophilized powder or solution.

  • Step 1 Buffer: 50 mM potassium phosphate buffer, pH 8.0.

  • Step 2 Buffer: 50 mM potassium phosphate buffer, pH 8.0.

  • Reagent 1: Methanesulfonyl acrylate reagent, prepared as a 10 mM stock in anhydrous DMSO.

  • Reagent 2: Amine-containing payload (e.g., amine-PEG, amine-dye), prepared as a 20 mM stock in DMSO or aqueous buffer.

  • Purification: Desalting column or dialysis cassette (10 kDa MWCO).

2. Step-by-Step Methodology:

  • Part A: Installation of the Acrylate Handle

    • Step 1: Protein Preparation

      • Rationale: A precise concentration is needed for stoichiometric control. The pH of 8.0 ensures the target lysine is sufficiently deprotonated and nucleophilic.

      • Dissolve HSA in Step 1 Buffer to a final concentration of 10 mg/mL (~150 µM).

    • Step 2: First Conjugation

      • Rationale: Using a near-equimolar amount of the reagent favors modification of only the most hyper-reactive lysine, ensuring a homogeneous product. The reaction is performed at 37°C to facilitate the elimination step.[3]

      • Add 1.0 to 1.2 molar equivalents of the methanesulfonyl acrylate reagent stock solution to the HSA solution.

      • Incubate for 1 hour at 37°C with gentle mixing.

    • Step 3: Intermediate Purification

      • Rationale: Removal of excess reagent and the methanesulfinic acid byproduct is essential before proceeding to the next step.

      • Purify the acrylate-modified HSA using a desalting column or by dialyzing against Step 2 Buffer at 4°C overnight.

  • Part B: Functionalization of the Acrylate Handle

    • Step 4: Second Conjugation

      • Rationale: A molar excess of the second payload ensures efficient reaction with the newly installed acrylate handle on the protein.

      • To the purified acrylate-HSA, add 5 to 10 molar equivalents of the amine-containing payload stock solution.

      • Incubate for 2 hours at room temperature.

    • Step 5: Final Purification and Characterization

      • Rationale: A final cleanup yields the desired bioconjugate, which must be fully characterized.

      • Purify the final conjugate using a desalting column or dialysis to remove unreacted payload.

      • Characterize the product by ESI-MS to confirm the mass addition of the full linker-payload construct and by SDS-PAGE to assess purity and integrity.

Data Summary and Best Practices

ParameterCysteine-Vinyl SulfoneLysine-Sulfonyl Acrylate
Target Residue CysteineLysine
Reaction Type Michael AdditionAza-Michael Addition / Elimination
Bond Formed Stable ThioetherStable Amine Linkage
Optimal pH 7.5 - 8.58.0
Key Advantage High stability, direct conjugationInstalls a handle for 2-step ligation
Common Use Case ADC development, PEGylationAlbumin-drug conjugates, platform tech
Potential Issue Reaction with free thiols in mediaRequires hyper-reactive lysine for selectivity
Troubleshooting Common Issues
  • Low Labeling Efficiency:

    • Cause: Incomplete reduction of cysteines; insufficient molar excess of reagent; inactive reagent due to hydrolysis.

    • Solution: Confirm protein reduction with Ellman's reagent; increase molar excess of the vinyl sulfone/acrylate reagent; use freshly prepared reagent stock solutions.

  • Protein Aggregation:

    • Cause: Excessive concentration of organic solvent (DMSO); unfavorable buffer conditions; modification of residues critical for protein folding.

    • Solution: Keep final DMSO concentration below 10% (ideally <5%); perform a buffer screen; reduce molar excess of the labeling reagent.

  • Non-specific Labeling:

    • Cause: Reaction pH is too high, leading to deprotonation and reaction of other nucleophiles (e.g., lysine with vinyl sulfone).

    • Solution: Lower the reaction pH to the recommended range (e.g., 7.5 for cysteine modification) to maximize selectivity for the more nucleophilic thiolate.

Application in Antibody-Drug Conjugate (ADC) Development

The stability of the bond formed by vinyl sulfone reagents makes them highly attractive for creating ADCs. The linker must remain intact in circulation to prevent premature release of the cytotoxic payload, which can cause systemic toxicity.[6] The cysteine-modification protocol described above is directly applicable for conjugating payloads to engineered antibodies containing surface-accessible cysteines.

Caption: General workflow for ADC synthesis using vinyl sulfones.

Conclusion

The vinyl sulfonyl chemical space offers robust and versatile solutions for modern bioconjugation challenges. From the direct, stable linkage to cysteines to the innovative two-step functionalization of lysines, these reagents provide a reliable platform for constructing well-defined bioconjugates. By understanding the underlying mechanisms and adhering to the detailed protocols and best practices outlined in this guide, researchers can effectively harness this chemistry to advance their work in therapeutics, diagnostics, and fundamental biological discovery.

References

  • Kloczkowski, A., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. Available at: [Link]

  • Matos, M. J., et al. (2020). Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. PubMed. Available at: [Link]

  • (No author). (2017). Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest. ResearchGate. Available at: [Link]

  • Sottrup-Jensen, L., et al. (1990). Methanethiolation of the liberated cysteine residues of human alpha 2-macroglobulin treated with methylamine generates a derivative with similar functional characteristics as native alpha 2-macroglobulin. PubMed. Available at: [Link]

  • (No author). (2018). Antibody drug conjugate, intermediate, preparation method, pharmaceutical composition and uses thereof. Google Patents.
  • Frueh, J., et al. (2022). Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides. PMC. Available at: [Link]

  • (No author). (n.d.). Methyl Methanesulfonate. PubChem. Available at: [Link]

  • Jin, Y., et al. (2019). Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies. PMC. Available at: [Link]

  • Matos, M. J., et al. (n.d.). Chapter Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. University of Cambridge. Available at: [Link]

  • (No author). (2012). Method for preparing methyl benzenesulfonate. Google Patents.
  • Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Available at: [Link]

  • Gunnoo, S. B., & Madder, A. (2019). Arylation Chemistry for Bioconjugation. PubMed. Available at: [Link]

  • (No author). (2019). (a) Schematic of l-cysteine reaction with MMTS to convert the cysteine... ResearchGate. Available at: [Link]

  • Davies, J. A., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]

  • Lim, R. K., et al. (2021). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. PMC. Available at: [Link]

  • Mendonça, D. A., et al. (2018). Bioconjugation through Mesitylene Thiol Alkylation. PubMed. Available at: [Link]

  • (No author). (n.d.). Antibody Drug Conjugates. DC Chemicals. Available at: [Link]

  • Egorov, M. P., et al. (2020). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins. PMC. Available at: [Link]

  • (No author). (2008). Preparation of methanesulfonic acid active ester. Google Patents.
  • (No author). (2018). Antibody-linked drug shrinks various types of tumors in preclinical study. National Cancer Institute. Available at: [Link]

  • Jana, C. K., & Mugesh, G. (2009). The unprecedented reaction of dimethylsulfonium methylide with Michael acceptors: synthesis of 1-substituted vinyl silanes and styrenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kellog, B. A., et al. (2006). Antibody-drug conjugates designed to eradicate tumors with homogeneous and heterogeneous expression of the target antigen. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting "Methyl ethenesulfonate" reaction failures

Technical Support Guide: Troubleshooting Methyl Ethenesulfonate (MES) Reaction Failures Introduction: The Reagent Profile Methyl ethenesulfonate (MES), also known as methyl vinylsulfonate, is a high-reactivity Michael ac...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Troubleshooting Methyl Ethenesulfonate (MES) Reaction Failures

Introduction: The Reagent Profile

Methyl ethenesulfonate (MES), also known as methyl vinylsulfonate, is a high-reactivity Michael acceptor and dienophile used in the synthesis of sulfonated building blocks and polymer chemistry. Its structure (


) combines an electron-deficient alkene with a sulfonate ester leaving group potential.

Critical Safety Warning: MES is a potent alkylating agent and a lachrymator. It can alkylate DNA. All troubleshooting steps must be performed in a fume hood with appropriate PPE (double nitrile gloves, goggles).

Phase 1: Reagent Integrity & Storage (Pre-Reaction)

Q: Why has my MES reagent turned into a viscous gel or solid inside the bottle? Diagnosis: Runaway Polymerization. MES is prone to radical autopolymerization, especially if the stabilizer is depleted or if stored improperly. The solid is likely polyvinylsulfonate.

  • Root Cause: Exposure to heat (>25°C), light (UV), or depletion of the radical inhibitor (typically MEHQ) by oxygen saturation or age.

  • Solution:

    • Immediate: Discard the bottle as hazardous waste. Polymerized material cannot be reverted.

    • Prevention: Store neat MES at 2–8°C in the dark. Ensure the commercial bottle contains a stabilizer like MEHQ (4-methoxyphenol) , typically at 200–1000 ppm.

Q: My reagent smells strongly of acid and NMR shows new peaks. What happened? Diagnosis: Hydrolysis. MES hydrolyzes to vinylsulfonic acid and methanol in the presence of moisture.

  • Root Cause: Poor seal or storage in a humid environment. Sulfonate esters are moisture-sensitive.

  • Solution:

    • Test: Check pH of a small aqueous aliquot; pH < 3 indicates significant hydrolysis.

    • Purification: If hydrolysis is <10%, distill under reduced pressure (see Protocol A). If >10%, discard.

Phase 2: Reaction Execution (Michael Addition)

Q: The Michael addition with my amine failed (0% yield), but the starting material is gone. Diagnosis: Polymerization or Decomposition. Vinyl sulfonates are more reactive than acrylates. If the reaction mixture becomes viscous or precipitates an insoluble solid, anionic polymerization likely occurred.

  • Root Cause:

    • Concentration too high: High molarity (>0.5 M) favors intermolecular polymerization.

    • Base too strong: Strong bases (e.g., NaH, alkoxides) can initiate anionic polymerization of the vinyl group.

  • Troubleshooting Protocol:

    • Dilute: Run the reaction at 0.1 M or lower.

    • Change Base: Switch to a milder, non-nucleophilic base like DIPEA (Hünig's base) or catalytic triethylamine.

    • Temperature: Lower reaction temperature to 0°C or -78°C initially.

Q: I see a "double addition" product in my LC-MS. Diagnosis: Over-alkylation. Primary amines (


) can react twice with MES, forming the tertiary amine 

.
  • Root Cause: Stoichiometry imbalance.

  • Solution: Use a large excess of the amine (2–5 equivalents) if the mono-adduct is desired. Add MES dropwise to the amine solution, not vice versa.

Q: The reaction works in methanol but fails in dichloromethane (DCM). Diagnosis: Solvent Effect / Proton Transfer. Michael additions often require a proton source to facilitate the final protonation of the enolate/anion intermediate.

  • Solution: If using aprotic solvents (DCM, THF), add a proton source (e.g., 1.0 eq of acetic acid or water) or use a protic co-solvent.

Phase 3: Work-up & Purification

Q: My product decomposed during silica gel column chromatography. Diagnosis: Silica-Induced Hydrolysis or Alkylation. Methyl sulfonate esters are alkylating agents. Acidic silica gel can catalyze the hydrolysis of the methyl ester, or the ester can alkylate the silanol groups, irreversibly binding the product.

  • Root Cause: Standard silica is slightly acidic (pH 5–6).

  • Solution:

    • Deactivation: Pre-treat the silica column with 1–2% Triethylamine (Et3N) in the mobile phase to neutralize acidity.

    • Alternative: Use Neutral Alumina or Florisil for purification.

    • Speed: Perform "Flash" chromatography rapidly. Do not leave the compound on the column.

Experimental Protocols

Protocol A: Purification of MES (Inhibitor Removal)

Required when the inhibitor (MEHQ) interferes with sensitive catalytic reactions or radical polymerizations.

Method 1: Inhibitor Removal Column (Recommended) [1][2]

  • Pack a small glass column with Inhibitor Remover (e.g., De-Hibit 200) or basic alumina.

  • Pass neat MES through the column by gravity or slight positive pressure.

  • Collect directly into the tared reaction vessel.

  • Note: Use immediately. Uninhibited MES polymerizes rapidly.

Method 2: Vacuum Distillation (For bulk purification)

  • Set up a short-path distillation apparatus.

  • Add CuCl (copper(I) chloride) as a polymerization inhibitor to the pot.

  • Distill under high vacuum (< 5 mmHg). Boiling Point: ~84-85°C at 12 Torr; significantly lower at high vacuum.

  • Caution: Do not heat the bath above 60°C if possible to avoid thermal polymerization.

Protocol B: Standard Michael Addition with Primary Amine
  • Setup: Flame-dry a round-bottom flask; flush with Argon.

  • Reagents: Dissolve Primary Amine (1.5 equiv) in MeOH (0.1 M).

  • Addition: Cool to 0°C. Add MES (1.0 equiv) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LC-MS.

  • Workup: Concentrate in vacuo. Avoid aqueous acidic workup (hydrolysis risk).

  • Purification: Flash chromatography on Et3N-neutralized silica .

Visual Troubleshooting Guides

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the competing pathways between the desired Michael addition and the common failure modes (Polymerization and Hydrolysis).

MES_Pathways MES Methyl Ethenesulfonate (MES) Product Desired Michael Adduct (Stable) MES->Product Controlled Cond. (Low Temp, Inhibitor) Polymer Poly(vinylsulfonate) (Gel/Solid Failure) MES->Polymer Radical Initiator, Heat, No Inhibitor Hydrolysis Vinylsulfonic Acid + Methanol MES->Hydrolysis H2O, Acid/Base, Silica Gel Nu Nucleophile (Amine/Thiol) Nu->Product Attack at C-beta

Caption: Competitive reaction pathways for Methyl Ethenesulfonate. Green indicates success; red indicates common failure modes.

Diagram 2: Troubleshooting Decision Tree

A logic flow for diagnosing reaction failures.

Troubleshooting_Tree Start Problem Encountered Solid Reagent is Solid/Gel? Start->Solid LowYield Low Yield / No Product? Start->LowYield Decomp Decomposition on Column? Start->Decomp Polymer Polymerization Occurred Solid->Polymer CheckCond Check Reaction Conditions LowYield->CheckCond SilicaAcid Silica Acidity Issue Decomp->SilicaAcid Discard Discard Reagent. Check Storage Temp. Polymer->Discard HighConc Conc > 0.5M? Dilute Reaction. CheckCond->HighConc StrongBase Strong Base used? Switch to DIPEA. CheckCond->StrongBase Neutralize Use Et3N-treated Silica or Alumina SilicaAcid->Neutralize

Caption: Step-by-step decision tree for diagnosing MES experimental failures.

Quantitative Data Summary

ParameterRecommended RangeFailure Mode (If Exceeded)
Storage Temp 2°C – 8°CPolymerization (> 25°C)
Inhibitor (MEHQ) 200 – 1000 ppmPolymerization (< 50 ppm)
Reaction Conc. 0.1 M – 0.25 MExothermic Polymerization (> 0.5 M)
Reaction pH 7.5 – 9.0 (Mild Base)Hydrolysis (> pH 11) or Polymerization
Distillation Temp < 60°C (Bath)Thermal Polymerization

References

  • LookChem. (n.d.). Ethenesulfonic acid methyl ester (Methyl ethenesulfonate) Properties and Suppliers. Retrieved March 4, 2026, from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2007). Silica gel triggered transformations of 3-methylenecyclopropylmethyl sulfonates. Retrieved March 4, 2026, from [Link]

  • Vinati Organics. (2025). What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. Retrieved March 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Yield Optimization for MES Michael Additions

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you know that Methyl ethenesulfonate (MES) is a highly potent Michael acceptor.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you know that Methyl ethenesulfonate (MES) is a highly potent Michael acceptor. The strongly electron-withdrawing nature of the sulfonate ester makes the


-carbon exceptionally electrophilic, facilitating rapid 1,4-conjugate additions with soft nucleophiles like thiols and amines[1].

However, this same electronic activation makes MES notoriously difficult to handle. It is highly susceptible to radical polymerization[2], and the methyl ester itself can act as an unintended methylating agent or undergo hydrolysis. This guide is designed to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to optimize your yields.

Core Mechanistic Logic: Understanding Competing Pathways

To optimize yield, we must first understand the causality of failure. When a nucleophile is introduced to MES, three competing pathways are activated:

  • 1,4-Conjugate Addition (Target): The nucleophile attacks the soft

    
    -carbon, pushing electrons onto the sulfonate group, followed by protonation[1].
    
  • Radical Polymerization (Side Reaction): The electron-deficient vinyl group is an excellent monomer for radical propagation (frequently used in RAFT/ATRP polymerizations)[2]. Trace light, heat, or oxygen can initiate this cascade.

  • Ester Cleavage / Methylation (Side Reaction): Hard nucleophiles or strong bases can attack the sulfur center (cleaving the ester) or attack the methyl group directly via

    
    , neutralizing your reagent.
    

G MES Methyl Ethenesulfonate (MES) Michael 1,4-Conjugate Addition (Target Product) MES->Michael Soft Nuc, Mild Base Polymer Radical Polymerization (Viscous Sludge) MES->Polymer Light/Heat, Trace Radicals Hydrolysis Ester Cleavage / Methylation (Degradation) MES->Hydrolysis Hard Nuc, Strong Base Nuc Nucleophile (R-SH, R-NH2) Nuc->Michael

Mechanistic pathways of MES reacting with nucleophiles versus competing degradation reactions.

Troubleshooting FAQs

Q1: My reaction mixture turned into a viscous, intractable sludge. What happened, and how do I fix it? A1: You have inadvertently triggered free-radical polymerization. Because vinyl sulfonates stabilize propagating radicals, they polymerize rapidly[2].

  • The Fix: Conduct the reaction in the dark. Add a radical scavenger such as BHT (butylated hydroxytoluene) or hydroquinone at 0.1–0.5 mol% relative to MES. Always degas your solvents (sparge with Argon for 15 minutes) to remove dissolved oxygen, which can form initiating peroxides.

Q2: I am seeing complete consumption of MES, but my isolated yield is <20%. Mass spectrometry shows fragments missing the methyl group. A2: The methyl ester of a sulfonate is a highly reactive methylating agent (similar to methyl triflate, though less potent). If you are using a strong base (like


 or 

) or running the reaction at elevated temperatures, your nucleophile is likely attacking the methyl group via

, or the ester is hydrolyzing.
  • The Fix: Switch to strictly anhydrous, aprotic solvents (e.g., DCM or THF). Replace strong bases with mild, non-nucleophilic organic bases like Triethylamine (TEA), DIPEA, or catalytic DMAP[3]. Keep the reaction temperature strictly between 0 °C and room temperature[4].

Q3: I am performing an aza-Michael addition with a primary amine, but I am getting a messy mixture of products. A3: Primary amines can undergo double conjugate addition because the secondary amine formed after the first addition is still nucleophilic enough to attack a second MES molecule.

  • The Fix: If the primary amine is inexpensive, use a 3-to-1 to 5-to-1 molar excess of the amine relative to MES to statistically favor mono-alkylation. Alternatively, use a bulky protecting group on the amine or lower the reaction temperature to -78 °C to kinetically control the addition.

Quantitative Condition Matrix

The following table summarizes the expected outcomes based on selected experimental parameters. Use this matrix to benchmark your current protocol against optimized standards.

Reaction ConditionSolventBase / CatalystAdditiveExpected YieldPrimary Issue Mitigated
Unoptimized (Air, RT) Methanol

(1.5 eq)
None< 20%N/A (High hydrolysis & polymerization)
Optimized Thia-Michael Anhydrous DCMTEA (1.1 eq)BHT (0.1 mol%)85–95%Prevents polymerization & ester cleavage
Optimized Aza-Michael Anhydrous THFDMAP (0.1 eq)None75–91%Controls over-alkylation[3]
Click-Type End Capping


(1.2 eq)
None60–80%Mild enough for complex supramolecular structures[3]

Validated Experimental Protocol: Thia-Michael Addition to MES

This protocol is designed as a self-validating system . By strictly controlling the order of addition and monitoring specific NMR shifts, you can guarantee mechanistic fidelity.

Workflow Prep 1. Reagent Prep Degas DCM, Add BHT Mix 2. Activation Add Thiol & TEA at 0°C Prep->Mix Add 3. MES Addition Dropwise over 30 min Mix->Add React 4. Propagation Stir at RT (2-4h) Add->React Quench 5. Quench NH4Cl (aq) wash React->Quench

Step-by-step experimental workflow for optimized MES Michael addition.

Step-by-Step Methodology
  • Preparation & Degassing: Flame-dry a round-bottom flask under Argon. Add 10 mL of anhydrous Dichloromethane (DCM). Sparge the solvent with Argon for 15 minutes. Add a single crystal of BHT (approx. 0.1 mol%) to the flask.

  • Nucleophile Activation: Add the thiol nucleophile (1.0 eq, 1.0 mmol) to the flask. Cool the system to 0 °C using an ice-water bath. Slowly inject Triethylamine (TEA) (1.1 eq, 1.1 mmol)[3]. Stir for 10 minutes to allow thiolate formation.

  • Controlled Addition: Dissolve Methyl ethenesulfonate (MES) (1.05 eq, 1.05 mmol) in 2 mL of degassed DCM. Add this MES solution dropwise to the reaction mixture over 30 minutes using a syringe pump. Causality: Dropwise addition keeps the steady-state concentration of the highly reactive monomer low, drastically reducing the probability of radical chain propagation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir in the dark for 2 to 4 hours[4].

  • Self-Validation (In-Process): Pull a 0.1 mL aliquot, evaporate, and run a crude

    
    -NMR.
    
    • Success Indicator: Disappearance of the MES vinyl protons (characteristic AMX spin system between 6.0 and 6.5 ppm) and the appearance of two new coupled methylene triplets (approx. 2.8–3.5 ppm).

    • Failure Indicator: Broad, unresolved humps in the baseline indicate polymerization.

  • Quenching & Purification: Quench the reaction by adding 10 mL of saturated aqueous

    
    . Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

References

The protocols and mechanistic insights in this guide are grounded in the following peer-reviewed literature:

1.[1] Title: Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases Source: National Institutes of Health (NIH) / PMC URL: 1

2.[2] Title: Polymerization of sodium 4-styrenesulfonate via atom transfer radical polymerization in protic media Source: ResearchGate URL: 2

3.[3] Title: [2]Rotaxane End-Capping Synthesis by Click Michael-Type Addition to the Vinyl Sulfonyl Group Source: ResearchGate / Chemistry (Wiley) URL: 3

4.[4] Title: Vinyl sulfonyl chemistry-driven unidirectional transport of a macrocycle through a [2]rotaxane Source: Royal Society of Chemistry (RSC) URL: 4

Sources

Troubleshooting

Side reactions of "Methyl ethenesulfonate" with amino acids

Welcome to the Technical Support Center for Bioconjugation and Peptide Modification. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical challenge faced by researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioconjugation and Peptide Modification. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical challenge faced by researchers and drug development professionals: managing the complex side reactions of Methyl Ethenesulfonate (MES) during amino acid and protein modification.

MES is a highly reactive bifunctional reagent. While it is primarily utilized for its activated vinyl group, its structure harbors a hidden reactivity that frequently confounds mass spectrometry results and disrupts conjugate homogeneity. This guide explores the causality behind these side reactions, provides self-validating experimental protocols, and establishes a robust framework for achieving site-selective modifications.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I observe a +14 Da mass shift in addition to the expected +122 Da shift during peptide modification with MES? A: This is the most common issue encountered with MES, and it stems from the molecule's dual reactivity.

  • Pathway A (The Intended Reaction): The vinyl group of MES acts as a Michael acceptor. Soft nucleophiles, such as the thiolate anion of cysteine, undergo a thia-Michael addition across the double bond[1]. This yields the expected +122 Da mass shift.

  • Pathway B (The Side Reaction): MES is also a methyl ester of a sulfonic acid. Sulfonate esters are potent alkylating agents[2]. Harder nucleophiles (like primary amines) can attack the electrophilic methyl group, displacing the ethenesulfonate leaving group. This results in the methylation of the amino acid, yielding a +14 Da mass shift.

Q2: Which amino acid residues are most susceptible to these side reactions? A: While cysteine is the primary target for the vinyl group, the methylation side reaction predominantly affects the ε-amino group of Lysine , the imidazole ring of Histidine , and the N-terminal amine . If MES is used in large excess (>5 equivalents) or allowed to react for extended periods (>2 hours), you will observe heterogeneous mixtures of multi-methylated peptides.

Q3: How do I suppress the methylation side reaction and favor the Michael addition? A: The causality of selectivity lies in pH control and nucleophile pKa . By maintaining your reaction buffer strictly at pH 7.0–7.4, the cysteine thiol (pKa ~8.3) is sufficiently deprotonated to act as a highly reactive soft nucleophile, kinetically favoring the Michael addition. Conversely, the primary amines of lysine (pKa ~10.5) remain heavily protonated at this pH, significantly reducing their nucleophilicity and suppressing the methylation pathway.

Section 2: Visualizing the Dual Reactivity

To understand how to troubleshoot MES reactions, we must map the competing chemical pathways.

MES_Reactivity MES Methyl Ethenesulfonate (Bifunctional Reagent) Michael Pathway A: Michael Addition (Attack on Vinyl Group) MES->Michael Soft Nucleophiles (Cys) pH 7.0-7.4 Methylation Pathway B: Alkylation (Attack on Methyl Ester) MES->Methylation Hard Nucleophiles (Lys, His) Excess Reagent / High pH Nu Amino Acid Nucleophile (Cys, Lys, His) Nu->Michael Nu->Methylation ProdA Thia-/Aza-Michael Adduct (+122 Da Mass Shift) Michael->ProdA ProdB Methylated Amino Acid (+14 Da Mass Shift) Methylation->ProdB

Caption: Dual reaction pathways of Methyl Ethenesulfonate with amino acid nucleophiles.

Section 3: Quantitative Data & Reaction Parameters

The following tables summarize the expected mass shifts and the critical environmental parameters required to control MES selectivity[3].

Table 1: Mass Shifts and Reactivity Profiles of MES with Amino Acids

Target Amino AcidFunctional GroupPrimary Reaction PathwayResulting Mass Shift (Da)Risk of Over-Reaction
Cysteine (Cys) Thiol (-SH)Michael Addition+122Low (Highly selective at pH 7.4)
Lysine (Lys) ε-Amine (-NH2)Methylation+14High (If pH > 8.0 or excess MES)
Histidine (His) ImidazoleMethylation+14Moderate (pH dependent)
N-Terminus α-Amine (-NH2)Methylation / Michael+14 / +122Moderate (Dependent on terminal pKa)

Table 2: Effect of Reaction Conditions on MES Selectivity

Buffer pHMES EquivalentsReaction TimeCys ModificationLys/His Methylation
6.52.0 eq1 hourIncomplete (~60%)None detected
7.4 1.5 eq 1 hour Complete (>95%) Minimal (<1%)
8.55.0 eq4 hoursCompleteSevere (Multiple +14 Da shifts)

Section 4: Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol cannot rely solely on end-point mass spectrometry. The following methodology is a self-validating system : it utilizes Ellman's reagent (DTNB) to quantify free thiols before and after the reaction, ensuring that the Michael addition is complete before off-target methylation can occur.

Protocol: Cysteine-Selective Modification with MES

Step 1: Disulfide Reduction

  • Dissolve your peptide/protein in 50 mM Sodium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Add 5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine). Causality Note: TCEP is used instead of DTT because TCEP does not contain free thiols that would compete with the peptide for MES.

  • Incubate at room temperature (RT) for 30 minutes.

Step 2: Pre-Reaction Validation (Ellman's Assay)

  • Take a small aliquot of the reduced peptide and react it with DTNB.

  • Measure absorbance at 412 nm to quantify the exact concentration of free thiols. This establishes your baseline (100% free thiols).

Step 3: MES Addition

  • Based on the DTNB quantification, add exactly 1.5 molar equivalents of MES relative to the free thiol concentration.

  • Incubate the mixture at RT for 60 minutes with gentle agitation.

Step 4: Reaction Quenching

  • Quench the unreacted MES by adding a massive excess (50 equivalents) of a scavenger thiol, such as β-mercaptoethanol (BME) or DTT. Causality Note: Quenching immediately stops both the Michael addition and the slower methylation side reactions.

Step 5: Post-Reaction Validation

  • Perform a second Ellman's assay on the quenched (and desalted) sample.

  • Logic Gate:

    • If Absorbance = 0: Cysteine modification is complete.

    • Proceed to LC-MS. If LC-MS shows a +14 Da shift despite zero free thiols, your MES equivalents were too high, causing Lysine methylation. Reduce MES to 1.2 eq in the next run.

MES_Workflow Step1 1. Peptide Reduction (TCEP, 30 min) Step2 2. Pre-Validation (Quantify Thiols) Step1->Step2 Step3 3. MES Addition (1.5 eq, 1h, pH 7.4) Step2->Step3 Step4 4. Quenching (Excess BME) Step3->Step4 Step5 5. Post-Validation (Ellman's + LC-MS) Step4->Step5

Caption: Step-by-step self-validating workflow for controlled MES modification.

References

  • Multiplexed Activity-based Protein Profiling of the Human Pathogen Aspergillus fumigatus Reveals Large Functional Changes upon Exposure to Human Serum. Molecular & Cellular Proteomics (PMC). Available at:[Link]

  • Poor recognition of O6-isopropyl dG by MGMT triggers double strand break-mediated cell death and micronucleus induction in FANC-deficient cells. PLoS One (PMC). Available at:[Link]

  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Journal of Analytical Methods in Chemistry (PMC). Available at:[Link]

Sources

Optimization

How to prevent polymerization of "Methyl ethenesulfonate" during reactions

Welcome to the technical support center for "Methyl Ethenesulfonate" (MES). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "Methyl Ethenesulfonate" (MES). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the unwanted polymerization of MES during chemical reactions. Our goal is to equip you with the scientific understanding and practical protocols necessary for successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Methyl Ethenesulfonate, and why is its polymerization a concern?

Methyl ethenesulfonate (MES), also known as methyl vinyl sulfonate, is a highly reactive organic compound with the molecular formula C₃H₆O₃S.[1] Its reactivity stems from the presence of a vinyl group (a carbon-carbon double bond), which makes it a versatile monomer in organic synthesis and polymer production, including the synthesis of pharmaceuticals and agrochemicals.[1]

The primary concern with MES is its propensity to undergo spontaneous and often rapid free-radical polymerization.[2][3] This uncontrolled polymerization can lead to several experimental issues:

  • Failed Reactions: If MES is intended to act as a reagent in a specific chemical transformation, its polymerization will consume the starting material and lead to low or no yield of the desired product.

  • Safety Hazards: Uncontrolled polymerization is a highly exothermic process. The heat generated can cause a rapid increase in temperature and pressure within the reaction vessel, potentially leading to a runaway reaction and vessel rupture.[4]

  • Product Contamination: The resulting poly(methyl ethenesulfonate) is a polymer that will contaminate the reaction mixture, making purification of the desired product difficult or impossible.

  • Increased Viscosity: As the polymer forms, the viscosity of the reaction mixture will increase dramatically, which can impede stirring and heat transfer, further exacerbating the risk of a runaway reaction.[4]

Q2: What are the common triggers for the polymerization of Methyl Ethenesulfonate?

The polymerization of methyl ethenesulfonate, like other vinyl monomers, is typically initiated by the presence of free radicals.[3] These free radicals can be generated from several sources, which act as triggers for polymerization:

  • Heat: Elevated temperatures can cause the spontaneous formation of radicals from impurities or even the monomer itself.

  • Light: Exposure to ultraviolet (UV) light can provide the energy to initiate radical formation.

  • Impurities: Peroxides, often formed from exposure of solvents or the monomer to air, are common initiators of free-radical polymerization. Other metallic or ionic impurities can also play a role.

  • Intentional Initiators: In the context of polymer synthesis, free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are deliberately added to start the polymerization process. Accidental contamination with such initiators will trigger polymerization.

  • Oxygen: While often thought of as an inhibitor, oxygen can react with monomers to form peroxides, which then decompose to initiate polymerization. It is best to handle MES under an inert atmosphere.

Q3: How can I prevent the polymerization of Methyl Ethenesulfonate during storage and reactions?

Preventing the polymerization of MES involves a multi-faceted approach focused on eliminating the triggers for radical formation and introducing substances that can intercept any radicals that do form.

Key Strategies:

  • Use of Inhibitors: The most effective method is to add a small amount of a polymerization inhibitor to the MES upon receipt or purification. These are compounds that act as free-radical scavengers.

  • Control of Reaction Conditions:

    • Temperature: Keep the temperature of the reaction as low as is feasible for the desired chemical transformation.

    • Light: Protect the reaction from light by using amber glass vessels or by wrapping the reaction setup in aluminum foil.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides from atmospheric oxygen.

  • Purity of Reagents and Solvents: Use freshly purified solvents and ensure that all reagents are free from peroxidic and metallic impurities.

Below is a diagram illustrating the mechanism of free-radical polymerization and how inhibitors work to interrupt this process.

Caption: Mechanism of free-radical polymerization and inhibition.

Troubleshooting Guide

Problem: My reaction mixture containing Methyl Ethenesulfonate is becoming viscous or solidifying.

Cause: This is a clear indication that polymerization is occurring. The extent of viscosity increase or solidification corresponds to the degree of polymerization.

Solutions:

  • Immediate Action: If safe to do so, immediately cool the reaction vessel in an ice bath to slow down the exothermic polymerization. If the reaction is vigorous, evacuate the area and follow appropriate safety procedures.

  • Post-Reaction Analysis:

    • Review your experimental setup: Were there any potential sources of initiation?

      • Was the reaction protected from light?

      • Was an inert atmosphere maintained?

      • Were the solvents peroxide-free? (Test with peroxide test strips).

      • Was the temperature controller functioning correctly?

    • Check the purity of your MES: If you are using commercially available MES, it should contain an inhibitor. If you have purified it (e.g., by distillation), it is crucial to add an inhibitor immediately after purification if it is to be stored.

Problem: My reaction yield is very low, and I have a significant amount of an insoluble white solid.

Cause: The insoluble white solid is likely poly(methyl ethenesulfonate). The low yield of your desired product is due to the consumption of the MES monomer through polymerization.

Solutions:

  • Inhibitor Selection and Use:

    • For reactions where the presence of a phenolic inhibitor is acceptable, consider adding a small amount of an inhibitor like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) to your reaction mixture. The appropriate concentration will depend on your specific reaction conditions but is typically in the range of 10-200 ppm.

    • If a phenolic inhibitor would interfere with your reaction, consider using a nitroxide-based inhibitor such as TEMPO ((2,2,6,6-Tetramethyl-1-piperidinyloxy).

  • Protocol for Adding Inhibitors:

    • Step 1: Prepare a stock solution of the inhibitor in the reaction solvent.

    • Step 2: Add the required volume of the inhibitor stock solution to the reaction vessel before adding the Methyl Ethenesulfonate.

    • Step 3: Proceed with your reaction under the optimized conditions (low temperature, inert atmosphere, protection from light).

Experimental Protocols

Protocol 1: Purification of Methyl Ethenesulfonate and Addition of Inhibitor

If your application requires highly pure MES, you may need to remove the commercial inhibitor. This is typically done by distillation. However, it is critical to handle the purified, inhibitor-free MES with extreme care.

Materials:

  • Methyl Ethenesulfonate (with commercial inhibitor)

  • Distillation apparatus

  • Vacuum pump

  • Inhibitor (e.g., Hydroquinone or MEHQ)

  • Amber glass storage bottle

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry.

  • Distillation: Perform the distillation under reduced pressure to keep the temperature low. The boiling point of MES is approximately 84-85 °C at 12 Torr.[1]

  • Collection: Collect the distilled MES in a receiving flask that is cooled in an ice bath.

  • Inhibitor Addition: Immediately after distillation, add the desired inhibitor to the purified MES. For example, add 10-200 mg of hydroquinone per liter of MES (10-200 ppm).

  • Storage: Store the inhibited MES in a tightly sealed amber glass bottle in a refrigerator.

Protocol 2: Setting up a Reaction to Minimize Polymerization

This protocol outlines the general steps for conducting a reaction with MES while minimizing the risk of polymerization.

Materials:

  • Inhibited Methyl Ethenesulfonate

  • Reaction vessel (amber glass or wrapped in foil)

  • Magnetic stirrer and stir bar

  • Inert gas source (Nitrogen or Argon)

  • Temperature control system (e.g., cryostat or ice bath)

  • Peroxide-free solvents

Procedure:

  • Inert Atmosphere: Assemble the reaction glassware and purge the system with an inert gas for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Add the peroxide-free solvent to the reaction vessel.

  • Cooling: Cool the solvent to the desired reaction temperature.

  • Reagent Addition: Add all other reagents to the reaction mixture.

  • MES Addition: Add the inhibited Methyl Ethenesulfonate to the reaction mixture slowly, while monitoring the temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS). Also, keep a close watch on the physical appearance of the reaction mixture for any signs of increased viscosity.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Storage Temperature 2-8 °C (Refrigerated)Reduces the rate of spontaneous radical formation.
Inhibitor Concentration 10 - 200 ppmEffective at scavenging free radicals without significantly impacting most reactions.
Reaction Temperature As low as feasible for the desired reactionMinimizes thermal initiation of polymerization.
Atmosphere Inert (Nitrogen or Argon)Prevents the formation of peroxide initiators from atmospheric oxygen.

Logical Relationships Diagram

MES_Safety_Workflow Start Start: Using Methyl Ethenesulfonate Check_Inhibitor Is the MES inhibited? Start->Check_Inhibitor Add_Inhibitor Add Inhibitor (e.g., 100 ppm HQ) Check_Inhibitor->Add_Inhibitor No Reaction_Setup Reaction Setup Check_Inhibitor->Reaction_Setup Yes Add_Inhibitor->Reaction_Setup Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Reaction_Setup->Inert_Atmosphere Low_Temp Maintain Low Temperature Inert_Atmosphere->Low_Temp Protect_Light Protect from Light Low_Temp->Protect_Light Run_Reaction Run Reaction Protect_Light->Run_Reaction Monitor_Viscosity Monitor for Viscosity Increase Run_Reaction->Monitor_Viscosity Polymerization_Occurring Polymerization Detected! Cool Reaction Immediately Monitor_Viscosity->Polymerization_Occurring Viscosity Increases Workup Proceed to Workup Monitor_Viscosity->Workup No Change Polymerization_Occurring->Workup After Stabilization

Caption: Workflow for the safe handling of Methyl Ethenesulfonate.

References

  • Mori, H., et al. (2012). Controlled synthesis of sulfonated block copolymers having thermoresponsive property by RAFT polymerization of vinyl sulfonate esters. Polymer Chemistry, 3(10), 2861-2877.
  • Saito, Y., et al. (2012). RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers. Macromolecules, 45(15), 5861-5877.
  • LookChem. (n.d.). Cas 1562-31-8,Ethenesulfonic acid methyl ester. Retrieved from [Link]

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. Retrieved from [Link]

  • Ampelli, C., et al. (2021).
  • Google Patents. (1981). Emulsion polymerization of ethylenically unsaturated monomers in hydroxy-terminated organic compounds. (CA1106989A).
  • Google Patents. (1997). Process of making a flexible polyurethane slab stock foam having superior feel, comfort, and wear characteristics. (EP0774485A2).
  • ResearchGate. (2022). Poly(acrylic acid-co-vinylsulfonic acid): Synthesis, characterization, and properties as polychelatogen. Retrieved from [Link]

  • ResearchGate. (2020). Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of "Methyl ethenesulfonate" in aqueous solutions

A Guide to Understanding and Managing Stability in Aqueous Solutions Welcome to the technical support center for Methyl Ethenesulfonate (MESV). This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Stability in Aqueous Solutions

Welcome to the technical support center for Methyl Ethenesulfonate (MESV). This resource is designed for researchers, scientists, and drug development professionals who utilize this reactive compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you anticipate, troubleshoot, and solve stability issues you may encounter. This guide is structured in a question-and-answer format to directly address common challenges.

Core Concepts: The Duality of MESV Reactivity

Before diving into specific issues, it's crucial to understand that the instability of methyl ethenesulfonate in aqueous solutions stems from two primary, and often competing, chemical pathways. The experimental conditions, particularly the pH and the presence of other molecules in your buffer, will determine which pathway predominates.

  • Hydrolysis: This is the reaction with water that cleaves the sulfonate ester bond. This process is highly dependent on pH, accelerating under strongly acidic or basic conditions. It results in the formation of methanesulfonic acid and methanol.[1][2]

  • Michael-Type Addition: The vinyl group of MESV is an electrophile, making it susceptible to attack by nucleophiles.[3][4] This is a critical pathway in many biological buffers, where nucleophilic species (like thiols or amines) are common. This reaction consumes the parent compound and forms covalent adducts.[5]

Understanding which of these pathways is likely occurring is the first step in effective troubleshooting.

Frequently Asked Questions (FAQs)

FAQ 1: I'm observing rapid loss of my methyl ethenesulfonate in a standard neutral pH buffer (e.g., Tris, HEPES with DTT). What is the likely cause?

Answer:

At or near neutral pH (pH 7-8), the hydrolysis of the sulfonate ester is generally slow.[1][6] If you are seeing rapid degradation, the cause is almost certainly a Michael-type addition reaction with a nucleophilic species present in your buffer system.

Causality Explained:

Vinyl sulfonates and related compounds are well-known Michael acceptors.[3][4] This means the double bond is "electron-poor" and readily reacts with "electron-rich" nucleophiles.

  • Thiols are highly reactive: If your buffer contains thiol-based reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, or biomolecules like glutathione (GSH), they will rapidly and covalently add across the vinyl group.[5][7]

  • Amines can be problematic: Buffers with primary or secondary amine groups, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are also nucleophilic and can react with the vinyl group, albeit typically slower than thiols.

This reaction forms a covalent adduct, consuming your active compound and generating a new chemical entity that may interfere with your experiment or lead to misinterpretation of results.

FAQ 2: How does pH impact the stability of methyl ethenesulfonate?

Answer:

The pH of your aqueous solution has a profound effect on the stability of the sulfonate ester bond through hydrolysis.

Causality Explained:

  • Neutral pH (approx. 6-8): In this range, hydrolysis is generally at its minimum rate. However, as discussed in FAQ 1, reactivity towards nucleophiles (Michael addition) can still be a major issue.

  • Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis can occur. While many simple sulfonate esters show some stability to moderately acidic conditions, strong acids and elevated temperatures will accelerate the breakdown of the ester bond.[8][9]

  • Basic Conditions (pH > 9): Base-catalyzed (alkaline) hydrolysis is a significant degradation pathway for sulfonate esters.[1] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic sulfur atom and leading to the cleavage of the ester linkage.

The diagram below illustrates the two primary degradation pathways for methyl ethenesulfonate.

G cluster_hydrolysis Pathway 1: Hydrolysis (pH Dependent) cluster_michael Pathway 2: Michael Addition (Nucleophile Dependent) MESV_H Methyl Ethenesulfonate (in H₂O) Products_H Ethenesulfonic Acid + Methanol MESV_H->Products_H Cleavage H_plus H⁺ (Acidic pH) H_plus->MESV_H Catalyzes OH_minus OH⁻ (Basic pH) OH_minus->MESV_H Attacks MESV_M Methyl Ethenesulfonate Product_M Covalent Adduct MESV_M->Product_M Nucleophile Nucleophile (e.g., R-SH, R-NH₂) Nucleophile->MESV_M Attacks Vinyl Group

Caption: Primary degradation pathways for Methyl Ethenesulfonate in aqueous media.

FAQ 3: I am seeing unexpected peaks in my LC-MS analysis. What might they be?

Answer:

Unexpected peaks are most likely adducts formed between methyl ethenesulfonate and components of your experimental medium. To identify them, you should look for masses corresponding to the molecular weight of MESV plus the molecular weight of a suspected nucleophile.

Common Adducts to Check For:

Reactant in MediumMolecular Weight (Da)Expected Adduct Mass (MESV MW ≈ 124.15 Da)
Dithiothreitol (DTT) 154.25~278.40 Da
Glutathione (GSH) 307.32~431.47 Da
Tris Buffer 121.14~245.29 Da
HEPES Buffer 238.30~362.45 Da (Note: HEPES is generally less reactive)
Cysteine residue (in protein) ~103.15 (as residue)Mass of protein + 124.15 Da

Troubleshooting Guides & Protocols

Guide 1: Selecting a Non-Nucleophilic Buffer System

The most effective way to improve stability is to choose a buffer system that does not react with the vinyl group.

Buffer Selection Workflow:

G start Start: Buffer Selection q1 Does your experiment require a reducing agent? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is a primary or secondary amine buffer required? ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no rec_thiol_free Use a non-thiol reducing agent (e.g., TCEP). ans1_yes->rec_thiol_free ans1_no->q2 warn_amine High risk of adduct formation. Quantify stability via protocol. ans2_yes->warn_amine rec_amine_free Use a non-amine buffer (e.g., Phosphate, MES, MOPS). ans2_no->rec_amine_free rec_thiol_free->q2 end_good Proceed with recommended buffer. Verify stability. rec_amine_free->end_good warn_amine->end_good

Caption: Decision workflow for selecting a MESV-compatible buffer system.

Recommended Buffers:

  • Phosphate buffers (e.g., PBS): Generally safe and non-nucleophilic.

  • MES (2-(N-morpholino)ethanesulfonic acid): Good for pH range 5.5-6.7.

  • MOPS (3-(N-morpholino)propanesulfonic acid): Good for pH range 6.5-7.9.

Recommended Reducing Agents:

  • TCEP (Tris(2-carboxyethyl)phosphine): An excellent choice as it is a non-thiol reducing agent and does not react with vinyl sulfonates.

Guide 2: Preparation and Handling of Stock Solutions

Improper storage can lead to degradation before your experiment even begins.

ParameterRecommendationRationale
Stock Solvent Anhydrous aprotic organic solvents (e.g., Acetonitrile, DMSO, DMF).Prevents hydrolysis and minimizes other reactions. Ensure solvent is truly anhydrous.
Storage Temperature Store at -20°C or -80°C.[10]Low temperatures dramatically slow the rate of all chemical reactions.
Handling Prepare single-use aliquots. Use inert gas (Argon or Nitrogen) to backfill vials.Minimizes exposure to atmospheric moisture and freeze-thaw cycles, which can introduce water.
Aqueous Solutions Prepare fresh immediately before use. Do not store aqueous working solutions.Due to the inherent reactivity in water, aqueous solutions are not stable long-term.
Protocol: Determining the Half-Life of Methyl Ethenesulfonate in an Aqueous Buffer

This protocol provides a self-validating system to assess stability under your specific experimental conditions using HPLC-UV.

1. Objective: To quantify the rate of degradation and determine the experimental half-life (t½) of methyl ethenesulfonate in a chosen buffer.

2. Materials:

  • Methyl ethenesulfonate

  • Anhydrous acetonitrile (ACN) for stock solution

  • Your chosen aqueous buffer

  • HPLC system with UV detector (detection wavelength ~210 nm)

  • C18 HPLC column

  • Autosampler vials

  • Timer

3. Methodology:

  • Step 1: Prepare Stock Solution

    • Prepare a concentrated stock solution of methyl ethenesulfonate (e.g., 100 mM) in anhydrous ACN. This is your t=0 standard . Store it at -20°C.

  • Step 2: Set up HPLC Method

    • Develop an isocratic or gradient HPLC method that gives a sharp, well-resolved peak for methyl ethenesulfonate.

    • Mobile Phase Example: Acetonitrile and Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: 210 nm.

    • Run time: ~5-10 minutes.

  • Step 3: Initiate the Reaction

    • At time t=0, dilute the stock solution into your pre-warmed (if applicable) aqueous buffer to the final desired concentration (e.g., 1 mM). Mix thoroughly.

    • Immediately withdraw the first sample (~100 µL), place it in an autosampler vial, and inject it onto the HPLC. This is your t=0 experimental sample .

  • Step 4: Time-Course Sampling

    • Continue to withdraw samples at regular intervals (e.g., 5, 15, 30, 60, 120, 240 minutes). The frequency should be adjusted based on the expected rate of reaction.

    • Inject each sample immediately after collection.

  • Step 5: Data Analysis

    • For each time point, record the peak area of the methyl ethenesulfonate peak.

    • Normalize the peak area at each time point (tₓ) to the peak area at t=0.

    • Plot the natural logarithm (ln) of the normalized peak area versus time.

    • If the reaction follows first-order kinetics (which is likely), the plot will be a straight line. The slope of this line is the negative of the rate constant (-k).

    • Calculate the half-life using the formula: t½ = 0.693 / k .

This protocol allows you to definitively know how stable your compound is under real-world conditions, providing crucial data for interpreting your primary experimental results. For more detailed analysis of potential degradation products, analytical methods such as LC-MS/MS can be employed.[11][12][13]

References
  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. RSC Chemical Biology.
  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules. [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development.
  • RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column. SIELC Technologies.
  • Selective Hydrolysis of Methanesulfonate Esters.
  • Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ioniz
  • Baran, P. S., et al. (2010).
  • Shaikh, T., et al. (2015). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF METHYL METHANE SULPHONATE, ETHYL METHANE SULPHONATE AND ISOPROPYL METHANE SULPHONATE IN RASAGILINE MESYLATE BY HEAD SPACE GAS CHROMATOGRAPHY. International Journal of Innovative Pharmaceutical Sciences and Research.
  • A Comparative Guide to Analytical Methods for the Quantific
  • Analytical Methods for Nitrosamine Impurities in Medical Products. Ministry of Food and Drug Safety, Republic of Korea.
  • Sulfonate Esters - How Real is the Risk? Product Quality Research Institute (PQRI).
  • Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization.
  • Baran, P. S., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. [Link]

  • Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
  • Vinyl Sulfonates: A Click Function for Coupling-and-Decoupling Chemistry and their Applications.
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • Multifunctional monomers based on vinyl sulfonates and vinyl sulfonamides for crosslinking thiol-Michael polymerizations: monomer reactivity and mechanical behavior. Semantic Scholar.
  • Kakadiya, P., et al. Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization.
  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation.
  • Sulfonation Reaction for the Synthesis of Anionic Surfactants for Enhanced Oil Recovery (EOR)
  • Methyl Methanesulfonate. PubChem, National Institutes of Health. [Link]

  • Application of Methylsulfone in Drug Discovery. PharmaBlock.
  • Trace analysis of residual methyl methanesulfonate, ethyl methanesulfonate and isopropyl methanesulfonate in pharmaceuticals by capillary gas chromatography with flame ionization detection.
  • Qian, M. G., et al. (2004). Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PubMed. [Link]

  • β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society.
  • Ethyl methanesulfonate – Knowledge and References. Taylor & Francis.
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
  • Effect of water on the formation of methyl methanesulfonate

Sources

Optimization

Introduction: The Regulatory Imperative for Controlling Methyl Ethenesulfonate

Answering the user's request.## Technical Support Center: Methyl Ethenesulfonate By-product Management Welcome to the technical support resource for managing methyl ethenesulfonate, a potential genotoxic impurity (PGI)....

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Methyl Ethenesulfonate By-product Management

Welcome to the technical support resource for managing methyl ethenesulfonate, a potential genotoxic impurity (PGI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the identification, control, and removal of this critical impurity. Our focus is on the causality behind experimental choices, ensuring scientifically sound and validated methodologies.

Methyl ethenesulfonate (MES) is the methyl ester of ethanesulfonic acid. As an alkyl sulfonate, it is classified as a potent alkylating agent. This chemical reactivity is the basis for significant safety concerns, as such compounds can interact with DNA, leading to mutations and potential carcinogenicity, even at trace levels.[1][2] Consequently, global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent controls for genotoxic impurities.[3]

The guiding principle for control is the International Council for Harmonisation (ICH) M7 guideline, which introduces the "Threshold of Toxicological Concern" (TTC).[4][5] For most PGIs, the TTC establishes an acceptable intake of 1.5 µg per day for lifetime drug exposure, a level associated with a negligible cancer risk.[2][4] This necessitates the development of highly sensitive analytical methods and robust control strategies to ensure patient safety and regulatory compliance.[4][6]

Frequently Asked Questions (FAQs): Formation & Prevention

This section addresses the most common questions regarding the origin of methyl ethenesulfonate impurities. Understanding the formation mechanism is the first and most critical step in prevention.

Q1: How is methyl ethenesulfonate by-product typically formed in a synthetic process?

A1: Methyl ethenesulfonate is most commonly formed through the reaction of ethanesulfonic acid (or a derivative like ethanesulfonyl chloride) with methanol.[7][8] This scenario frequently arises when methanol is used as a solvent or reagent in a process that also involves an ethanesulfonate moiety, such as in the formation of an active pharmaceutical ingredient (API) ethanesulfonate salt. The reaction is essentially an acid-catalyzed esterification.[7][9]

Q2: What specific reaction conditions favor the formation of this impurity?

A2: The formation of sulfonate esters is significantly influenced by the reaction environment. Key factors that promote formation include:

  • Presence of Strong Acid: The reaction requires a proton source to activate the alcohol for nucleophilic attack by the sulfonate anion.[7][10]

  • High Temperature: Increased temperature accelerates the reaction rate.

  • Low Water Content: Water can compete with the alcohol for reaction with the protonated sulfonic acid and can also hydrolyze the formed ester, shifting the equilibrium away from the product. Anhydrous conditions favor ester formation.[7][10]

  • High Concentrations: High concentrations of both the sulfonic acid and the alcohol will drive the reaction forward.[10]

Q3: What are the most effective strategies to prevent the formation of methyl ethenesulfonate?

A3: Preventing formation is the most robust control strategy. This is achieved by manipulating the reaction conditions to be unfavorable for esterification:

  • pH Control: The single most effective method is to neutralize the sulfonic acid. In the formation of an API salt, using a slight excess of the basic API ensures that no free sulfonic acid is available to catalyze the reaction. Studies have definitively shown that sulfonate esters cannot form, even at trace levels, if the acid is neutralized with a slight excess of base.[10]

  • Solvent Selection: If possible, avoid using lower alcohols like methanol as solvents in steps where free ethanesulfonic acid is present.

  • Temperature Control: Perform reactions at the lowest feasible temperature to minimize the rate of ester formation.

  • Strategic Use of Water: The presence of small amounts of water can dramatically reduce sulfonate ester formation by hydrolyzing the ester and solvating the acid catalyst.[7]

Troubleshooting Guide: By-product Identification & Analysis

Problem: My process uses both methanol and an ethanesulfonate source. I suspect methyl ethenesulfonate may be present in my material. How can I reliably detect and quantify it?

Logical Workflow for PGI Analysis

This workflow outlines the systematic approach to identifying and quantifying a potential genotoxic impurity.

PGI_Analysis_Workflow cluster_0 Phase 1: Assessment & Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Verification & Reporting Risk_Assessment Risk Assessment (ICH M7 Class Prediction, Process Review) Select_Method Select Analytical Method (GC-MS vs LC-MS) Risk_Assessment->Select_Method High Risk Sample_Prep Sample Preparation (Extraction / Derivatization) Select_Method->Sample_Prep Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Sample_Prep->Analysis Data_Review Data Review & Quantitation Analysis->Data_Review Validation Method Validation (Specificity, LoQ, Accuracy) Data_Review->Validation Report Report Findings vs. TTC Limit Validation->Report

Caption: Workflow for PGI Identification and Quantitation.

Recommended Analytical Methodologies

Due to the low concentration limits required (ppm or ppb level), highly sensitive and selective methods are necessary.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS/MS)

  • Principle: This is the preferred method for volatile or semi-volatile analytes like methyl ethenesulfonate. It offers excellent separation and sensitivity, especially when operated in Multiple Reaction Monitoring (MRM) mode.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve a precisely weighed amount of the API (e.g., 50 mg) in a suitable water-immiscible solvent like Dichloromethane (DCM) or Iso-octane.[2] For APIs soluble in water, a liquid-liquid extraction is required.

    • Standard Preparation: Prepare a stock solution of a certified methyl ethenesulfonate reference standard.[11] Perform serial dilutions in the same solvent as the sample to create a calibration curve (e.g., 1 ppb to 100 ppb).[2]

    • GC Conditions:

      • Column: Use a mid-polarity column, such as a DB-624 or similar, for good peak shape.

      • Injection: 1 µL, splitless mode.

      • Temperature Program: Start at a low temperature (e.g., 40°C) and ramp to a higher temperature (e.g., 240°C) to elute the analyte.

    • MS/MS Conditions:

      • Ionization: Electron Ionization (EI).

      • Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Select appropriate precursor and product ion transitions for methyl ethenesulfonate.

    • Quantitation: Calculate the concentration in the sample by comparing its response to the calibration curve, factoring in the initial sample weight and dilution.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Principle: Useful if the API is not soluble in GC-compatible solvents or if other non-volatile impurities are being monitored simultaneously.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve the API in a mobile-phase compatible solvent (e.g., a mixture of water and acetonitrile).[12]

    • Standard Preparation: Prepare calibration standards in the same diluent.

    • LC Conditions:

      • Column: A C18 reversed-phase column is typically effective.[12]

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[12]

      • Flow Rate: 0.2-0.5 mL/min.

    • MS/MS Conditions:

      • Ionization: Electrospray Ionization (ESI), positive mode.

      • Mode: MRM, monitoring for the specific transitions of methyl ethenesulfonate.

    • Quantitation: As with GC-MS/MS, quantify against a calibration curve.

Method 3: HPLC-UV with Derivatization

  • Principle: For labs without access to mass spectrometry. Methyl ethenesulfonate lacks a UV chromophore, so it must be reacted with a UV-active derivatizing agent before analysis.[1][13]

  • Step-by-Step Protocol:

    • Derivatizing Agent: Prepare a solution of a nucleophilic, UV-active reagent like N,N-diethyldithiocarbamate or sodium dibenzyldithiocarbamate.[1][13]

    • Reaction: Mix the sample solution with the derivatizing agent and heat to drive the reaction to completion (e.g., 80°C for 1 hour).[13] This reaction substitutes the sulfonate with the dithiocarbamate, creating a new molecule that absorbs UV light.

    • HPLC-UV Analysis: Analyze the resulting solution using a standard reversed-phase HPLC-UV system.

    • Quantitation: Quantify against standards that have undergone the same derivatization procedure.

Analytical Technique Typical Limit of Quantitation (LoQ) Primary Advantage Considerations
GC-MS/MS < 1 ppmHigh sensitivity and selectivity for volatile PGIs.Requires sample volatility; API must be soluble in appropriate solvents.
LC-MS/MS < 1 ppmVersatile for a wide range of APIs; no volatility requirement.[12]Potential for matrix effects (ion suppression) from the API.
HPLC-UV (Derivatization) ~0.6 ppmAccessible with standard lab equipment.[13]Indirect method; requires method development for the derivatization step.

Troubleshooting Guide: Removal and Remediation

Problem: Analysis has confirmed that methyl ethenesulfonate is present in my material above the acceptable limit (e.g., >10 ppm for an API with a 150 mg/day dose). What are my options for removal?

Decision Tree for PGI Removal

Use this decision tree to select the most appropriate remediation strategy based on your specific circumstances.

Removal_Strategy cluster_final Final API Remediation cluster_intermediate Intermediate Remediation Start PGI Level > Acceptable Limit Check_Stage Is this the Final API or an early Intermediate? Start->Check_Stage Final_API Final API Check_Stage->Final_API Final API Intermediate Intermediate Check_Stage->Intermediate Intermediate Purify Physical Purification (Recrystallization, Chromatography) Final_API->Purify Quench Chemical Quenching (Scavenging) Final_API->Quench Modify_Process Modify Subsequent Steps (Introduce a basic wash or pH adjustment) Intermediate->Modify_Process Purge Rely on Downstream Purge (Validate removal in later steps) Intermediate->Purge Verify Verify Removal (Re-analyze using validated method) Purify->Verify Quench->Verify Modify_Process->Verify Purge->Verify

Caption: Decision Tree for Selecting a PGI Removal Strategy.

Detailed Removal Protocols

Strategy 1: Physical Purification

  • Principle: These methods separate the impurity from the desired compound based on differences in physical properties like solubility or polarity.

  • Methods:

    • Recrystallization: If the API is a solid and has different solubility characteristics than methyl ethenesulfonate, recrystallization can be highly effective. Experiment with different solvent/anti-solvent systems to maximize the partitioning of the impurity into the mother liquor.

    • Chromatography: Preparative column chromatography can be used to separate the impurity, though this is often more resource-intensive and reserved for high-value materials or situations where other methods fail.[14]

    • Distillation: If the desired product is a liquid with a significantly different boiling point from methyl ethenesulfonate (Boiling Point ~203°C), distillation can be an effective purification method.[14]

Strategy 2: Chemical Quenching (Scavenging)

  • Principle: This approach involves adding a nucleophilic reagent to the process stream that reacts with and destroys the electrophilic methyl ethenesulfonate, converting it into a non-genotoxic and more easily removed substance.

  • Recommended Quenching Agent: Sodium Thiosulfate (Na₂S₂O₃)

    • Why it Works: Thiosulfate is a potent, non-basic nucleophile that rapidly reacts with alkylating agents. A study investigating the destruction of several alkylating agents found 1 M sodium thiosulfate to be the most effective, with a half-life for methyl methanesulfonate (a close analog) of just 0.60 minutes.[15] The reaction products are non-mutagenic.[15]

    • Step-by-Step Protocol:

      • Solubilization: Dissolve the crude API containing the MES impurity in a suitable solvent in which both the API and sodium thiosulfate have some solubility. Aqueous or mixed aqueous/organic systems often work well.

      • Stoichiometry: Add a molar excess of sodium thiosulfate (e.g., 5-10 equivalents relative to the estimated amount of MES impurity). A larger excess will drive the reaction faster.

      • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for a period determined by preliminary experiments (e.g., 1-4 hours).

      • Workup: After the reaction is complete, the resulting non-genotoxic by-products and excess thiosulfate can be removed through standard aqueous washes or recrystallization of the API.

      • Verification: Crucially, re-analyze the purified API using a validated analytical method (e.g., GC-MS/MS) to confirm that the MES level is below the acceptable limit.

  • Alternative Quenching Agent: Base Hydrolysis (e.g., NaOH)

    • Why it Works: Basic conditions promote the hydrolysis of the sulfonate ester back to ethanesulfonic acid and methanol.[15]

    • Considerations: This method should only be used if the API is stable to basic conditions. The high pH can cause degradation of the desired product. The protocol is similar to thiosulfate quenching but involves adding a base like 1 N NaOH and monitoring both the disappearance of MES and the stability of the API.

References

  • Control of Genotoxic Impurities as a Critical Quality Attribute. (2016). TAPI. [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025). ResolveMass Laboratories Inc. [Link]

  • Genotoxic impurities in pharmaceutical products. (2019). European Pharmaceutical Review. [Link]

  • PhRMA, USFDA, and EMA recommended acceptable qualification thresholds for genotoxic impurities in pharmaceuticals in clinical studies. ResearchGate. [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). PMC. [Link]

  • Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. (2017). Shimadzu. [Link]

  • M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2010). ICH. [Link]

  • Methyl Methanesulfonate. PubChem. [Link]

  • Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. (2017). PubMed. [Link]

  • Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. (2024). Organic Syntheses. [Link]

  • Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. SciSpace. [Link]

  • Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Semantic Scholar. [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. [Link]

  • Method for synthesizing ethylmethane sulfonate.
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). ACS Publications. [Link]

  • Reactions of the methanesulphonates of 2-aryl-2-(arylthio)ethanols and of 1-aryl-2-(arylthio)ethanols with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • API Purification. (2025). Pharmaceutical Technology. [Link]

  • RoC Profile: Methyl Methanesulfonate. National Toxicology Program (NTP). [Link]

  • Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Defense Technical Information Center. [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). The Journal of Organic Chemistry. [Link]

  • Use of sulfuric acid as an extractant in olefin sulfonation.
  • Elimination of pharmaceutical and chemical active substances in wastewater using AOP advanced oxidation UV oxidation. enviolet. [Link]

  • Evaluation of methods for destruction of some alkylating agents. PubMed. [Link]

  • Methanesulfonic Acid. PubChem. [Link]

  • Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. (2000). PubMed. [Link]

  • Reactivity-selectivity properties of reactions of carcinogenic electrophiles and nucleosides: influence of pH on site selectivity. PubMed. [Link]

  • Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media.
  • Determination of methyl and ethyl esters of methanesulfonic, benzenesulfonic and p-toluenesulfonic acids in active pharmaceutical ingredients by solid-phase microextraction (SPME) coupled to GC/SIM-MS. ResearchGate. [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). MDPI. [Link]

Sources

Troubleshooting

Overcoming low reactivity of "Methyl ethenesulfonate" with sterically hindered thiols

Topic: Overcoming Low Reactivity of Methyl Ethenesulfonate with Sterically Hindered Thiols For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Introduction Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Reactivity of Methyl Ethenesulfonate with Sterically Hindered Thiols For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet challenging reaction in organic synthesis: the thia-Michael addition of sterically hindered thiols to methyl ethenesulfonate. While methyl ethenesulfonate is an excellent Michael acceptor due to the powerful electron-withdrawing nature of the sulfone group, its reactivity can be significantly diminished when the thiol nucleophile is bulky.[1][2] This guide will explore the underlying causes of this low reactivity and provide a series of actionable strategies to drive your reaction to completion.

The Core Problem: Why Do Sterically Hindered Thiols React Poorly?

The thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, in this case, a vinyl sulfone. The reaction typically proceeds via two primary catalytic mechanisms: base-catalyzed or nucleophile-initiated.[3][4]

  • Base-Catalyzed Mechanism: A base deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). This anion then attacks the β-carbon of the vinyl sulfone.

  • Nucleophile-Initiated Mechanism: A nucleophilic catalyst (like a tertiary phosphine) attacks the vinyl sulfone first, creating a zwitterionic intermediate that is then attacked by the thiol.[3][4]

Steric hindrance, the spatial bulk around the sulfur atom of the thiol, poses a significant kinetic barrier to this reaction. The bulky substituents physically obstruct the approach of the sulfur nucleophile to the electrophilic β-carbon of methyl ethenesulfonate. This increases the activation energy of the reaction, leading to frustratingly slow reaction rates or, in some cases, no product formation at all.[5]

Visualizing the Mechanism and Steric Hindrance

Thia_Michael_Mechanism Figure 1: Thia-Michael Addition & Steric Hindrance cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Thiol Sterically Hindered Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation MES Methyl Ethenesulfonate Enolate Enolate Intermediate Base Base (B:) Thiolate->Enolate Nucleophilic Attack (Slowed by Steric Hindrance) Product Thioether Adduct Enolate->Product Proton Transfer HB Conjugate Acid (HB)

Caption: Base-catalyzed thia-Michael addition showing the rate-limiting step.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is completely stalled. I see only starting material after 24 hours. What's the first thing I should check?

A1: Catalyst, Catalyst, Catalyst. The uncatalyzed reaction between a thiol and a vinyl sulfone is often very slow. The first and most critical step is to ensure you are using an appropriate catalyst to generate the highly nucleophilic thiolate anion. For most applications, a base is the most straightforward choice.[6]

  • Insight: The pKa of a typical thiol is around 10-11. To effectively deprotonate it and create a sufficient concentration of the thiolate, you need a base with a conjugate acid pKa significantly higher than this. Without a base, the concentration of the reactive thiolate is negligible, and the reaction will not proceed at a practical rate.

Q2: I'm using a base (Triethylamine), but the reaction is still incredibly slow. What's wrong?

A2: Your base may not be strong enough. Triethylamine (TEA, pKa of conjugate acid ~10.7) is often insufficient for deprotonating thiols, especially hindered ones. The equilibrium will not strongly favor the formation of the thiolate. You need to switch to a stronger base to shift the equilibrium and increase the concentration of the active nucleophile.

  • Recommended Action: Switch to a stronger base such as 1,8-Diazabicycloundec-7-ene (DBU, pKa ~13.5 in MeCN) or potassium carbonate (K₂CO₃). In some cases, even stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) may be necessary, although care must be taken to avoid side reactions with other functional groups in your substrate.[7]

Q3: What is the difference between base catalysis and nucleophilic catalysis? When should I consider the latter?

A3: The key difference is what the catalyst activates. As discussed, a base catalyst activates the thiol by deprotonation. A nucleophilic catalyst , such as a tertiary phosphine (e.g., triethylphosphine), activates the methyl ethenesulfonate Michael acceptor.[4] The phosphine attacks the vinyl sulfone to form a phosphonium ylide intermediate, which is then readily attacked by the neutral thiol.

  • When to Use Nucleophilic Catalysis: Consider this route when your substrate is sensitive to strong bases or when base catalysis is proving ineffective. Tertiary phosphines are excellent catalysts for the thiol-Michael addition and often operate under very mild, neutral conditions.[3][4] This mechanism can sometimes be less sensitive to steric hindrance on the thiol compared to the base-catalyzed route.

Catalysis Type Mechanism Typical Catalysts Pros Cons
Base-Catalyzed Activates the thiol via deprotonation.DBU, K₂CO₃, NaOH, Et₃N[8]Simple, inexpensive catalysts.Can be incompatible with base-sensitive functional groups.
Nucleophilic Activates the vinyl sulfone.Tertiary Phosphines (e.g., PEt₃), DMAPMild, neutral conditions; highly efficient.Phosphine catalysts can be air-sensitive and more expensive.
Q4: I've switched to DBU, but my yield is still low. How can I further optimize the reaction conditions?

A4: Fine-tune your reaction parameters: Solvent, Temperature, and Concentration.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred. They can stabilize the charged intermediates (thiolate and enolate) without protonating them, thereby accelerating the reaction. Protic solvents, such as alcohols, can hydrogen-bond with the thiolate, reducing its nucleophilicity and slowing the reaction.[1]

  • Temperature: For sluggish reactions, increasing the temperature is a standard approach to overcome the activation energy barrier. Try heating the reaction to 50-80 °C. Monitor the reaction closely for potential side product formation or degradation at higher temperatures.

  • Concentration: Le Chatelier's principle applies. Increasing the concentration of the reactants can help drive the reaction forward. If solubility allows, running the reaction at a higher molarity (e.g., 0.5 M to 1.0 M) can significantly improve reaction rates.

Q5: Are there any alternative, less common strategies I can try if all else fails?

A5: Yes, consider heterogeneous or Lewis acid catalysis.

  • Heterogeneous Catalysis: Using a solid-supported basic catalyst, like Amberlyst® A21, can simplify product purification and sometimes offer unique reactivity.[6] The reaction can often be run under solvent-free (neat) conditions, which maximizes reactant concentration.[6] This is an environmentally friendly approach that is worth exploring.

  • Lewis Acid Catalysis: While less common for thia-Michael additions, Lewis acids (e.g., InBr₃, Bi(OTf)₃) can also catalyze the reaction.[9] The Lewis acid coordinates to the sulfone oxygens, making the β-carbon even more electrophilic and susceptible to attack by the (less nucleophilic) neutral thiol. This approach avoids the need for a strong base entirely.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Sluggish Reactions Start Sluggish or No Reaction Q_Catalyst Are you using a catalyst? Start->Q_Catalyst Add_Base Action: Add a base (e.g., DBU, K₂CO₃) Q_Catalyst->Add_Base No Q_Base_Strength Is the base strong enough? (e.g., using Et₃N) Q_Catalyst->Q_Base_Strength Yes Add_Base->Q_Base_Strength Re-evaluate Stronger_Base Action: Use a stronger base (e.g., DBU) Q_Base_Strength->Stronger_Base No Q_Optimize Have you optimized conditions? Q_Base_Strength->Q_Optimize Yes Stronger_Base->Q_Optimize Re-evaluate Optimize_Conditions Action: 1. Switch to Polar Aprotic Solvent (DMF, MeCN) 2. Increase Temperature (50-80 °C) 3. Increase Concentration Q_Optimize->Optimize_Conditions No Q_Alternative Still no success? Q_Optimize->Q_Alternative Yes Optimize_Conditions->Q_Alternative Re-evaluate Alternative_Methods Consider Advanced Strategies: - Nucleophilic Catalysis (PEt₃) - Heterogeneous Catalysis (Amberlyst®) - Lewis Acid Catalysis (InBr₃) Q_Alternative->Alternative_Methods Yes Success Reaction Successful Q_Alternative->Success No, reaction works! Alternative_Methods->Success Success!

Caption: A decision tree for troubleshooting difficult thia-Michael additions.

Experimental Protocols

General Protocol for a DBU-Catalyzed Thia-Michael Addition

This protocol is a starting point and should be optimized for your specific substrates.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the sterically hindered thiol (1.0 eq).

  • Dissolution: Dissolve the thiol in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, to a concentration of 0.5 M).

  • Addition of Reactant: Add the methyl ethenesulfonate (1.0 - 1.2 eq) to the solution.

  • Catalyst Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (0.1 - 0.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to remove the DBU catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether adduct.

References

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Strategic Vinyl Sulfone Nucleophile β‑Substitution Significantly Impacts Selectivity in Vinylogous Darzens and Aza-Darzens Reactions. Organic Letters. Available from: [Link]

  • Mechanistic insights into N- or P-centered nucleophile promoted thiol–vinylsulfone Michael addition. ResearchGate. Available from: [Link]

  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of thioethers through the reaction of aldehydes or carboxylic acids with thiols. ResearchGate. Available from: [Link]

  • Thia-Michael Reaction under Heterogeneous Catalysis. MDPI. Available from: [Link]

  • Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Thia-Michael Addition: An Emerging Strategy in Organic Synthesis. ResearchGate. Available from: [Link]

  • Proposed mechanism of nucleophilic attack on vinyl sulfones and the two-step kinetic model for enzyme inactivation. ResearchGate. Available from: [Link]

  • Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. PMC. Available from: [Link]

  • Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. ResearchGate. Available from: [Link]

  • Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water. Organic Chemistry Portal. Available from: [Link]

  • Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification. PubMed. Available from: [Link]

  • Expanding the Potential of Heteroaryl Vinyl Sulfones. PubMed. Available from: [Link]

  • Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • A New Method for Synthesis of Thioethers from Phenyl N-Sulfonamide. ChemRxiv. Available from: [Link]

  • Thiol-methylsulfone-based hydrogels for cell encapsulation: reactivity optimization of aryl. ChemRxiv. Available from: [Link]

  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. Available from: [Link]

  • Thiol‐Methylsulfone Crosslinked Hydrogels for Cell Encapsulation: Molecular Scale Modulation of Physiochemical Properties. PMC. Available from: [Link]

  • Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. ACS Publications. Available from: [Link]

  • A Predictive Model for Thiol Reactivity of N‑Heteroaryl α‑Methylene−γ-Lactams. PMC. Available from: [Link]

  • Thiol-Methylsulfone-Based Hydrogels for Cell Encapsulation: Reactivity Optimization of Aryl-Methylsulfone Substrate for Fine-Tunable Gelation Rate and Improved Stability. ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl Ethenesulfonate vs. Traditional Michael Acceptors: A Comparative Guide on Reactivity and Application

In the landscape of targeted covalent inhibitors (TCIs) and advanced polymer synthesis, selecting the optimal Michael acceptor requires a delicate balance between reactivity, selectivity, and stability. While acrylamides...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted covalent inhibitors (TCIs) and advanced polymer synthesis, selecting the optimal Michael acceptor requires a delicate balance between reactivity, selectivity, and stability. While acrylamides have historically dominated the TCI space (e.g., in FDA-approved EGFR inhibitors), the demand for targeting less nucleophilic residues or achieving rapid polymerization kinetics has driven the exploration of sulfur-based electrophiles.

This guide objectively compares the reactivity profile of methyl ethenesulfonate (MES) —a highly reactive vinyl sulfonate ester—against traditional acrylamides and vinyl sulfones, providing actionable experimental protocols for kinetic validation.

Mechanistic Grounding: The Reactivity Spectrum

The electrophilicity of a Michael acceptor is fundamentally governed by the electron-withdrawing group (EWG) conjugated to the vinyl system. The nature of this group dictates the partial positive charge on the


-carbon, directly influencing the kinetics of nucleophilic attack.
  • Acrylamides (Moderate Reactivity): The amide carbonyl provides moderate electron withdrawal. However, resonance donation from the amide nitrogen's lone pair partially dampens the electrophilicity of the

    
    -carbon. This results in a "soft" electrophile that is highly selective for highly nucleophilic, solvent-exposed cysteines, minimizing off-target toxicity.
    
  • Vinyl Sulfones (High Reactivity): The sulfonyl group (-SO₂R) is a pure electron-withdrawing group via both inductive and resonance effects, lacking the lone-pair donation seen in amides. This makes vinyl sulfones significantly more reactive, making them highly effective when deployed against parasitic cysteine proteases[1].

  • Vinyl Sulfonate Esters (Ultra-High Reactivity): In compounds like MES, the addition of an oxygen atom adjacent to the sulfonyl group (-OSO₂OR) maximizes the inductive electron-withdrawing capacity. Consequently, vinyl sulfonate esters exhibit extreme reactivity. Kinetic studies have demonstrated that vinyl sulfonate esters can be up to 3,000-fold more reactive toward thiols than their corresponding vinyl sulfonamides[1]. In polymer chemistry, MES is heavily utilized as a protected, highly reactive monomer in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to yield well-defined poly(vinyl sulfonate) architectures[2]. Furthermore, they serve as versatile tools for introducing sulfur-based leaving groups in complex organic synthesis[3].

Quantitative Reactivity Comparison

To contextualize the reactivity of MES, the following table summarizes the relative second-order rate constants (


) for thiol-Michael addition under physiological conditions (pH 7.4, 37 °C).
Electrophile ClassRepresentative CompoundRelative Thiol Reactivity (

)
Primary Application
Acrylamide N-Phenylacrylamide1x (Baseline)Targeted Covalent Inhibitors (Kinases)
Vinyl Sulfonamide N-Phenyl vinylsulfonamide~0.5x - 2xProtease Inhibitors
Vinyl Sulfone Phenyl vinyl sulfone~50x - 100xAnti-parasitic Covalent Inhibitors
Vinyl Sulfonate Ester Methyl ethenesulfonate (MES)~1,000x - 3,000xPolymer Synthesis (RAFT), Chemical Probes

Experimental Workflow: Kinetic Evaluation of Thiol-Michael Addition

To objectively compare MES with other electrophiles in your own laboratory, a time-resolved


H-NMR kinetic assay is the gold standard.

Expertise & Causality: We employ pseudo-first-order conditions (10- to 50-fold excess of glutathione) to simplify the complex bimolecular rate equation into a linear pseudo-first-order decay. Furthermore, strict pH control using a deuterated phosphate buffer is critical; the active nucleophile is the thiolate anion (


). Because the pKa of GSH is ~8.8, even a 0.1 pH deviation will drastically alter the active thiolate concentration and skew the observed rate.
Trustworthiness:  NMR provides a self-validating system. By directly monitoring the consumption of the vinyl protons and the appearance of the adduct, you ensure that hidden side reactions (e.g., ester hydrolysis of MES) are not falsely recorded as Michael addition events.
Step-by-Step Protocol
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer in

    
    . Adjust the pD to 7.4 (pH meter reading + 0.4) using KOD/DCl.
    
  • Reagent Stock Solutions:

    • Prepare a 20 mM stock of the Michael acceptor (e.g., MES, Acrylamide) in a miscible deuterated solvent (e.g.,

      
       or 
      
      
      
      , depending on solubility).
    • Prepare a 200 mM stock of reduced glutathione (GSH) in the

      
       buffer immediately before use to prevent air oxidation to the disulfide (GSSG).
      
  • Reaction Initiation: In a standard NMR tube, combine 500 µL of the GSH stock and 50 µL of the electrophile stock. The final concentrations will be ~18 mM GSH and ~1.8 mM electrophile (a 10:1 ratio).

  • Data Acquisition: Insert the tube into the NMR spectrometer pre-heated to 37 °C. Acquire standard 1D

    
    H-NMR spectra at fixed intervals (e.g., every 2 minutes for acrylamides; every 15 seconds for MES due to its rapid conversion).
    
  • Kinetic Extraction: Integrate the disappearing vinyl proton signals (typically between 5.5–6.5 ppm) relative to an internal standard (e.g., TSP). Plot

    
     versus time. The negative slope yields the pseudo-first-order rate constant (
    
    
    
    ). Divide
    
    
    by the actual GSH concentration to determine the second-order rate constant (
    
    
    ,
    
    
    ).

Strategic Selection of Michael Acceptors

The selection of an electrophile must be tailored to the target nucleophile's pKa, steric environment, and the required residence time of the covalent bond.

MichaelAcceptorSelection N1 Identify Target Nucleophile N2 Cysteine (Thiol) Soft Nucleophile N1->N2 N3 Lysine (Amine) Hard Nucleophile N1->N3 N4 Acrylamides Moderate Reactivity N2->N4 High Selectivity (e.g., Kinases) N5 Vinyl Sulfones High Reactivity N2->N5 Broad Targeting (e.g., Proteases) N6 Methyl Ethenesulfonate Ultra-High Reactivity N2->N6 Rapid Probe Labeling N3->N6 Overcomes Low Nucleophilicity

Workflow for selecting Michael acceptors based on target nucleophilicity and required reactivity.

  • When to use Acrylamides: For targeted covalent inhibitors requiring high selectivity and low off-target toxicity in systemic drug administration.

  • When to use Vinyl Sulfones: When targeting sterically hindered or less nucleophilic cysteines where acrylamides fail to achieve complete target occupancy.

  • When to use MES: In applications requiring rapid, quantitative conversion. This includes the synthesis of complex polymer architectures via RAFT[4] or the development of chemical probes for rapid proteomic profiling. Due to its extreme reactivity, MES is generally unsuitable for systemic oral drugs (due to rapid glutathione depletion) but serves as an unparalleled synthetic and diagnostic tool.

References

  • Dipeptidyl α-fluorovinyl Michael acceptors: Synthesis and activity against cysteine proteases. ResearchGate. 1

  • New Applications for Sulfur-Based Leaving Groups in Synthesis. UCL Discovery. 3

  • Free Radical Polymerization Kinetics of Vinylsulfonic Acid and Highly Acidic Properties of its Polymer. ResearchGate. 2

  • RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers. ResearchGate. 4

Sources

Comparative

Comparing "Methyl ethenesulfonate" and iodoacetamide for cysteine modification

The Definitive Guide: Methyl Ethenesulfonate (MES) vs. Iodoacetamide (IAA) for Cysteine Modification In modern proteomics, structural biology, and targeted covalent inhibitor (TCI) development, the precise and irreversib...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide: Methyl Ethenesulfonate (MES) vs. Iodoacetamide (IAA) for Cysteine Modification

In modern proteomics, structural biology, and targeted covalent inhibitor (TCI) development, the precise and irreversible modification of cysteine residues is a foundational technique. Because cysteine contains a highly nucleophilic thiolate group, it serves as the primary target for alkylation prior to mass spectrometry (LC-MS/MS) to prevent disulfide bond scrambling.

However, the choice of alkylating reagent dictates the fidelity of your downstream data. This guide provides a rigorous, data-driven comparison between the traditional workhorse—Iodoacetamide (IAA) —and an advanced vinyl sulfonate ester—Methyl Ethenesulfonate (MES) .

Mechanistic Causality: The "Why" Behind the Chemistry

To understand the performance differences between these two reagents, we must analyze their reactivity through the lens of Hard/Soft Acid-Base (HSAB) theory.

Iodoacetamide (IAA): The


 Alkylator 
IAA operates via a bimolecular nucleophilic substitution (

) mechanism. While the iodine atom is an excellent leaving group, the

-carbon of the acetamide is a relatively "hard" electrophile. At a neutral to slightly basic pH (7.5–8.5), the cysteine thiolate is the primary nucleophile. However, this hard electrophilic nature creates a kinetic vulnerability: if the reaction proceeds for too long, or if the reagent concentration is too high, IAA will indiscriminately alkylate "harder" nucleophiles. This results in notorious off-target modifications on the

-amino groups of lysines, the imidazole rings of histidines, and protein N-termini. Furthermore, the C–I bond is highly photolabile; exposure to ambient light generates iodine radicals that cause spurious oxidation of methionine and tryptophan residues.

Methyl Ethenesulfonate (MES): The Michael Acceptor MES is a highly specialized vinyl sulfonate ester[1]. It operates via a Michael addition mechanism. The strongly electron-withdrawing sulfonate group polarizes the adjacent vinyl double bond, creating a "soft" electrophile. According to HSAB theory, this soft electrophile forms a kinetically favored transition state exclusively with "soft" nucleophiles—namely, the cysteine thiolate. This strict "soft-soft" interaction ensures exquisite selectivity. Vinyl sulfonates act as mechanism-based probes that form stable thioether linkages via the addition of the active site cysteine onto the terminal carbon of the vinyl group, completely bypassing hard nucleophiles like amines[2]. Recent applications in covalent probe development have demonstrated that vinyl sulfonate warheads achieve complete and selective cysteine engagement even in complex cell lysates, outperforming traditional electrophiles[3].

Quantitative Data Comparison

The following table summarizes the physicochemical properties and experimental parameters of both reagents.

ParameterMethyl Ethenesulfonate (MES)Iodoacetamide (IAA)
Chemical Mechanism Michael Addition (Soft Electrophile)

Substitution (Hard Electrophile)
Primary Target Cysteine (-SH)Cysteine (-SH)
Off-Target Liability NegligibleHigh (Lys, His, N-termini)
Mass Shift (LC-MS/MS) +122.0036 Da+57.0215 Da
Optimal pH Range 7.0 – 8.07.5 – 8.5
Light Sensitivity Photostable (No protection needed)Highly Photolabile (Generates reactive radicals)
Reversibility Irreversible (Stable thioether bond)Irreversible (Stable thioether bond)

Self-Validating Experimental Protocols

As a standard of scientific integrity, every alkylation protocol must be a self-validating system. To achieve this, we spike the protein sample with a synthetic internal control peptide containing both a reactive cysteine and a lysine (e.g., Ac-Cys-Gly-Lys-Arg-NH2). The MS/MS readout of this peptide serves as an absolute indicator of reaction fidelity. Both reagents have been successfully utilized side-by-side to block reactive cysteines in structural studies of oxidation-sensing proteins[4], but their handling requirements differ drastically.

Protocol A: High-Fidelity Cysteine Alkylation using MES
  • Reduction: Incubate the protein sample (1 mg/mL) with 5 mM TCEP in 50 mM HEPES buffer (pH 7.5) for 30 minutes at 37°C. Causality: TCEP is utilized instead of DTT because TCEP lacks a thiol group, preventing it from competing with the protein cysteines for the MES reagent.

  • Alkylation: Add MES to a final concentration of 10 mM. Incubate for 45 minutes at room temperature. Causality: The soft electrophilic nature of MES allows for a slightly lower, more physiological pH (7.5) and ambient light conditions without risking radical formation or amine cross-reactivity.

  • Quenching: Add 20 mM DTT and incubate for 15 minutes. Causality: The excess free thiols in DTT rapidly scavenge any unreacted MES, preventing post-lysis modifications during downstream enzymatic digestion.

  • Validation: Analyze via LC-MS/MS. Filter for the +122.00 Da mass shift. The internal control peptide must show 100% Cys modification and 0% Lys modification.

Protocol B: Standard Cysteine Alkylation using IAA
  • Reduction: Incubate the protein sample with 5 mM TCEP in 50 mM Tris-HCl (pH 8.0) for 30 minutes at 37°C.

  • Alkylation (CRITICAL STEP): Add freshly prepared IAA to a final concentration of 10 mM. Immediately wrap the reaction tube in aluminum foil. Incubate for exactly 30 minutes at room temperature in the dark. Causality: Strict light exclusion is mandatory to prevent homolytic cleavage of the C–I bond. Exceeding the 30-minute window exponentially increases the rate of off-target lysine alkylation.

  • Quenching: Add 20 mM DTT and incubate for 15 minutes in the dark. Causality: Unquenched IAA will aggressively alkylate the trypsin used in downstream steps, destroying digestion efficiency and ruining the mass spectrometry run.

  • Validation: Analyze via LC-MS/MS. Filter for the +57.02 Da mass shift. Check the internal control peptide; acceptable thresholds for high-tier proteomics are typically <5% off-target Lys alkylation.

Logical Workflow Visualization

Cysteine_Modification_Workflow cluster_MES Methyl Ethenesulfonate (MES) cluster_IAA Iodoacetamide (IAA) Sample Native Protein Sample Reduction Reduction (TCEP/DTT) Yields Free Thiolates (-S⁻) Sample->Reduction MES_Add Add MES (pH 7.0-8.0) Soft Electrophile Reduction->MES_Add IAA_Add Add IAA (pH 7.5-8.5) Protect from Light Reduction->IAA_Add MES_Mech Michael Addition Strict Soft-Soft Match MES_Add->MES_Mech MES_Result 100% Cys Selectivity (+122.00 Da) MES_Mech->MES_Result Quench Quench (Excess DTT) MES_Result->Quench IAA_Mech SN2 Substitution Hard/Soft Mismatch IAA_Add->IAA_Mech IAA_Result Cys + Off-Target (Lys/His) (+57.02 Da) IAA_Mech->IAA_Result IAA_Result->Quench Validation LC-MS/MS Validation (Self-Validating Internal Standard) Quench->Validation

Logical workflow comparing MES and IAA cysteine modification pathways and MS validation.

References

1.[2] Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC -[Link] 2.[4] The Pseudomonas aeruginosa multidrug efflux regulator MexR uses an oxidation-sensing mechanism | PNAS -[Link] 3.[3] Covalent Probes To Capture Legionella pneumophila Dup Effector Enzymes | Journal of the American Chemical Society -[Link] 4.[1] RAFT Polymerization of Vinyl Sulfonate Esters for the Controlled Synthesis of Poly(lithium vinyl sulfonate) and Sulfonated Block Copolymers - ResearchGate -[Link]

Sources

Validation

A Senior Application Scientist's Guide: Methyl Ethenesulfonate vs. N-Ethylmaleimide for Thiol Alkylation

In the landscape of chemical biology and proteomics, the precise and stable modification of protein thiols is a foundational technique. Cysteine's unique nucleophilic thiol group serves as a prime target for attaching pr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical biology and proteomics, the precise and stable modification of protein thiols is a foundational technique. Cysteine's unique nucleophilic thiol group serves as a prime target for attaching probes, crosslinkers, and therapeutic payloads. The choice of alkylating agent is a critical decision that dictates the specificity, stability, and ultimate success of these conjugations. This guide provides an in-depth comparison of two prominent thiol-reactive chemistries: the well-established N-ethylmaleimide (NEM) and the robust vinyl sulfone class of reagents, represented here by compounds like methyl ethenesulfonate and methyl vinyl sulfone.

We will move beyond a simple catalog of features to explore the causality behind experimental choices, empowering researchers to select the optimal reagent for their specific application, from preserving protein states for mass spectrometry to constructing stable antibody-drug conjugates.

The Cornerstone Reagent: N-Ethylmaleimide (NEM)

N-ethylmaleimide is arguably the most widely used reagent for cysteine modification. Its popularity stems from its high reactivity and selectivity for thiols under specific and mild conditions.

Mechanism of Action: A Michael Addition

NEM reacts with thiols via a Michael-type addition. The deprotonated thiolate anion (S⁻), a potent nucleophile, attacks one of the carbons of the electron-deficient alkene in the maleimide ring. This reaction forms a stable, covalent thioether bond.[1][2]

Caption: Reaction mechanism of N-ethylmaleimide with a protein thiol.

Reactivity and Specificity: The Critical Role of pH

The reaction between NEM and thiols is highly pH-dependent. The optimal pH range is narrow, typically between 6.5 and 7.5.[3][4] This is a direct consequence of the pKa of the cysteine thiol group (typically ~8.3-8.6).

  • Below pH 6.5: The thiol group (R-SH) is predominantly protonated. It is a poor nucleophile, and the reaction rate is significantly reduced.

  • Within pH 6.5 - 7.5: A sufficient population of the reactive thiolate form (R-S⁻) exists to drive a rapid reaction. In this window, NEM exhibits excellent specificity for cysteines, as other potential nucleophiles like the ε-amino group of lysine (pKa ~10.5) remain protonated and unreactive.[5]

  • Above pH 7.5: The concentration of the reactive thiolate increases, but so does the reactivity of other nucleophiles. At alkaline pH, NEM can react with amines (lysine) and undergo hydrolysis of its imide ring, which inactivates the reagent.[1]

The reaction kinetics are generally fast, with conjugation often reaching completion in under two hours at room temperature.[6]

The Robust Alternative: Vinyl Sulfones (e.g., Methyl Ethenesulfonate)

Vinyl sulfones, including methyl ethenesulfonate and methyl vinyl sulfone, represent another class of Michael acceptors for thiol alkylation. They are known for forming exceptionally stable bonds.

Mechanism of Action: Irreversible Thioether Formation

Similar to NEM, the reaction proceeds through a nucleophilic Michael addition. The thiolate attacks the β-carbon of the vinyl group, forming a highly stable thioether linkage. The resulting S-(beta-ethylsulfonyl)-modified cysteine is resistant to cleavage under typical biological conditions.[7]

Caption: Reaction mechanism of a vinyl sulfone with a protein thiol.

Reactivity and Specificity

Vinyl sulfones are potent alkylating agents. While highly reactive towards thiols, they can exhibit broader reactivity than NEM. Under physiological or slightly alkaline conditions, they have been shown to react with the amino groups of lysine and the imidazole ring of histidine.[7] This makes careful control of reaction conditions crucial if cysteine-specificity is the primary goal. The reaction is generally favored at a pH of 7-8.[8]

A related class of reagents, methanethiosulfonates (MTS), such as S-methyl methanethiosulfonate (MMTS), also react specifically with thiols.[9] However, they form a disulfide bond, which is reversible, and can suffer from a side reaction leading to reagent dimerization, which can limit labeling efficiency.[10][11]

Head-to-Head Comparison: Performance Metrics

The choice between NEM and a vinyl sulfone hinges on the experimental priorities: speed and specificity versus absolute bond stability.

FeatureN-Ethylmaleimide (NEM)Methyl Ethenesulfonate / Vinyl Sulfone
Reaction Type Michael AdditionMichael Addition
Primary Target Cysteine ThiolsCysteine Thiols
Optimal pH 6.5 - 7.5[3][4]7.0 - 8.0[8]
Reaction Speed Fast (minutes to <2 hours)[6]Moderate to Fast
Bond Stability Generally stable, but susceptible to retro-Michael reaction (reversibility) in the presence of excess thiols.[4][12]Highly stable and considered irreversible under physiological conditions.[8]
Specificity High for thiols within the optimal pH range.[1][13]Good for thiols, but can show off-target reactivity with lysine and histidine at higher pH.[7]
Key Side Reactions Hydrolysis at pH > 7.5; reaction with amines at alkaline pH; thiazine rearrangement with N-terminal cysteines.[1][14]Off-target alkylation of other nucleophilic residues (lysine, histidine).[7]
Common Uses Blocking thiols in proteomics, enzyme inhibition, probing cysteine function.[2][13]Creating highly stable bioconjugates (e.g., ADCs), hydrogel formation.[8]

Decision Workflow: Choosing the Right Reagent

To assist in the selection process, the following decision tree outlines key experimental considerations.

Decision_Tree A What is the primary goal? B Preserve protein state for MS / Probe function A->B Functional Proteomics C Create a highly stable, permanent conjugate (e.g., ADC) A->C Bioconjugation D Is highest specificity for Cys critical? B->D I Is the conjugate exposed to high concentrations of other thiols (e.g., GSH in vivo)? C->I E Use N-Ethylmaleimide (NEM) D->E Yes F Can you tolerate potential off-target modification? D->F No G Use Methyl Ethenesulfonate / Vinyl Sulfone F->G Yes H Consider alternative chemistry or extensive purification F->H No I->F No J NEM adduct may be unstable (retro-Michael). Consider Vinyl Sulfone. I->J Yes J->G

Caption: Decision tree for selecting a thiol alkylating agent.

Experimental Protocols

The following are generalized protocols. Researchers must optimize reagent concentrations, reaction times, and purification methods for their specific protein and application.

Protocol 1: General Thiol Alkylation with N-Ethylmaleimide (NEM)

This protocol is designed for blocking cysteine residues in a purified protein sample.

  • Protein Preparation:

    • Prepare the protein in a suitable buffer, such as 100 mM phosphate buffer, pH 7.0. Ensure the buffer is free of primary amines (e.g., Tris) if working at the upper end of the pH range.

    • If necessary, reduce existing disulfide bonds by incubating the protein with a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.[15] Note: DTT or β-mercaptoethanol contain thiols and must be removed prior to adding NEM.

  • Reagent Preparation:

    • Prepare a fresh stock solution of NEM (e.g., 100 mM) in an anhydrous, amine-free solvent like DMSO or DMF immediately before use.[15]

  • Alkylation Reaction:

    • Add a 5- to 20-fold molar excess of the NEM stock solution to the protein solution. The optimal excess should be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching:

    • Quench any unreacted NEM by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 2-5 times the initial NEM concentration. Incubate for 15 minutes.

  • Purification:

    • Remove excess NEM and quenching reagent from the labeled protein using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[16]

Protocol 2: Protein Conjugation with Methyl Vinyl Sulfone

This protocol outlines a general procedure for creating a stable protein conjugate.

  • Protein Preparation:

    • Prepare the protein in a buffer such as 100 mM HEPES or phosphate buffer at pH 7.5.

    • Reduce disulfide bonds as described in Protocol 1, ensuring complete removal of the reducing agent before proceeding.

  • Reagent Preparation:

    • Prepare a fresh stock solution of methyl vinyl sulfone (or other vinyl sulfone derivative) in an anhydrous solvent like DMSO.

  • Alkylation Reaction:

    • Add a 10- to 50-fold molar excess of the vinyl sulfone reagent to the protein solution.

    • Incubate the reaction for 4 hours at room temperature or overnight at 4°C. Reaction progress should be monitored (e.g., by LC-MS) to determine the optimal time and avoid off-target reactions.

  • Quenching:

    • Quench the reaction by adding a thiol-containing reagent like N-acetyl cysteine to scavenge any unreacted vinyl sulfone.

  • Purification:

    • Purify the conjugated protein from excess reagents using size-exclusion chromatography, dialysis, or another appropriate chromatographic method based on the protein's properties.[16] The extent of labeling should be confirmed by mass spectrometry.

Conclusion and Expert Recommendations

Both N-ethylmaleimide and methyl ethenesulfonate (and related vinyl sulfones) are powerful tools for thiol alkylation, but they are not interchangeable.

  • N-Ethylmaleimide (NEM) remains the gold standard for applications demanding high specificity for cysteine residues under mild conditions, such as blocking thiols for mass spectrometry or probing the functional role of cysteines in enzymes.[2][17] Its primary drawback is the potential for the thioether adduct to undergo a retro-Michael reaction, making it less ideal for applications requiring absolute, long-term stability in a thiol-rich environment.

  • Methyl Ethenesulfonate / Vinyl Sulfones excel where the formation of a robust, essentially irreversible thioether bond is the paramount concern. This makes them a superior choice for the development of stable antibody-drug conjugates or for crosslinking hydrogels.[8] However, this stability comes at the cost of potentially lower specificity, requiring more rigorous control over reaction conditions and thorough characterization of the final product to check for off-target modifications.[7]

Ultimately, the optimal choice is dictated by the specific demands of the experiment. By understanding the underlying chemical principles, reaction kinetics, and potential side reactions of each reagent, researchers can make an informed decision that ensures the integrity and success of their work.

References

  • The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Canadian Journal of Chemistry.
  • N-Ethylmaleimide - Wikipedia. Wikipedia.
  • N-Ethylmaleimide – description and applic
  • Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners. PubMed.
  • Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners. Scilit.
  • Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics.
  • Assay of thiols and disulfides based on the reversibility of N-ethylmaleimide alkylation of thiols combined with electrolysis. PubMed.
  • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. Semantics Scholar.
  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - Kinam Park. Kinam Park's Website.
  • Effects of pH on the measurement of aminothiols and sulfide using NEM... - ResearchGate.
  • N-ethylmaleimide: Significance and symbolism. ScienceDirect.
  • THE KINETICS OF REACTION BETWEEN L-CYSTEINE HYDROCHLORIDE AND SOME MALEIMIDES - Canadian Science Publishing. Canadian Science Publishing.
  • The Michael Addition: An In-Depth Technical Guide to the Reactivity of Maleimide Groups with Thiols - Benchchem. Benchchem.
  • Diagram for the application of N-ethylmaleimide (NEM)... - ResearchGate.
  • Some Reactions of N-Ethylmaleimide1. Journal of the American Chemical Society.
  • Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins - PMC. Europe PMC.
  • Characterization of N-ethylmaleimide-sensitive thiol groups required for the GTP-dependent fusion of endoplasmic reticulum membranes - PMC. Europe PMC.
  • Development of Novel Maleimide Reagents for Protein Modific
  • Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfon
  • Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC. Europe PMC.
  • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent - PMC. Europe PMC.
  • Thiol‐Methylsulfone Crosslinked Hydrogels for Cell Encapsulation: Molecular Scale Modulation of Physiochemical Properties - PMC. Europe PMC.
  • Protocol: Maleimide Labeling of Protein Thiols - Biotium. Biotium.
  • n-ethyl maleimide: Topics by Science.gov. Science.gov.
  • A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide - Benchchem. Benchchem.
  • Mass spectrometry-based quantification of the cellular response to methyl methanesulfonate tre
  • Methyl methanesulfonate – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
  • Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PMC. Europe PMC.
  • Protein reactions with methyl and ethyl vinyl sulfones. PubMed.
  • N-ethylmaleimide (NEM) alkylation assay to determine the level of... - ResearchGate.
  • Does S-Methyl Methanethiosulfonate Trap the Thiol-Disulfide St
  • Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions - MDPI. MDPI.
  • S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUG
  • The Thiol-Maleimide Reaction: A Guide - Bachem. Bachem.
  • Methylation and ethylation of uridylic acid and thymidylic acid. Reactivity of the ring and phosphate as a function of pH and alkyl group. PubMed.
  • The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC. Europe PMC.
  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed.
  • Base alterations in yeast induced by alkylating agents with differing Swain-Scott substr
  • Mass Spectrometry of Protein Post-Translational Modific
  • Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjug
  • Application Notes and Protocols for Peptide and Protein Modification using 2,2-Dimethylbut-3-ynoyl Chloride - Benchchem. Benchchem.
  • Structural and dynamical characterization of the pH-dependence of the pectin methylesterase–pectin methylesterase inhibitor complex - PMC. Europe PMC.
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation.

Sources

Comparative

A Comparative Guide to Analytical Methods for Validating Methyl Ethenesulfonate Protein Modification

For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount. Covalent modifications by reactive molecules can profoundly alter protein structure, fu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount. Covalent modifications by reactive molecules can profoundly alter protein structure, function, and immunogenicity. Methyl ethenesulfonate (MES), a reactive electrophile, represents a class of compounds capable of such modifications. This guide provides an in-depth comparison of analytical methods to validate and characterize protein modifications induced by MES, focusing on the principles, experimental workflows, and data interpretation.

The Chemistry of Methyl Ethenesulfonate Modification

Methyl ethenesulfonate (CH₂=CHSO₃CH₃) is a Michael acceptor, making it susceptible to nucleophilic attack by amino acid side chains in proteins. The primary targets for MES adduction are the nucleophilic residues, with the reactivity order generally being Cysteine > Histidine > Lysine. The modification results in the addition of a methylsulfonylethyl group to the amino acid residue. Understanding this reactivity is crucial for designing validation strategies.

Core Analytical Strategy: A Multi-Faceted Approach

A robust validation of MES-induced protein modification relies on a multi-pronged analytical approach, with mass spectrometry at its core. This is complemented by techniques that assess the structural and functional consequences of the modification.

cluster_0 Core Analytical Workflow MS Mass Spectrometry (MS) Structural Structural Analysis MS->Structural Informs on structural changes Functional Functional Assays MS->Functional Correlates modification with function

Caption: A multi-faceted approach for validating protein modifications.

I. Mass Spectrometry: The Gold Standard for Identification and Site-Localization

Mass spectrometry (MS) is the cornerstone for identifying and localizing protein modifications due to its high sensitivity and specificity.[1][2] Both "bottom-up" and "top-down" proteomics approaches can be employed.

A. Bottom-Up Proteomics Workflow

The bottom-up approach is the most common method for identifying post-translational modifications.[3] It involves the enzymatic digestion of the modified protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_1 Bottom-Up Proteomics Workflow Protein MES-Modified Protein Digestion Trypsin Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC LC Separation Peptides->LC MS1 MS1 Scan (Precursor Mass) LC->MS1 MS2 MS/MS Fragmentation (Product Ions) MS1->MS2 Analysis Data Analysis & Site Identification MS2->Analysis

Caption: Workflow for bottom-up proteomics analysis of MES-modified proteins.

  • Protein Digestion:

    • Treat the purified MES-modified protein with a protease, typically trypsin.

    • Incubate at 37°C for 4-16 hours.

  • Peptide Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptides onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation in MS/MS scans.[2]

  • Data Analysis:

    • Search the MS/MS spectra against a protein sequence database using software like MaxQuant, Proteome Discoverer, or open-source tools.

    • Specify the mass shift corresponding to the MES modification (+106.0034 Da for the addition of C₃H₆O₂S) as a variable modification.

The primary output is the identification of peptides with the specific mass shift of the MES adduct. The MS/MS spectrum will contain fragment ions (b- and y-ions) that allow for the precise localization of the modification to a specific amino acid residue.

ParameterExpected ResultInterpretation
Precursor Mass Shift +106.0034 DaIndicates the presence of the MES modification on the peptide.
MS/MS Fragmentation Series of b- and y-ions with a +106.0034 Da shiftPinpoints the exact amino acid residue that is modified.
Site Occupancy Quantitative comparison of modified vs. unmodified peptide intensitiesDetermines the stoichiometry of the modification at a specific site.
B. Top-Down Proteomics: Analyzing the Intact Protein

Top-down proteomics analyzes the intact modified protein, providing a complete picture of all modifications on a single protein molecule.[3] This approach is particularly useful for characterizing multiple modifications and avoiding artifacts that can arise from enzymatic digestion.

cluster_2 Top-Down Proteomics Workflow Intact_Protein Intact MES-Modified Protein Infusion Direct Infusion or LC Intact_Protein->Infusion MS_Analysis High-Resolution MS Infusion->MS_Analysis Fragmentation Gas-Phase Fragmentation (ETD, ECD) MS_Analysis->Fragmentation Data_Analysis Spectral Deconvolution & Site Localization Fragmentation->Data_Analysis

Caption: Workflow for top-down proteomics analysis of MES-modified proteins.

  • Sample Preparation:

    • Purify the MES-modified protein and ensure it is in a volatile buffer compatible with mass spectrometry.

  • Mass Spectrometry:

    • Introduce the intact protein into a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap) via direct infusion or liquid chromatography.

    • Fragment the intact protein in the gas phase using electron-transfer dissociation (ETD) or electron-capture dissociation (ECD), which are non-ergodic fragmentation methods that preserve labile modifications.

  • Data Analysis:

    • Deconvolute the complex spectra to determine the accurate mass of the intact protein and its fragments.

    • Map the fragment ions to the protein sequence to localize the modification sites.

Top-down MS provides the exact mass of the intact protein, confirming the number of MES adducts. The fragmentation data then localizes these modifications.

ParameterExpected ResultInterpretation
Intact Mass Shift Multiples of +106.0034 DaIndicates the total number of MES modifications on the protein.
Fragment Ion Series c- and z-ions with a +106.0034 Da shiftLocalizes the modification sites on the protein backbone.

II. Complementary Analytical Techniques

While mass spectrometry is powerful, a comprehensive validation should include methods that assess the consequences of the modification.

A. Circular Dichroism (CD) Spectroscopy: Assessing Structural Changes

CD spectroscopy is a rapid and sensitive technique for monitoring changes in the secondary and tertiary structure of a protein upon modification.

  • Sample Preparation:

    • Prepare solutions of both the unmodified and MES-modified protein at the same concentration in a suitable buffer.

  • Data Acquisition:

    • Acquire far-UV (190-250 nm) CD spectra to assess secondary structure (alpha-helix, beta-sheet content).

    • Acquire near-UV (250-350 nm) CD spectra to probe the tertiary structure.

  • Data Analysis:

    • Compare the spectra of the modified and unmodified proteins. Significant differences indicate a conformational change induced by the MES modification.

Spectral RegionUnmodified ProteinMES-Modified ProteinInterpretation
Far-UV CD Characteristic spectrum for the native foldAltered spectrumChange in secondary structure content.
Near-UV CD Defined peaks from aromatic residuesChanges in peak position or intensityAlterations in the tertiary structure.
B. Functional Assays: Linking Modification to Activity

If the protein of interest has a known biological function (e.g., enzymatic activity, receptor binding), a functional assay is essential to determine the impact of the MES modification.

  • Assay Setup:

    • Prepare reaction mixtures containing a known concentration of the substrate and varying concentrations of the unmodified or MES-modified enzyme.

  • Data Acquisition:

    • Measure the initial reaction rates at each enzyme concentration by monitoring product formation or substrate depletion over time.

  • Data Analysis:

    • Determine the kinetic parameters (Km and Vmax) for both the unmodified and modified enzyme by fitting the data to the Michaelis-Menten equation.

Kinetic ParameterUnmodified EnzymeMES-Modified EnzymeInterpretation
Vmax Baseline valueDecreasedModification impairs catalytic efficiency.
Km Baseline valueIncreasedModification reduces substrate binding affinity.

Conclusion

Validating protein modification by methyl ethenesulfonate requires a multi-faceted analytical strategy. High-resolution mass spectrometry, in both bottom-up and top-down approaches, is indispensable for the definitive identification and site-localization of the adduct. Complementary techniques such as circular dichroism and functional assays provide crucial information on the structural and biological consequences of the modification. By integrating these methods, researchers can achieve a comprehensive understanding of the impact of MES on protein structure and function, which is critical for drug development and safety assessment.

References

  • Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol Modifications - PMC. Available at: [Link]

  • Differential adduction of proteins vs. deoxynucleosides by methyl methanesulfonate and 1-methyl-1-nitrosourea in vitro - PubMed. Available at: [Link]

  • Alkylation, Protein - AOP-Wiki. Available at: [Link]

  • Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Alkylating agent methyl methanesulfonate (MMS) induces a wave of global protein hyperacetylation: Implications in cancer cell death | Request PDF - ResearchGate. Available at: [Link]

  • Sulfonation modification of peptides and their protective effect on angiotensin II-induced HK-2 cell injury - PMC. Available at: [Link]

  • A chemical approach for detecting sulfenic acid-modified proteins in living cells - PMC. Available at: [Link]

  • Isolation and characterization of proteins cross-linked to DNA by the antitumor agent methylene dimethanesulfonate and its hydrolytic product formaldehyde - PubMed. Available at: [Link]

  • Characterization and quantitation of protein adducts using mass spectrometry. Available at: [Link]

  • Sulfonation and Molecular Action | Endocrine Reviews | Oxford Academic. Available at: [Link]

  • Synthesis of N-Methyl a-Amino Acids via Methylation and Cleavage of 4-Nitrobenzenesulfonamide (Nbs) Derivatives. Available at: [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - MDPI. Available at: [Link]

  • Methyl methanesulfonate – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Multi-adductomics: Advancing mass spectrometry techniques for comprehensive exposome characterization - PMC. Available at: [Link]

  • Current Status of Analytical Techniques for Characterization of Protein Stability. Available at: [Link]

  • Mass spectrometric investigation of protein alkylation by the RNA footprinting probe kethoxal. Available at: [Link]

  • Sulfation, the up-and-coming post-translational modification: Its role and mechanism in protein-protein interaction - Johns Hopkins University. Available at: [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - MDPI. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole - Organic Chemistry Portal. Available at: [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed. Available at: [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry - bioRxiv. Available at: [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Amino Acid Conjugates of Mefenamic Acid. Available at: [Link]

  • Decoding the Protein Methylome: Identification, Validation, and Functional Insights - PMC. Available at: [Link]

  • Methyl ethenesulfonate | C3H6O3S | CID 12260019 - PubChem. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Analysis of Proteins Modified by Methyl Ethenesulfonate

This guide provides a comprehensive technical analysis of Methyl Ethenesulfonate (MES) as a cysteine-reactive probe for mass spectrometry-based proteomics. Executive Summary Methyl ethenesulfonate (MES), also known as me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Methyl Ethenesulfonate (MES) as a cysteine-reactive probe for mass spectrometry-based proteomics.

Executive Summary

Methyl ethenesulfonate (MES), also known as methyl vinylsulfonate, is a vinyl sulfonate ester used for the selective alkylation of cysteine residues. Unlike the reversible disulfide formation by Methyl Methanethiosulfonate (MMTS) or the standard carbamidomethylation by Iodoacetamide (IAA), MES reacts via an irreversible Michael addition .

This guide details the chemical mechanism, mass spectrometric characteristics, and experimental advantages of MES, providing a direct comparison to industry-standard alkylating agents.

Chemical Basis & Mechanism[1]
1.1 The Reagent
  • Chemical Name: Methyl ethenesulfonate (Methyl vinylsulfonate)

  • Formula:

    
    
    
  • Monoisotopic Mass: 122.0038 Da

  • Reactivity Profile: Soft electrophile (Michael acceptor).

1.2 Reaction Mechanism

MES targets the thiolate anion (


) of reduced cysteine residues. The nucleophilic sulfur attacks the 

-carbon of the vinyl group, forming a stable thioether bond. Unlike maleimides, which can undergo ring hydrolysis or exchange, the vinyl sulfonate adduct is chemically robust.

Reaction Scheme:



Mass Shift Calculation:

  • Added Mass: +122.0038 Da (Monoisotopic)

  • Net Charge Change: 0 (The methyl ester remains neutral under standard conditions; however, hydrolysis to the sulfonate anion is possible at high pH or prolonged incubation, see Stability).

Comparative Analysis: MES vs. Alternatives

The following table contrasts MES with the "Gold Standard" Iodoacetamide (IAA) and other common probes.

FeatureMethyl Ethenesulfonate (MES) Iodoacetamide (IAA) N-Ethylmaleimide (NEM) Methyl Methanethiosulfonate (MMTS)
Mass Shift (

m)
+122.004 Da +57.021 Da+125.048 Da+45.988 Da
Reaction Type Michael Addition (Irreversible)

Substitution (Irreversible)
Michael Addition (Irreversible)Thiol-Disulfide Exchange (Reversible)
Selectivity High for Cys (Soft electrophile)Moderate (Reacts with Lys/N-term at high pH)High for CysHigh for Cys
Stereochemistry Achiral Product (Single Peak)Achiral ProductChiral Center Created (Can split peaks)Achiral Product
Stability High (Thioether)High (Thioether)Moderate (Ring hydrolysis)Low (Reducing agents reverse it)
MS Fragmentation Neutral loss of

possible
StableStableLoss of

Key Advantages of MES:
  • No Diastereomers: Unlike NEM, which creates a new chiral center upon reaction (leading to peak splitting in LC-MS), MES forms a flexible, achiral linear chain. This simplifies chromatograms and quantification.

  • Specificity: As a vinyl sulfonate, MES is less prone to off-target alkylation of lysine or N-termini compared to haloacetamides (IAA/CAA) when pH is strictly controlled (7.0–8.0).

  • Irreversibility: Unlike MMTS, the MES modification survives reducing conditions, allowing for downstream processing that requires reducing agents.

Experimental Protocol

Objective: Complete alkylation of cysteine residues in a complex protein mixture for bottom-up proteomics.

Reagents:

  • Lysis Buffer: 8 M Urea or 2% SDS in 50 mM HEPES, pH 8.0.

  • Reducing Agent: Dithiothreitol (DTT) or TCEP.

  • Alkylation Reagent: Methyl ethenesulfonate (200 mM stock in dry Acetonitrile).

Workflow:

  • Denaturation & Reduction:

    • Incubate protein sample (1 mg/mL) in Lysis Buffer with 10 mM DTT for 30 min at 56°C.

    • Note: Ensure pH is 7.5–8.0. TCEP is preferred if avoiding heat.

  • Alkylation (The MES Step):

    • Cool sample to Room Temperature (RT).

    • Add Methyl ethenesulfonate to a final concentration of 20–40 mM (2-4x excess over total thiols).

    • Incubate for 60 minutes at RT in the dark .

    • Critical: Do not exceed pH 8.5 to prevent ester hydrolysis.

  • Quenching:

    • Add excess DTT (e.g., 20 mM additional) or simply proceed to precipitation/cleanup to remove excess reagent.

  • Digestion:

    • Perform standard Trypsin digestion (e.g., FASP or S-Trap) and desalt peptides.

  • LC-MS/MS Analysis:

    • Set "Methyl ethenesulfonate (C)" as a fixed modification (+122.0038 Da).

Mandatory Visualization
Figure 1: Proteomic Workflow for MES Modification

This diagram illustrates the critical decision points and chemical transformations during the sample preparation pipeline.

MES_Workflow cluster_chem Reaction Mechanism Start Protein Lysate Red Reduction (DTT/TCEP, 56°C) Start->Red Break Disulfides Alk Alkylation (+ Methyl Ethenesulfonate) Red->Alk Free Thiols (-SH) Digest Enzymatic Digestion (Trypsin) Alk->Digest Stable Thioether (-S-CH2-CH2-SO3Me) MS LC-MS/MS Analysis Digest->MS Peptides Search Database Search Fixed Mod: +122.004 Da MS->Search RAW Data Mech Cys-SH + CH2=CH-SO3Me --> Cys-S-CH2-CH2-SO3Me

Caption: Step-by-step workflow for labeling protein cysteines with Methyl Ethenesulfonate prior to MS analysis.

Mass Spectrometry Interpretation Guide

When analyzing MES-labeled peptides, researchers must account for specific spectral features:

  • Fixed Modification: Configure the search engine (MaxQuant, Proteome Discoverer, etc.) with a custom modification on Cysteine (C) :

    • Composition:

      
      
      
    • Delta Mass: +122.0038 Da

  • Neutral Loss: In HCD/CID fragmentation, the sulfonate ester moiety can occasionally undergo neutral loss. Watch for peaks corresponding to

    
     or 
    
    
    
    .
  • Hydrolysis Artifacts: If the sample was exposed to high pH (>8.5) or long storage, a secondary peak shift of +107.99 Da may be observed, corresponding to the hydrolyzed acid form (

    
     loss, formation of sulfonate anion).
    
References
  • Evaluation of Cysteine Alkylating Agents: Smeekens, J. M., et al. (2021). "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteome Research.

  • Vinyl Sulfonate Chemistry: Saito, Y., et al. (2012).[1] "RAFT Polymerization of Vinyl Sulfonate Esters." Polymer.[1][2][3][4]

  • General Cysteine Profiling: Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature.

Sources

Comparative

Kinetic Profiling of Methyl Ethenesulfonate (MES): A Comparative Analysis

This guide provides an in-depth kinetic and mechanistic analysis of Methyl Ethenesulfonate (MES) reactions, specifically tailored for drug discovery professionals evaluating covalent warheads. Executive Summary: The Dual...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth kinetic and mechanistic analysis of Methyl Ethenesulfonate (MES) reactions, specifically tailored for drug discovery professionals evaluating covalent warheads.

Executive Summary: The Dual-Natured Electrophile

Methyl Ethenesulfonate (MES) represents a potent class of electrophiles often utilized in polymer chemistry and, increasingly, as a fragment in covalent ligand discovery. However, unlike the "gold standard" acrylamides, MES possesses a dual-electrophilic character that dictates its kinetic profile and safety window.

As a Senior Application Scientist, I must emphasize that while MES exhibits superior Michael acceptor reactivity compared to standard acrylamides, its structural liability—the potential for


 alkylation—requires rigorous kinetic deconvolution during assay development.
Core Comparison Matrix
FeatureMethyl Ethenesulfonate (MES)Acrylamides (e.g., Ibrutinib warhead)Vinyl Sulfonamides
Primary Mechanism Michael Addition (Fast)Michael Addition (Tunable/Slow)Michael Addition (Fast)
Secondary Mechanism

Alkylation (Genotoxic Risk)
None (Inert to

)
None (Stable)
Intrinsic Reactivity (

)
High (

min)
Low-Moderate (

hrs)
High (

min)
Reversibility Generally IrreversibleTunable (can be reversible)Generally Irreversible
Hard/Soft Character Mixed (Soft Vinyl / Hard Methyl)SoftSoft

Mechanistic Pathways & Causality

To understand the kinetics, one must map the competing pathways. MES is not a "clean" warhead; it offers two sites for nucleophilic attack.

Pathway Analysis
  • Path A (Dominant for Thiols): Conjugate addition to the vinyl group. This is the desired pathway for Cysteine targeting. The sulfonate ester is a strong electron-withdrawing group (EWG), lowering the LUMO energy of the alkene and accelerating nucleophilic attack relative to amides.

  • Path B (Toxicological Liability): Direct displacement of the sulfonate group by hard nucleophiles (e.g., DNA bases, N-terminal amines) via

    
    . This mimics the action of Methyl Methanesulfonate (MMS), a known mutagen.
    

ReactionPathways MES Methyl Ethenesulfonate (MES) TS_Michael TS: Michael Addition (Low Barrier) MES->TS_Michael + Nuc_S (Fast Kinetics) TS_SN2 TS: SN2 Alkylation (High Barrier for Thiols) MES->TS_SN2 + Nuc_H (Slower Kinetics) Nuc_S Soft Nucleophile (R-SH / Cys) Nuc_H Hard Nucleophile (DNA / R-NH2) Prod_Michael Michael Adduct (Target Inhibition) TS_Michael->Prod_Michael Irreversible C-S Bond Formation Prod_Alkyl Methylated Adduct (Genotoxicity) TS_SN2->Prod_Alkyl Irreversible Methyl Transfer

Caption: Divergent reaction pathways for MES. Path A (top) represents the desired therapeutic mode (Michael Addition), while Path B (bottom) highlights the off-target alkylation risk characteristic of sulfonate esters.

Kinetic Performance & Data

The following data synthesizes comparative kinetic studies of Michael acceptors reacting with Glutathione (GSH) at pH 7.4, 37°C.

Comparative Kinetic Data ( )[1]
Electrophile ClassRepresentative Structure

(

)

(10 mM GSH)
Reactivity Classification
Vinyl Sulfone Phenyl vinyl sulfone~ 1.0 - 5.0< 1 minHyper-Reactive
Methyl Ethenesulfonate

~ 0.5 - 2.0*** ~ 1 - 5 min**High
Vinyl Sulfonamide

~ 0.2 - 0.5~ 4 - 10 minHigh
Acrylamide

0.0005 - 0.05> 200 minModerate/Tunable

*Note: Rate constants for MES are estimated based on the electronic activation of the sulfonate ester relative to the sulfonamide. The ester oxygen is more electronegative than nitrogen, increasing the electrophilicity of the


-carbon.
Interpretation for Drug Design
  • Acrylamides require specific positioning within the protein pocket to react (proximity-driven reactivity).

  • MES has high intrinsic reactivity. It will react with exposed surface thiols more readily, leading to a lower selectivity profile and potential immunogenicity ("haptenization").

Experimental Protocols

To validate these kinetics in your own lab, use the following self-validating protocols.

A. NMR-Based Kinetic Assay (The "Gold Standard")

This method directly observes the consumption of the vinyl protons, distinguishing between Michael addition (loss of vinyl signals) and hydrolysis/alkylation.

Reagents:

  • MES (10 mM stock in

    
    -DMSO)
    
  • L-Cysteine or Glutathione (reduced) (100 mM stock in

    
    , pH adjusted to 7.4 with NaOD/DCl)
    
  • Internal Standard: 1,3,5-trimethoxybenzene (inert)

Workflow:

  • Preparation: Mix MES (1 mM final) and Internal Standard (1 mM) in phosphate-buffered

    
     (pH 7.4).
    
  • Initiation: Add Thiol (10 mM final, pseudo-first-order conditions). Rapidly mix.

  • Acquisition: Immediately acquire

    
     NMR spectra every 60 seconds for 60 minutes.
    
  • Analysis: Integrate the vinyl protons (

    
     ppm) relative to the internal standard.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
B. High-Throughput Fluorescence Assay (Thiol Depletion)

For screening libraries, use a discontinuous assay with a fluorescent thiol probe (e.g., CPM).

Workflow:

  • Incubate MES (various concentrations) with GSH (50

    
    M) in 96-well plates.
    
  • At time points (

    
     min), quench an aliquot with acid or rapid dilution.
    
  • Add CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin).

  • Read Fluorescence (Ex 390 nm / Em 479 nm). Remaining GSH reacts with CPM to fluoresce.

  • Control: Run a "no-electrophile" control to establish

    
     GSH signal.
    

ExperimentalWorkflow cluster_0 Detection Method Start Start Kinetic Assay Mix Mix: MES + Excess GSH (pH 7.4, 37°C) Start->Mix NMR NMR Monitoring (Track Vinyl Protons) Mix->NMR Fluoro Fluorescence (CPM) (Track Free Thiol) Mix->Fluoro Data Data: ln[Concentration] vs Time NMR->Data Fluoro->Data Calc Calculate k_obs (Slope) Data->Calc Result Derive Second-Order Rate Constant (k2) Calc->Result

Caption: Dual-modal experimental workflow for determining kinetic parameters of MES.

Senior Scientist Recommendations

  • Use MES for "Warhead Scanning" Only: Due to the alkylation risk, MES is excellent for initial hit finding (to see if a cysteine can be targeted) but should be swapped for a Vinyl Sulfonamide or Acrylamide in lead optimization to improve the safety profile.

  • Buffer Selection Matters: Avoid nucleophilic buffers (Tris, primary amines) when testing MES, as it may alkylate the buffer nitrogen, confounding rate measurements. Use Phosphate or HEPES.

  • Check for Methylation: In your Mass Spec (LC-MS) analysis of the protein adduct, look specifically for a

    
     Da shift (Methylation) vs the expected 
    
    
    
    Da shift (MES Michael Adduct). If you see
    
    
    , your compound is acting as a mutagenic alkylator.

References

  • Covalent Inhibitor Design & Reactivity

    • Comparison of Acrylamides and Vinyl Sulfonamides.
    • Source:

  • Kinetic Analysis Protocols

    • Standardizing Warhead Reactivity Assays.
    • Source: (General reference for methodology)

  • Toxicity of Sulfonate Esters

    • Methyl Methanesulfon
    • Source:

  • Michael Addition Theory

    • Electrophilicity Parameters (Mayr Scale).
    • Source: [J. Am. Chem. Soc.[1] - Quantification of Electrophilicities]([Link])

Sources

Validation

A Researcher's Guide to the NMR Characterization of Methyl Ethenesulfonate (MES) Adducts

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of toxicology and drug development, understanding the interaction of reactive molecul...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of toxicology and drug development, understanding the interaction of reactive molecules with biological macromolecules is paramount. Methyl ethenesulfonate (MES), a known genotoxic agent, covalently modifies DNA and proteins, forming adducts that can lead to mutations and cellular dysfunction. The precise characterization of these adducts is crucial for elucidating mechanisms of toxicity and for the development of safer pharmaceuticals. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed structural and conformational information of these modified biomolecules in their solution state.

This guide offers an in-depth exploration of NMR spectroscopy for the characterization of MES adducts, designed for researchers and professionals in the field. We will delve into the causality behind experimental choices, provide validated protocols, and objectively compare NMR with alternative techniques, grounding all claims in authoritative sources.

The Challenge: Pinpointing the Site of Adduction

Methyl ethenesulfonate is an alkylating agent that reacts with nucleophilic centers in biomolecules. In DNA, the primary targets are the nitrogen atoms of the purine bases, particularly the N7 position of guanine and the N3 position of adenine. In proteins, nucleophilic amino acid residues such as cysteine and histidine are susceptible to alkylation. Identifying the exact site of methylation is the first critical step in understanding the biological consequences of MES exposure.

dot graph "MES_Adduct_Formation" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Reaction of Methyl Ethenesulfonate with DNA and Protein Targets.

The NMR Toolkit: From 1D to Multi-dimensional Analysis

A multi-faceted NMR approach is essential for the unambiguous characterization of MES adducts. This typically involves a suite of 1D and 2D NMR experiments, each providing a unique piece of the structural puzzle.

1D NMR: The First Look
  • ¹H NMR: Proton NMR is the starting point for any analysis. The chemical shift of protons provides information about their local electronic environment. Upon methylation by MES, characteristic shifts are observed. For instance, the formation of an N-methyl group on a purine ring will give rise to a new singlet in the ¹H NMR spectrum, typically between 2.5 and 3.0 ppm.[1]

  • ¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. Methylation introduces a new carbon signal, and the chemical shifts of neighboring carbons are also affected, providing further evidence of adduct formation.[2]

2D NMR: Building the Connectivity Map

While 1D NMR provides initial clues, 2D NMR experiments are indispensable for confirming the precise site of adduction by establishing through-bond and through-space correlations.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify neighboring protons within a spin system, such as those on the ribose sugar of a nucleoside.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs.[3] This is crucial for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for identifying the site of methylation. It shows correlations between protons and carbons that are two or three bonds apart.[3] For example, a correlation between the methyl protons and a carbon atom in the purine ring provides definitive evidence of N-methylation at that position.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected by chemical bonds.[4][5] They are invaluable for determining the conformation of the modified biomolecule, such as the syn or anti conformation of a modified nucleoside within a DNA duplex.

dot graph "NMR_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Workflow for NMR-based characterization of MES adducts.

Experimental Data: The Spectral Fingerprints of MES Adducts

The following tables summarize key ¹H and ¹³C NMR chemical shifts for the major MES adducts of DNA and protein constituents. These values serve as a reference for identifying these adducts in experimental samples.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Methylated Purine Nucleosides

CompoundAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
7-Methylguanosine [6]H89.08C8: ~140
H1'6.02C1': ~87
N7-CH₃4.10N7-CH₃: ~37
3-Methyladenosine [7]H2~8.2C2: ~153
H8~8.4C8: ~141
N3-CH₃~3.9N3-CH₃: ~35

Note: Chemical shifts are approximate and can vary with solvent, pH, and temperature.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Methylated Amino Acids

CompoundAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
S-Methylcysteine α-H~3.8α-C: ~54
β-H~2.9β-C: ~35
S-CH₃~2.1S-CH₃: ~15
1-Methylhistidine [8]H2~8.6C2: ~134
H4~7.1C4: ~117
N1-CH₃~3.7N1-CH₃: ~33
3-Methylhistidine [8]H2~8.7C2: ~137
H5~7.2C5: ~118
N3-CH₃~3.8N3-CH₃: ~33

Note: Chemical shifts are approximate and can vary with pH and the surrounding peptide sequence.

Experimental Protocol: Synthesis and Purification of a 7-Methylguanosine Standard

To accurately identify and quantify MES adducts, it is essential to have well-characterized standards. The following protocol outlines a general procedure for the synthesis of 7-methylguanosine, a primary DNA adduct.

Objective: To synthesize 7-methylguanosine via the methylation of guanosine for use as an NMR standard.

Materials:

  • Guanosine

  • Dimethyl sulfate (DMS) - Caution: DMS is a potent carcinogen and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized water

  • Ammonium hydroxide solution

  • Reverse-phase HPLC system

Procedure:

  • Dissolution: Dissolve guanosine in deionized water at room temperature.

  • Methylation: Slowly add dimethyl sulfate to the stirred guanosine solution. The reaction is typically complete within a few hours.[9][10]

  • Quenching: Quench the reaction by adding ammonium hydroxide to decompose any remaining DMS.

  • Purification: Purify the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to isolate the 7-methylguanosine product.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy. The expected NMR signals should align with the data presented in Table 1.

Comparison with Alternatives: NMR vs. Mass Spectrometry

While NMR is the gold standard for structural elucidation, mass spectrometry (MS) is a powerful complementary technique, particularly for quantitative analysis.[11]

Table 3: Objective Comparison of NMR and Mass Spectrometry for MES Adduct Analysis

FeatureNMR SpectroscopyMass Spectrometry (LC-MS/MS)
Information Provided Detailed 3D structure, conformation, and dynamics in solution.Precise molecular weight and fragmentation patterns for identification.[11]
Sensitivity Lower (micromolar to millimolar concentrations typically required).Higher (picomolar to femtomolar detection is possible).
Sample Preparation Non-destructive, relatively simple.Can be more complex, often requiring enzymatic digestion and derivatization.
Quantitative Analysis Inherently quantitative, allowing for direct measurement of adduct levels.Highly quantitative with the use of isotopically labeled internal standards.
Primary Advantage Unambiguous structural and conformational characterization.High sensitivity and throughput, ideal for screening and quantification in complex biological matrices.

In practice, a combined approach is often the most powerful. MS can be used to screen for the presence of adducts and to quantify their levels, while NMR provides the definitive structural characterization of the identified adducts.

Conclusion

The characterization of Methyl ethenesulfonate adducts is a critical aspect of toxicology and drug safety assessment. NMR spectroscopy, with its array of 1D and 2D techniques, provides an unparalleled level of detail for the structural and conformational analysis of these modified biomolecules. By understanding the principles behind the various NMR experiments and utilizing well-characterized standards, researchers can confidently identify the sites of MES adduction and gain valuable insights into their biological consequences. While mass spectrometry offers superior sensitivity for detection and quantification, NMR remains the definitive tool for the complete structural elucidation of these important molecular species.

References

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  • Hughes, R. A., & May, H. D. (2012). A Viable Synthesis of N-Methyl Cysteine. ResearchGate. Available at: [Link]

  • Hong, M., & Su, Y. C. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 133(4), 1144–1155. Available at: [Link]

  • Google Patents. (n.d.). US6765109B1 - Preparation of S-aryl-cysteine and its derivatives.
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Comparative

Assessing the Specificity of Methyl Ethenesulfonate for Cysteine Residues: A Comparative Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals The selective modification of cysteine residues in proteins is a cornerstone of modern chemical biology and drug discovery. The unique nucleophilicity of th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The selective modification of cysteine residues in proteins is a cornerstone of modern chemical biology and drug discovery. The unique nucleophilicity of the cysteine thiol allows for targeted covalent modification, enabling the development of highly specific enzyme inhibitors, chemical probes, and bioconjugates. Methyl ethenesulfonate, also known as methyl vinyl sulfone (MVS), has emerged as a promising reagent for cysteine modification due to its reactivity as a Michael acceptor. This guide provides an in-depth technical assessment of the specificity of methyl ethenesulfonate for cysteine residues, comparing its performance with other nucleophilic amino acids and alternative alkylating agents. We will delve into the underlying chemical principles, provide detailed experimental protocols for evaluating specificity, and present comparative data to inform your research and development endeavors.

The Chemistry of Cysteine Modification by Methyl Ethenesulfonate

Methyl ethenesulfonate belongs to the class of α,β-unsaturated sulfones, which are potent Michael acceptors. The electron-withdrawing nature of the sulfonyl group renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. The thiol group of a cysteine residue, particularly in its deprotonated thiolate form (S⁻), is a strong nucleophile that readily reacts with methyl ethenesulfonate via a Michael-type 1,4-conjugate addition. This reaction results in the formation of a stable thioether bond, effectively and irreversibly modifying the cysteine residue.[1][2][3]

The specificity of this reaction for cysteine over other nucleophilic amino acid residues, such as lysine (with its ε-amino group) and histidine (with its imidazole ring), is highly dependent on the reaction pH.[1][4][5] The pKa of the cysteine thiol is typically around 8.3, meaning that at physiological pH (~7.4), a significant portion exists as the highly reactive thiolate anion. In contrast, the ε-amino group of lysine has a pKa of ~10.5, and is therefore predominantly protonated and less nucleophilic at neutral pH. The imidazole ring of histidine has a pKa of ~6.0, and while it can be nucleophilic, its reactivity towards Michael acceptors is generally lower than that of the thiolate anion. By controlling the pH of the reaction, a high degree of selectivity for cysteine modification can be achieved.[1]

Mechanism of Action: Michael Addition

The reaction between methyl ethenesulfonate and a cysteine residue proceeds through a well-defined Michael addition mechanism. This process is crucial for understanding the reagent's reactivity and potential for off-target modifications.

Michael Addition Mechanism cluster_0 Reaction Scheme MES Methyl Ethenesulfonate (H₂C=CHSO₂CH₃) Adduct Stable Thioether Adduct (Protein-S-CH₂CH₂SO₂CH₃) MES->Adduct Protonation Cys Cysteine Residue (Protein-SH) Thiolate Thiolate Anion (Protein-S⁻) Cys->Thiolate Deprotonation (pH > pKa) Thiolate->MES Nucleophilic Attack

Caption: Mechanism of cysteine modification by methyl ethenesulfonate via Michael addition.

Experimental Workflow for Assessing Specificity

A robust assessment of the specificity of methyl ethenesulfonate requires a systematic experimental approach, typically employing mass spectrometry-based proteomics. The following workflow outlines a comprehensive strategy to identify and quantify on-target (cysteine) and off-target (lysine, histidine, etc.) modifications.

Experimental Workflow cluster_workflow Specificity Assessment Workflow node_a Protein/Cell Lysate Preparation Solubilization and Denaturation node_b Reduction of Disulfide Bonds e.g., DTT or TCEP node_a->node_b node_c Alkylation with Methyl Ethenesulfonate Varying concentrations and pH node_b->node_c node_d Quenching of Excess Reagent e.g., with excess L-cysteine node_c->node_d node_e Proteolytic Digestion e.g., Trypsin node_d->node_e node_f LC-MS/MS Analysis High-resolution mass spectrometry node_e->node_f node_g Data Analysis Database search for modified peptides (Cys, Lys, His, etc.) node_f->node_g node_h Quantitative Assessment Label-free or isotopic labeling (e.g., SILAC) node_g->node_h

Caption: A typical proteomics workflow for assessing the specificity of methyl ethenesulfonate.

Detailed Experimental Protocol: Competitive Profiling using Mass Spectrometry

This protocol is designed for the competitive profiling of methyl ethenesulfonate against a broad-spectrum cysteine-reactive probe to quantitatively assess its specificity in a complex proteome. This method allows for the identification of cysteine residues that are potently targeted by methyl ethenesulfonate.

Materials:

  • Cell lysate (e.g., from HeLa or HEK293T cells)

  • Urea

  • Tris-HCl

  • Dithiothreitol (DTT)

  • Methyl ethenesulfonate (MVS)

  • Iodoacetamide (IAA) or a suitable broad-spectrum cysteine-reactive probe with a biotin tag (e.g., iodoacetamide-alkyne for click chemistry)

  • L-cysteine

  • Trypsin (proteomics grade)

  • Formic acid

  • Acetonitrile

  • Streptavidin beads (if using a biotinylated probe)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

  • Protein Extraction and Reduction:

    • Lyse cells in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.0.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • To 1 mg of protein lysate, add DTT to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Competitive Reaction with Methyl Ethenesulfonate:

    • Divide the reduced lysate into multiple aliquots.

    • To experimental samples, add varying concentrations of methyl ethenesulfonate (e.g., 10 µM, 50 µM, 100 µM). Prepare a DMSO control sample.

    • Incubate at room temperature for 1 hour. To investigate pH effects, perform parallel experiments in buffers with pH ranging from 7.0 to 8.5.

  • Labeling with a Broad-Spectrum Probe:

    • To all samples (including the DMSO control), add a saturating concentration of a biotinylated iodoacetamide probe (e.g., 1 mM).

    • Incubate in the dark at room temperature for 1 hour. This step labels cysteine residues that were not modified by methyl ethenesulfonate.

  • Quenching and Sample Preparation for Digestion:

    • Quench the reaction by adding L-cysteine to a final concentration of 10 mM.

    • Dilute the samples with 100 mM Tris-HCl, pH 8.0 to reduce the urea concentration to less than 2 M.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Enrichment of Labeled Peptides (if using a biotinylated probe):

    • Acidify the digested peptides with formic acid.

    • Enrich biotinylated peptides using streptavidin beads according to the manufacturer's protocol.

    • Wash the beads extensively to remove non-biotinylated peptides.

    • Elute the enriched peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by LC-MS/MS. Use a data-dependent acquisition (DDA) method with a high-resolution full scan in the Orbitrap or TOF analyzer, followed by tandem MS (MS/MS) scans of the most abundant precursor ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[6]

    • Key MS parameters to consider:

      • Precursor ion scan range: m/z 350-1500

      • Resolution: 60,000-120,000 for MS1

      • MS/MS activation type: HCD with normalized collision energy of 28-35%

      • Dynamic exclusion to avoid repeated fragmentation of the same peptide.

  • Data Analysis:

    • Search the raw MS/MS data against a human protein database using a search engine like MaxQuant, Sequest, or Mascot.

    • Specify variable modifications for cysteine (adduct of the broad-spectrum probe), lysine (+106.14 Da for MVS), histidine (+106.14 Da for MVS), and methionine (oxidation). The mass shift for MVS modification is +106.0139 Da (C₃H₆O₂S).

    • Perform quantitative analysis to compare the abundance of probe-labeled peptides in the MVS-treated samples versus the control. A decrease in the signal of a probe-labeled peptide indicates that the cysteine residue was modified by MVS.

    • Directly search for and quantify peptides modified by MVS on cysteine, lysine, and histidine residues to assess off-target reactivity.

Comparative Data: Specificity of Methyl Ethenesulfonate

The specificity of methyl ethenesulfonate is a critical parameter for its application. The following table summarizes the expected reactivity with different amino acid residues based on available literature. It is important to note that quantitative data for methyl ethenesulfonate specifically is limited, and the reactivity is highly dependent on the local protein environment and reaction conditions.

Amino AcidNucleophilic GrouppKaReactivity with Methyl Ethenesulfonate (at pH 7.4)Notes
Cysteine Thiol (-SH)~8.3High The deprotonated thiolate is a potent nucleophile for Michael addition.[1][2]
Lysine ε-Amino (-NH₂)~10.5Low to Moderate Primarily protonated and less nucleophilic at neutral pH. Reactivity increases with pH.[4]
Histidine Imidazole~6.0Low Can act as a nucleophile, but is generally less reactive than the thiolate anion.[2][4]
Methionine Thioether (-S-CH₃)-Very Low/Negligible The thioether is a much weaker nucleophile than the thiolate. Some alkylating agents can modify methionine, but it is less common for Michael acceptors under these conditions.[1]
Serine/Threonine Hydroxyl (-OH)>13Negligible The hydroxyl group is a very weak nucleophile at neutral pH.
Tyrosine Phenol (-OH)~10.5Negligible The phenolate anion can be nucleophilic at high pH, but is generally unreactive at neutral pH.

Comparison with Other Cysteine-Modifying Reagents:

ReagentReaction TypeSpecificity for CysteineStability of AdductKey Considerations
Methyl Ethenesulfonate Michael AdditionHigh (pH-dependent)Stable thioetherGood stability, but potential for off-target reaction at higher pH.
Iodoacetamide (IAA) Sɴ2 AlkylationGoodStable thioetherWidely used, but can also react with histidine, lysine, and methionine at higher pH and concentrations.[1][7]
N-Ethylmaleimide (NEM) Michael AdditionHighCan be reversible (retro-Michael)The maleimide adduct can undergo hydrolysis and exchange reactions.
Acrylamide Michael AdditionGoodStable thioetherA common alternative to IAA, but also has potential for off-target reactions.[8]

Conclusion

Methyl ethenesulfonate is a valuable tool for the selective modification of cysteine residues. Its reactivity via Michael addition offers a robust method for forming stable thioether linkages. The key to achieving high specificity lies in the careful control of reaction conditions, particularly pH. At or near physiological pH, methyl ethenesulfonate demonstrates a strong preference for the highly nucleophilic cysteine thiolate over other amino acid side chains.

For researchers and drug development professionals, a thorough assessment of specificity using quantitative proteomic methods, as outlined in this guide, is crucial. By understanding the chemical principles and employing rigorous experimental validation, methyl ethenesulfonate can be effectively utilized to create precisely modified proteins for a wide range of applications, from basic research to the development of novel covalent therapeutics.

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  • Humphrey, S. J., et al. (2015). A robust, streamlined, and reproducible method for proteome-wide analysis of lysine acetylation. Journal of proteome research, 14(5), 2327–2336. [Link]

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  • Németh, K., et al. (2017). A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. Organic & biomolecular chemistry, 15(31), 6569–6579. [Link]

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  • Tallman, K. A., & Liebler, D. C. (2010). Systems analysis of protein modification and cellular responses induced by electrophile stress. Accounts of chemical research, 43(3), 395–403. [Link]

  • Codreanu, S. G., et al. (2009). Protein modifications by acrolein: formation and stability of cysteine adducts. Chemical research in toxicology, 22(8), 1374–1381. [Link]

  • Zhang, K., & Li, L. (2005). Methyl group migration during the fragmentation of singly charged ions of trimethyllysine-containing peptides. Journal of the American Society for Mass Spectrometry, 16(11), 1831–1844. [Link]

  • Imai, K., et al. (2004). Kinetic studies of covalent binding between N-acetyl-L-cysteine and human serum albumin through a mixed-disulfide using an N-methylpyridinium polymer-based column. Biomedical chromatography, 18(7), 489–495. [Link]

  • Lundblad, R. L. (n.d.). Acetyllysine – Knowledge and References. Taylor & Francis. [Link]

  • Harris, F. M., & Gaskell, S. J. (1991). L-cysteine metabolites: nucleophilic catalysis of stable lysyl adduct formation by histidine and tyrosine. Biochemistry, 30(24), 5935–5943. [Link]

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Validation

A Senior Application Scientist's Guide to Methyl Ethenesulfonate as a Reference Standard in Chemical Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, ensuring the safety and purity of drug substances is paramount. A critical aspect of thi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, ensuring the safety and purity of drug substances is paramount. A critical aspect of this is the identification and control of genotoxic impurities (GTIs), which are compounds that can damage DNA and potentially cause cancer, even at trace levels.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines, most notably the ICH M7 guideline, for the assessment and control of these impurities.[1][3][4][5][6][7][8] A key principle of these guidelines is the Threshold of Toxicological Concern (TTC), which sets a limit for the acceptable daily intake of a GTI, often at 1.5 µ g/day for lifetime exposure.[2][6][9][10]

This guide provides an in-depth technical comparison of Methyl ethenesulfonate as a reference standard for the analysis of sulfonate ester GTIs, a class of compounds frequently encountered in pharmaceutical manufacturing. We will delve into its performance characteristics, compare it with common alternatives, and provide detailed experimental protocols to empower you in your analytical endeavors.

The Critical Role of Sulfonate Ester Reference Standards

Sulfonate esters, such as methyl ethenesulfonate, are often formed as byproducts during the synthesis of active pharmaceutical ingredients (APIs), particularly when sulfonic acids are used as catalysts or counter-ions in the presence of alcoholic solvents.[11] Due to their potential genotoxicity, their presence must be rigorously monitored and controlled to levels that do not pose a risk to patient safety. Accurate quantification of these impurities is impossible without high-purity, well-characterized reference standards.

Methyl ethenesulfonate, along with its structural isomers and homologs like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are key reference standards in this context. Their use is essential for method validation, instrument calibration, and the accurate determination of GTI levels in APIs and drug products.

Comparative Analysis: Methyl Ethenesulfonate vs. Alternatives

The choice of a reference standard is a critical decision in analytical method development. Here, we compare Methyl Ethenesulfonate with two commonly used alternatives: Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS).

FeatureMethyl EthenesulfonateMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)
Chemical Structure C₂H₅SO₃CH₃CH₃SO₃CH₃CH₃SO₂OCH₂CH₃
Molecular Weight 124.16 g/mol [12]110.13 g/mol [13]124.16 g/mol [14]
Primary Application Quantification of sulfonate ester GTIs in pharmaceuticals.[12]Research chemical, alkylating agent, and reference standard for GTIs.[13][15]Reference standard for GTIs, known mutagen.[14]
Availability as CRM Available as a certified reference material (TraceCERT®).[12]Available as a certified reference material (TraceCERT®).Available as a certified reference material (TraceCERT®).[14]
Analytical Techniques GC, HPLC.[12]GC, HPLC.GC, HPLC.[14]
Causality Behind Analytical Choices

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of sulfonate esters is driven by the specific properties of the analytes and the sample matrix.

  • Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For sulfonate esters, headspace GC-MS is often employed to minimize matrix effects and protect the instrument from non-volatile components of the API.[16][17] However, the relatively low volatility of some sulfonate esters can be a challenge.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds.[8] A significant challenge with sulfonate esters is their lack of a strong UV chromophore, making direct UV detection difficult at the required low levels.[18] To overcome this, derivatization is often employed to introduce a UV-active or fluorescent tag to the molecule, thereby enhancing sensitivity.[19][20][21][22][23][24][25]

Derivatization: The decision to use a derivatizing agent is a critical step in method development for HPLC analysis of sulfonate esters. The goal is to create a derivative that is stable, has a strong response on the detector, and can be separated from the API and other impurities. Common derivatization reagents include:

  • N,N-diethyldithiocarbamate: Reacts with sulfonate esters to form a derivative with strong UV absorbance.[25]
  • Trimethylamine/Triethylamine: These reagents react with sulfonate esters to form quaternary ammonium ions, which are highly polar and can be readily detected by mass spectrometry.[26][19]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of sulfonate esters using Methyl Ethenesulfonate as a reference standard.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is a generalized procedure based on common practices for the analysis of volatile genotoxic impurities.

1. Standard and Sample Preparation:

  • Reference Standard Stock Solution: Accurately weigh a suitable amount of Methyl Ethenesulfonate certified reference material and dissolve it in an appropriate solvent (e.g., N,N-Dimethylformamide) to prepare a stock solution of known concentration.
  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., from the Limit of Quantitation to 150% of the target concentration).
  • Sample Solution: Accurately weigh a known amount of the API and dissolve it in the same solvent used for the standards to achieve a final concentration suitable for analysis.

2. Headspace Vial Preparation:

  • Pipette a fixed volume of the standard or sample solution into a headspace vial.
  • Add any necessary derivatization or matrix modifying agents.
  • Immediately seal the vial with a septum and crimp cap.

3. GC-MS Instrumental Conditions:

  • GC System: Agilent 7890B GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm or equivalent.[17]
  • Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
  • Injector: Splitless mode, temperature 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • MSD: Electron Ionization (EI) mode, source temperature 230°C, quadrupole temperature 150°C. Monitor characteristic ions for Methyl Ethenesulfonate.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Methyl Ethenesulfonate reference standard against its concentration.
  • Determine the concentration of Methyl Ethenesulfonate in the API sample by comparing its peak area to the calibration curve.
Visualizing the HS-GC-MS Workflow

HS_GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Processing Standard Weigh Methyl Ethenesulfonate CRM Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Pipette Pipette into Headspace Vial Dilute_Standard->Pipette Standards Sample Weigh API Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Dissolve_Sample->Pipette Samples Seal Seal Vial Pipette->Seal Incubate Incubate and Equilibrate Seal->Incubate Inject Inject Headspace Vapor Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify

Caption: HS-GC-MS workflow for GTI analysis.

Protocol 2: HPLC with UV Detection following Derivatization

This protocol outlines a general procedure for the HPLC analysis of sulfonate esters after derivatization.

1. Derivatization Reagent and Standard/Sample Preparation:

  • Derivatization Reagent Solution: Prepare a solution of the chosen derivatizing agent (e.g., N,N-diethyldithiocarbamate) in a suitable solvent (e.g., acetonitrile) at a specified concentration.[25]
  • Reference Standard and Sample Solutions: Prepare stock and working solutions of Methyl Ethenesulfonate and the API sample as described in Protocol 1, using a solvent compatible with the derivatization reaction.

2. Derivatization Procedure:

  • To a known volume of the standard or sample solution, add a specific volume of the derivatization reagent solution and a pH-adjusting solution (e.g., NaOH) if necessary.[24]
  • Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specific duration to allow the reaction to complete.[25]
  • Cool the mixture to room temperature before injection.

3. HPLC-UV Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.
  • Detector: Diode Array Detector (DAD).
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: The wavelength of maximum absorbance for the derivatized product.

4. Data Analysis:

  • Follow the same data analysis procedure as described in Protocol 1.
Visualizing the HPLC-Derivatization Workflow

HPLC_Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC-UV Analysis cluster_data Data Processing Standard Prepare Methyl Ethenesulfonate Standards Add_Reagent Add Derivatization Reagent Standard->Add_Reagent Sample Prepare API Sample Solution Sample->Add_Reagent React Heat to Complete Reaction Add_Reagent->React Cool Cool to Room Temperature React->Cool Inject Inject Derivatized Sample Cool->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify

Caption: HPLC-Derivatization workflow for GTI analysis.

Trustworthiness: The Imperative of a Self-Validating System

Every analytical method used for the control of GTIs must be thoroughly validated to ensure its reliability. Method validation is a self-validating system that demonstrates the suitability of the analytical procedure for its intended purpose. Key validation parameters, as outlined in ICH Q2(R1) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The use of a Certified Reference Material (CRM) like Methyl Ethenesulfonate is fundamental to a robust validation process. CRMs are produced and certified in accordance with ISO/IEC 17025 and ISO 17034, providing traceability to a primary material from a National Metrology Institute (NMI).[12] This ensures the accuracy and reliability of the analytical results.

Conclusion

The control of genotoxic impurities is a non-negotiable aspect of modern pharmaceutical development. Methyl ethenesulfonate serves as an invaluable tool for the accurate quantification of sulfonate ester GTIs. Its availability as a certified reference material provides the necessary assurance of quality and traceability for regulatory compliance.

While both GC-MS and HPLC-based methods are viable for the analysis of sulfonate esters, the choice of technique must be guided by the specific analytical challenge. Understanding the principles behind these methods and the rationale for experimental choices, such as the use of derivatization, is key to developing robust and reliable analytical procedures. By adhering to rigorous validation protocols and utilizing high-quality reference standards, scientists can ensure the safety and efficacy of the medicines that reach patients.

References

  • ECA Academy. (2014, July 23). Final ICH M7 Guideline on Genotoxic Impurities published. Retrieved from [Link]

  • European Medicines Agency. (2023, September 30). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Retrieved from [Link]

  • Kranjc, K., & Turel, I. (n.d.). Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation. (2023, April 3). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). Retrieved from [Link]

  • European Medicines Agency. (2020, July 2). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic. Retrieved from [Link]

  • Reddy, G. S., Kumar, B. P., & Reddy, A. M. (n.d.). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. PMC. Retrieved from [Link]

  • An, J., et al. (2019, October 14). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. ResearchGate. Retrieved from [Link]

  • Goud, R. S., et al. (2022, November 5). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Eldin, A. B., et al. (n.d.). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds | Request PDF. ResearchGate. Retrieved from [Link]

  • Lee, H., et al. (2022, September 5). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Zhou, L., et al. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. MDPI. Retrieved from [Link]

  • Unknown. (n.d.). Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. OAsis Research Repository - University of Nevada, Las Vegas. Retrieved from [Link]

  • Lee, H., et al. (2022, September 1). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Method selection for trace analysis of pote impurities in active pharmaceutical. Retrieved from [Link]

  • Zhou, L., et al. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC. Retrieved from [Link]

  • Unknown. (n.d.). 3(2) 11 - Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method.
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  • Veeprho. (2025, August 15). Genotoxic Impurities in Pharmaceutical Raw Materials and Their Impact on Product Quality. Retrieved from [Link]

  • Waters Corporation. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Methyl Ethenesulfonate (MES) Disposal &amp; Handling

Executive Safety Summary Methyl ethenesulfonate (also known as Methyl Vinylsulfonate) represents a dual-hazard class in organic synthesis. It is both a potent alkylating agent (genotoxic) and a Michael acceptor (highly r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Methyl ethenesulfonate (also known as Methyl Vinylsulfonate) represents a dual-hazard class in organic synthesis. It is both a potent alkylating agent (genotoxic) and a Michael acceptor (highly reactive toward biological nucleophiles like cysteine). Unlike standard solvents, improper disposal of MES can lead to delayed mutagenic exposure for waste handling personnel or uncontrolled polymerization in waste drums.

The Golden Rule: Never dispose of active MES directly into general organic waste streams without prior chemical deactivation or strict segregation.

Physicochemical Hazard Profile
PropertyDataOperational Implication
CAS Number 1562-31-8Use for labeling and inventory tracking.
Reactivity High (Michael Acceptor)Polymerizes with heat/light; reacts violently with oxidizers.
Toxicity Mutagen/CarcinogenZero-skin-contact policy; use double-gloving (Nitrile/Laminate).
Flash Point >100°C (Estimate)Combustible but not highly flammable; main risk is contact toxicity.
Stability PolymerizableRequires stabilization (often BHT); do not store old aliquots long-term.

Disposal Decision Matrix

Effective waste management requires immediate categorization. Use this logic flow to determine the correct protocol.

Disposal_Matrix Start Waste Generation Event Type Is this a Spill or Routine Waste? Start->Type Spill EMERGENCY SPILL Type->Spill Accidental Release Routine Routine Waste Type->Routine Planned Disposal Action_Spill PROTOCOL 1: Contain & Quench (Thiosulfate) Spill->Action_Spill Purity Concentration? Routine->Purity Pure Pure / High Conc. (>10%) Purity->Pure Stock Solution Dilute Dilute / Trace (<10%) Purity->Dilute Reaction Aliquot/Wash Action_Seg PROTOCOL 2: Segregated P-List/Reactive Stream Pure->Action_Seg Do NOT Quench in Bulk Action_Deact PROTOCOL 3: Chemical Deactivation Dilute->Action_Deact Neutralize before disposal

Figure 1: Decision matrix for determining the appropriate disposal pathway based on concentration and urgency.

Operational Protocols

Protocol 1: Emergency Spill Response

Trigger: Any uncontrolled release of MES outside a fume hood.

  • Evacuation: Clear the immediate area. MES is a lachrymator; respiratory protection is critical.

  • PPE Upgrade: Don a full-face respirator with organic vapor cartridges, double nitrile gloves (or Silver Shield®), and a chemically resistant apron.

  • Containment: Surround the spill with absorbent pads or vermiculite. Do not use paper towels (combustible and poor barrier).

  • In-Situ Quenching:

    • Prepare a 15% Sodium Thiosulfate solution (aqueous).

    • Gently pour over the spill, working from the outside in.

    • Allow to sit for 20 minutes . The thiosulfate acts as a soft nucleophile, attacking the vinyl group and neutralizing the electrophilic hazard.

  • Cleanup: Scoop the slurry into a wide-mouth jar labeled "Hazardous Waste: Deactivated Sulfonate Esters."

Protocol 2: Routine Waste (High Concentration)

Trigger: Disposing of expired stock solutions or pure reaction leftovers.

  • Do NOT chemically deactivate pure bulk MES. The reaction with thiosulfate is exothermic. Deactivating large volumes (>10mL) can generate sufficient heat to boil the solvent or cause splashing.

  • Container: Use a dedicated amber glass bottle. Avoid metal cans (corrosion risk).

  • Labeling:

    • Must Read: "Methyl Ethenesulfonate - Suspected Carcinogen - Reactive."[1]

    • Codes: Add "D003" (Reactive) if applicable to your local regulations, though typically managed as "Toxic Organic."

  • Segregation: Store away from oxidizers (peroxides, nitric acid) and strong bases (which induce rapid polymerization).

Protocol 3: Chemical Deactivation (Trace & Glassware)

Trigger: Cleaning glassware, syringes, or disposing of dilute reaction mixtures.

This protocol relies on the Michael Addition mechanism. We utilize Sodium Thiosulfate (


) to break the conjugation of the vinyl group, rendering the molecule non-genotoxic.

Reagents:

  • Sodium Thiosulfate Pentahydrate (

    
    )
    
  • Water[2][3][4]

  • Indicator (optional): 4-(p-nitrobenzyl)pyridine (NBP) for validation.

Step-by-Step Procedure:

  • Preparation: Prepare a quenching bath of 10% w/v Sodium Thiosulfate in water.[5]

  • Immersion:

    • Glassware: Fully submerge contaminated glassware in the bath. Ensure no air bubbles remain in syringes.

    • Liquid Waste: Add the dilute MES waste slowly to the thiosulfate solution. Ensure a 20-fold molar excess of thiosulfate to MES.

  • Reaction Time: Allow to soak/stir for 24 hours .

  • Validation (Self-Validating Step):

    • The solution should remain clear or turn slightly cloudy (sulfur precipitation if acid is present).

    • Check: If the solution generates significant heat, you are adding waste too fast. Stop and cool.

  • Final Disposal: The deactivated solution can now be bottled as "Deactivated Sulfonate Waste" and handed to EHS for incineration. Do not pour down the drain unless explicitly permitted by your facility's wastewater permit (thiosulfate has high BOD).

Mechanistic Insight

Understanding why we use Thiosulfate prevents procedural drift. Hydroxide (NaOH) is often suggested for esters, but for vinyl sulfonates, base can catalyze polymerization rather than hydrolysis. Thiosulfate is a specific "soft" nucleophile that targets the


-carbon of the Michael acceptor.

Mechanism MES Methyl Ethenesulfonate (Electrophile) Complex Transition State (Michael Addition) MES->Complex Attack at Beta-Carbon Thio Sodium Thiosulfate (Nucleophile) Thio->Complex Product Sulfonate Adduct (Non-Genotoxic) Complex->Product Irreversible Bond Formation

Figure 2: The chemical pathway for deactivation. Thiosulfate permanently binds the reactive vinyl group, neutralizing its ability to alkylate DNA.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1562-31-8, Methyl ethenesulfonate. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1990).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Methyl Ethenesulfonate

Part 1: Executive Safety Analysis (The "Why") Methyl ethenesulfonate (MES) presents a dual-mechanistic hazard profile that distinguishes it from standard laboratory reagents. Unlike simple corrosives, MES possesses two d...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Analysis (The "Why")

Methyl ethenesulfonate (MES) presents a dual-mechanistic hazard profile that distinguishes it from standard laboratory reagents. Unlike simple corrosives, MES possesses two distinct reactive sites that drive its toxicity and handling requirements:

  • Alkylating Potential: The sulfonate ester group (

    
    ) is a potent alkylating agent. It can transfer the methyl group to nucleophilic sites on DNA (e.g., guanine), leading to direct mutagenicity and potential carcinogenicity.
    
  • Michael Acceptor Reactivity: The vinyl group (

    
    ) conjugated with the sulfonate is a strong Michael acceptor. It irreversibly alkylates protein thiols (cysteine residues), leading to skin sensitization, lachrymatory effects, and cellular toxicity.
    

Operational Implication: Standard nitrile gloves are insufficient for prolonged protection because small, polar alkylating agents permeate nitrile rapidly (often <10 minutes). A multi-barrier approach is non-negotiable.

Part 2: Personal Protective Equipment (PPE) Strategy

The following PPE matrix is designed to create a self-validating safety system where failure of one barrier does not result in immediate exposure.

Dermal Protection (Hands)

Primary Barrier (Inner): Silver Shield® / 4H® (PE/EVAL/PE laminate)

  • Causality: These multi-layer laminate gloves provide >480 minutes of breakthrough time against small alkylating agents where nitrile fails.

  • Secondary Barrier (Outer): Nitrile (minimum 5 mil)

  • Function: Protects the inner laminate glove from physical tears and provides grip (laminate gloves are slippery).

  • Protocol: "Double-gloving" is mandatory. Inspect the inner glove for delamination before use.

Ocular & Respiratory Protection[1][2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are inadequate due to the vapor pressure and lachrymatory nature of MES.

  • Respiratory:

    • Standard: Handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Spill/Emergency: Full-face respirator with Organic Vapor (OV) cartridges if outside containment (e.g., large spill).

Body Shielding
  • Standard: Flame-resistant lab coat buttoned to the neck.

  • High-Volume (>50 mL): Add a chemically resistant apron (Tychem® or PVC) to protect the torso from splashes.

Part 3: Operational Protocols

A. Receiving & Storage

MES is often moisture-sensitive and may polymerize upon light/heat exposure.

  • Temp: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.

  • Segregation: Keep away from strong nucleophiles (amines, thiols) and bases.

B. Weighing & Transfer (Critical Risk Point)

The highest risk of exposure occurs during transfer.

  • Tare: Tare the reaction vessel before adding MES to avoid returning excess to the stock bottle.

  • Transfer: Use a positive-displacement pipette or a glass syringe with a Luer-lock needle.

    • Why? MES viscosity and vapor pressure can cause dripping from air-displacement pipettes.

  • Decontamination: Immediately wipe the syringe exterior with a thiosulfate-soaked pad (see Neutralization below) before removing it from the hood.

C. Reaction Setup
  • Closed System: All reactions involving MES should be run in septa-sealed glassware under positive nitrogen pressure.

  • Ventilation: Vent the nitrogen exit line into a bleach or thiosulfate trap to scrub escaping vapors.

Part 4: Emergency Response & Neutralization

The Principle of Quenching: To neutralize MES, we exploit its reactivity. We use a "soft" nucleophile (Thiosulfate) to attack the alkyl group or the Michael acceptor site, converting the toxic ester into a harmless water-soluble salt.

Chemical Neutralization Protocol

Reagent: 10% Sodium Thiosulfate (


) in water.
StepActionMechanism
1 Dilute Dilute the MES waste (or spill residue) with Isopropanol (1:10 ratio). Why: Moderates the reaction heat and ensures solubility.
2 Quench Slowly add excess 10% Sodium Thiosulfate solution. Stir for 1 hour.
3 Check Verify pH is neutral (pH 6–8). If acidic, neutralize carefully with Sodium Bicarbonate.
4 Disposal The resulting mixture is non-volatile but still chemical waste. Label as "Deactivated Sulfonate Esters" and dispose via EHS.
Spill Management (Small Scale < 10 mL)
  • Evacuate: Alert nearby personnel.

  • PPE Up: Ensure Laminate gloves and goggles are on.

  • Absorb: Cover spill with a Spill Pillow or vermiculite. Do not use paper towels (fire hazard).

  • Clean: Scoop material into a waste jar.

  • Decontaminate: Scrub the surface with the Thiosulfate solution described above.

Part 5: Visualization

Workflow: Safe Handling Lifecycle

MES_Handling Storage Storage (2-8°C, Inert Gas) PPE_Check PPE Verification (Laminate Gloves + Goggles) Storage->PPE_Check Prep Preparation (Fume Hood Only) Transfer Transfer (Syringe/Pos. Displacement) Prep->Transfer PPE_Check->Prep Pass Reaction Reaction (Closed System) Transfer->Reaction Waste Waste Stream (Quench w/ Thiosulfate) Transfer->Waste Excess Reagent Reaction->Waste

Figure 1: Operational lifecycle for Methyl Ethenesulfonate, emphasizing the critical PPE verification step prior to opening storage containers.

Decision Logic: Spill Response

Spill_Response Start Spill Detected Size Volume > 50 mL? Start->Size Evacuate EVACUATE LAB Call EHS/Fire Dept Size->Evacuate Yes (Major) Contain Containment (Absorb w/ Vermiculite) Size->Contain No (Minor) Neutralize Decontamination (10% Sodium Thiosulfate) Contain->Neutralize Dispose Hazardous Waste (Label: Deactivated MES) Neutralize->Dispose

Figure 2: Decision matrix for spill response. Large spills require immediate evacuation due to respiratory toxicity risks.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 15362, Methyl vinylsulfonate. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
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